4H-Pyrido[1,2-a]pyrimidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJWYCAHJRGKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=O)N2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326648 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-10-9 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives
An In-Depth Technical Guide to the Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
Introduction
The this compound scaffold is a prominent aza-bridgehead fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure serves as a privileged core in numerous biologically active compounds. This structural motif is present in well-known pharmaceuticals such as the antipsychotic agents risperidone and paliperidone, the anti-allergic agent ramastine, and the tranquilizer pirenperone.[2][3] The diverse pharmacological profile of these derivatives, which includes anticancer, anti-inflammatory, antioxidant, and SHP2 inhibitory activities, continues to drive research into novel and efficient synthetic methodologies.[2][4][5][6][7]
This technical guide provides a comprehensive overview of key synthetic strategies for constructing the this compound core. It details experimental protocols for prominent reactions, presents quantitative data in structured tables, and visualizes reaction workflows and a key biological signaling pathway. The content is tailored for researchers, medicinal chemists, and professionals in drug development seeking a practical resource for the synthesis and derivatization of this important heterocyclic family.
Synthetic Methodologies and Experimental Protocols
The construction of the this compound ring system is primarily achieved through the cyclocondensation of a 2-aminopyridine precursor with a three-carbon synthon. Various strategies have been developed to enhance efficiency, yield, and substrate scope, ranging from classical thermal cyclizations to modern catalytic and multicomponent reactions.
Condensation of 2-Aminopyridines with β-Dicarbonyl Compounds
One of the most fundamental and widely used methods involves the reaction of 2-aminopyridines with β-ketoesters. This approach can be performed under various conditions, including solvent-free catalysis, which offers environmental and economic advantages.
A general workflow for this synthetic approach is outlined below.
Caption: General workflow for the synthesis via β-ketoester condensation.
Catalyst-Free Ethylene Glycol-Mediated Synthesis
A green chemistry approach utilizes ethylene glycol as a recyclable solvent and reaction mediator, avoiding the need for a catalyst.[1]
Table 1: Ethylene Glycol-Mediated Synthesis of 2-Substituted-4H-pyrido[1,2-a]pyrimidin-4-ones [1]
| Entry | 2-Aminopyridine | β-Ketoester | Product | Yield (%) |
| 1 | 2-Aminopyridine | Ethyl acetoacetate | 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 92 |
| 2 | 2-Amino-4-methylpyridine | Ethyl acetoacetate | 2,8-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | 88 |
| 3 | 2-Aminopyridine | Ethyl benzoylacetate | 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 85 |
| 4 | 2-Amino-5-chloropyridine | Ethyl acetoacetate | 7-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 82 |
Experimental Protocol: Green Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one [1]
-
A mixture of 2-aminopyridine (1.0 mmol) and ethyl acetoacetate (1.2 mmol) is prepared.
-
Ethylene glycol (3.0 mL) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for approximately 2 hours.
-
Reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
Cold water is added to the flask, leading to the precipitation of the solid product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield the final product.
Bismuth(III) Chloride Catalyzed Solvent-Free Synthesis
Bismuth(III) chloride (BiCl₃) serves as a cheap, non-toxic, and efficient catalyst for this condensation under solvent-free conditions.[1]
Table 2: BiCl₃-Catalyzed Synthesis of 2-Substituted-4H-pyrido[1,2-a]pyrimidin-4-ones [1]
| Entry | 2-Aminopyridine | β-Oxo Ester | Catalyst Loading (mol%) | Yield (%) |
| 1 | 2-Aminopyridine | Ethyl acetoacetate | 5 | 95 |
| 2 | 2-Aminopyridine | Methyl acetoacetate | 5 | 98 |
| 3 | 2-Aminopyridine | Ethyl benzoylacetate | 5 | 80 |
| 4 | 2-Amino-6-methylpyridine | Ethyl acetoacetate | 5 | 100 |
Experimental Protocol: BiCl₃-Catalyzed Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one [1]
-
A mixture of 2-aminopyridine (10 mmol) and ethyl acetoacetate (10 mmol) is prepared.
-
Bismuth(III) chloride (BiCl₃, 5 mol%) is added to the mixture.
-
The reaction mixture is heated to 120 °C under solvent-free conditions and stirred for 30 minutes.
-
Reaction progress is monitored using TLC.
-
Upon completion, the mixture is cooled to room temperature.
-
The resulting solid is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The solid is then washed with water and dried under vacuum to yield the pure product.
Copper-Catalyzed Tandem Synthesis
Modern synthetic methods aim to form multiple bonds in a single operation, increasing efficiency. A copper-catalyzed tandem reaction has been developed for the synthesis of multi-substituted derivatives from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters.[8][9] This process involves a tandem Ullmann-type C-N cross-coupling followed by an intramolecular amidation.[8]
Caption: Reaction sequence for the CuI-catalyzed tandem synthesis.
This one-pot protocol demonstrates good functional group tolerance and is scalable.[8]
Table 3: CuI-Catalyzed Synthesis of 2-Aryl-4H-pyrido[1,2-a]pyrimidin-4-ones [7][8]
| Entry | 2-Halopyridine | (Z)-3-Amino-3-arylacrylate Ester | Product | Yield (%) |
| 1 | 2-Iodopyridine | Ethyl (Z)-3-amino-3-phenylacrylate | 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 91 |
| 2 | 2-Iodopyridine | Ethyl (Z)-3-amino-3-(p-tolyl)acrylate | 2-(p-Tolyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 87 |
| 3 | 2-Iodopyridine | Ethyl (Z)-3-amino-3-(m-tolyl)acrylate | 2-(m-Tolyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 82 |
| 4 | 2-Iodopyridine | Ethyl (Z)-3-amino-3-(4-methoxyphenyl)acrylate | 2-(4-Methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 60 |
| 5 | 2-Bromopyridine | Ethyl (Z)-3-amino-3-phenylacrylate | 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 85 |
Experimental Protocol: CuI-Catalyzed Synthesis of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one [8]
-
A flame-dried Schlenk tube is charged with CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
2-Iodopyridine (1.0 mmol) and ethyl (Z)-3-amino-3-phenylacrylate (1.2 mmol) are added to the tube.
-
Anhydrous DMF (3.0 mL) is added via syringe.
-
The tube is sealed, and the reaction mixture is stirred at 130 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with brine (3 x 15 mL) and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford the pure product.
Biological Activity and Signaling Pathway
Derivatives of this compound are potent inhibitors of various biological targets. Recent studies have highlighted their role as novel allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[10] SHP2 is a critical phosphatase that positively regulates the RAS-ERK signaling pathway, which is often hyperactivated in various cancers.[10] Allosteric inhibition of SHP2 locks the enzyme in an inactive conformation, preventing its activation and downstream signaling.
The diagram below illustrates the role of SHP2 in the RAS-ERK pathway and the mechanism of its inhibition by a this compound derivative.
Caption: SHP2's role in the RAS-ERK pathway and its allosteric inhibition.
Mechanistic studies show that specific derivatives can induce apoptosis, arrest the cell cycle, and downregulate the phosphorylation of key downstream effectors like Akt and Erk1/2 in cancer cells.[10] This makes the this compound scaffold a highly attractive starting point for the development of targeted cancer therapies.
Conclusion
The this compound core remains a versatile and valuable scaffold in modern drug discovery. The synthetic methodologies presented here, from established condensation reactions to advanced copper-catalyzed tandem processes, provide a robust toolkit for chemists to access a wide array of derivatives. The continued exploration of novel synthetic routes, coupled with an expanding understanding of the biological activities of these compounds, particularly as enzyme inhibitors, ensures that this heterocyclic system will remain a focal point of research for the foreseeable future. This guide serves as a foundational resource for professionals aiming to synthesize and exploit the therapeutic potential of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 8. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This scaffold's rigid, planar structure and its capacity for diverse substitutions make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the medicinal chemistry of the this compound scaffold, including its synthesis, diverse biological activities, and structure-activity relationships, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Diverse Biological Activities of the this compound Scaffold
Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases. Key therapeutic areas where this scaffold has shown potential include oncology, inflammation, infectious diseases, and cardiovascular disorders.
Anticancer Activity
A significant area of investigation for this scaffold is in the development of novel anticancer agents. Numerous derivatives have exhibited potent cytotoxic activity against a range of cancer cell lines.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | A-549 (Lung) | 16.2 | [1] |
| PC-3 (Prostate) | 7.98 | [1] | |
| 8b | A-549 (Lung) | 10 | [1] |
| PC-3 (Prostate) | 18.01 | [1] | |
| 8d | A-549 (Lung) | 7.23 | [1] |
| PC-3 (Prostate) | 7.12 | [1] | |
| 9a | PC-3 (Prostate) | 9.26 | [1] |
| 4a | SW620 (Colon) | 6.9 | [2] |
| 4c | SW620 (Colon) | >40 | [2] |
SHP2 Inhibition
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a crucial node in multiple signaling pathways, including the RAS-ERK pathway, and its over-activation is implicated in various cancers. The this compound scaffold has emerged as a promising framework for the development of allosteric SHP2 inhibitors.[3]
Table 2: SHP2 Inhibitory Activity of Selected this compound Derivatives
| Compound ID | Assay Target | IC50 (µM) | Reference |
| 14i | Full-length SHP2 | 0.104 | [3] |
| SHP2-PTP domain | >50 | [3] | |
| Kyse-520 cells | 1.06 | [3] | |
| HBMEC cells | 30.75 | [3] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Derivatives of the this compound scaffold have been investigated for their anti-inflammatory properties, particularly through the inhibition of the hyaluronidase enzyme.
Antimalarial Activity
The emergence of drug-resistant malaria parasites necessitates the discovery of novel antimalarial agents. Certain this compound derivatives have shown moderate activity against the erythrocytic stages of Plasmodium falciparum.
Antiplatelet Activity
Uncontrolled platelet aggregation can lead to thrombotic events. The this compound scaffold has been explored for its potential to inhibit platelet aggregation.
Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.
General Synthesis of the this compound Scaffold
A common and versatile method for the synthesis of the this compound core involves the cyclization of a 2-aminopyridine derivative with a β-ketoester or a related three-carbon synthon.
Protocol:
-
A mixture of the appropriately substituted 2-aminopyridine (1 equivalent) and a β-ketoester (1-1.2 equivalents) is prepared.
-
The reaction can be performed under various conditions, including thermal conditions, acid catalysis (e.g., p-toluenesulfonic acid), or using a promoting solvent like ethylene glycol.
-
The reaction mixture is heated, typically at reflux, for a period ranging from a few hours to overnight, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, precipitation, or extraction.
-
Purification of the crude product is typically achieved by recrystallization or column chromatography.
Anti-inflammatory: Hyaluronidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of hyaluronidase, which degrades hyaluronic acid.
Protocol:
-
Prepare a reaction mixture containing 3-5 units of hyaluronidase in 100 µL of 20 mM sodium phosphate buffer (pH 7.0) with 77 mM sodium chloride and 0.01% bovine serum albumin (BSA).
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 100 µL of hyaluronic acid (0.03% in 300 mM sodium phosphate buffer, pH 5.35).
-
Incubate the mixture for 45 minutes at 37°C.
-
Stop the reaction and precipitate the undigested hyaluronic acid by adding 1 mL of an acid albumin solution (0.1% BSA in 24 mM sodium acetate and 79 mM acetic acid, pH 3.75).
-
After a 10-minute incubation at room temperature, measure the turbidity of the mixture by reading the absorbance at 600 nm.
-
Calculate the percentage of inhibition by comparing the absorbance of the test samples to that of a control without the enzyme (representing 100% inhibition).
Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound on a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO), and a positive control inhibitor.
-
Prepare a kinase reaction mixture containing the assay buffer, the target kinase (e.g., JAK2), and its specific peptide substrate.
-
Dispense the kinase reaction mixture into each well to initiate the reaction.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Add an ATP detection reagent to stop the reaction and generate a luminescent signal.
-
After a brief incubation to stabilize the signal, measure the luminescence intensity using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the data in a dose-response curve.
Antiplatelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.
Protocol:
-
Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at a low speed (e.g., 240 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Place a cuvette containing PRP and a magnetic stir bar into the aggregometer and allow it to equilibrate at 37°C.
-
Add the test compound or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding an agonist (e.g., ADP, collagen).
-
Record the change in light transmission over time as the platelets aggregate.
-
Determine the percentage of inhibition by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.
Signaling Pathways and Workflows
Understanding the mechanism of action of this compound derivatives requires visualizing their impact on cellular signaling pathways and the experimental workflows used to characterize them.
SHP2 Inhibition and the RAS-ERK Signaling Pathway
This compound-based allosteric inhibitors of SHP2 prevent its activation, thereby downregulating the RAS-ERK signaling pathway, which is crucial for cell proliferation and survival.[3]
Experimental Workflow for Kinase Inhibitor Drug Discovery
The process of discovering and developing a kinase inhibitor based on the this compound scaffold involves a multi-step workflow from initial screening to in vivo studies.
Logical Relationship of SHP2 Inhibition and Downstream Effects
The inhibition of SHP2 by a this compound derivative leads to a cascade of downstream cellular effects, ultimately resulting in the inhibition of cancer cell growth.
Conclusion
The this compound scaffold represents a versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly valuable core for the development of new therapeutic agents. The continued exploration of this scaffold, aided by rational drug design, quantitative structure-activity relationship studies, and a deeper understanding of its mechanisms of action, holds significant promise for addressing unmet medical needs in oncology, inflammation, and beyond. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4H-Pyrido[1,2-a]pyrimidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the core heterocyclic scaffold, 4H-Pyrido[1,2-a]pyrimidin-4-one. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This document summarizes available spectroscopic data, details relevant experimental protocols, and provides visual workflows to aid in the structural elucidation and analysis of this important chemical entity.
Introduction to this compound
This compound is a fused heterocyclic system with the chemical formula C₈H₆N₂O and a molecular weight of 146.15 g/mol .[1] Its structure consists of a pyridine ring fused to a pyrimidinone ring. This core is found in a variety of compounds with diverse pharmacological activities, including anti-inflammatory, antipsychotic, and anticancer properties. A thorough understanding of its spectroscopic properties is fundamental for the synthesis, identification, and structural modification of new derivatives in drug discovery programs.
Spectroscopic Data
The following sections present available spectroscopic data for the parent this compound and some of its derivatives. While comprehensive experimental data for the unsubstituted parent compound is limited in the public domain, data for its derivatives are more readily available and are presented here for comparative analysis.
Spectroscopic Data for this compound (Unsubstituted)
Spectroscopic data for the unsubstituted parent compound is not extensively reported. The following table summarizes the available information.
| Spectroscopic Technique | Data |
| Molecular Formula | C₈H₆N₂O[1] |
| Molecular Weight | 146.15 g/mol [1] |
| ¹³C NMR (Predicted) | No experimental data available. Predicted shifts can be calculated using computational methods. |
| ¹H NMR | No comprehensive experimental data found in the searched literature. |
| IR Spectroscopy | No comprehensive experimental data found in the searched literature. |
| UV-Vis Spectroscopy | No comprehensive experimental data found in the searched literature. |
| Mass Spectrometry | No comprehensive experimental data found in the searched literature. |
Spectroscopic Data for Substituted this compound Derivatives
The following tables summarize the spectroscopic data for various substituted derivatives of this compound, as reported in the scientific literature.
Table 1: ¹H NMR Data for Selected Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Methyl-3-[2-(1H-imidazol-1-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | CDCl₃ | 8.96-8.94 (d, 1H, J = 6.50 Hz, C6-H), 7.68-7.63 (t, 1H, J = 6.20 Hz, C8-H), 7.55 (s, 1H, imidazole C2-H), 7.55-7.52 (d, 1H, J = 8.88 Hz, C9-H), 7.16-7.10 (t, 1H, C7-H), 6.87 (d, 2H, imidazole C4-H), 6.45 (d, 2H, imidazole C5-H), 3.95-3.92 (t, 2H, J = 6.60 Hz, N-CH₂), 3.03-3.01 (t, 2H, J = 6.3 Hz, CH₂), 2.53 (s, 3H, CH₃)[2] |
| 2-Methyl-3-[2-(morpholin-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | CDCl₃ | 8.90-8.88 (d, 1H, J = 7.11 Hz, C6-H), 7.61-7.56 (t, 1H, J = 6.90 Hz, C8-H), 7.48-7.45 (d, 1H, J = 8.91 Hz, C9-H), 7.03-6.99 (t, 1H, J = 6.87 Hz, C7-H), 3.68-3.66 (t, 4H, morpholine CH₂-O-CH₂), 2.88-2.83 (t, 2H, J = 8.22 Hz, N-CH₂), 2.51-2.48 (t, 4H, morpholine CH₂-N-CH₂), 2.35-2.30 (t, 2H, J = 8.22 Hz, CH₂), 1.79 (s, 3H, CH₃)[2] |
| 2-(4-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one | CDCl₃ | 9.06 (d, J = 7.1 Hz, 1H), 8.04 (d, J = 7.9 Hz, 2H), 7.78–7.69 (m, 2H), 7.47 (d, J = 7.9 Hz, 2H), 7.14 (t, J = 6.6 Hz, 1H), 6.87 (s, 1H)[3] |
Table 2: ¹³C NMR Data for Selected Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Methyl-3-[2-(1,3-thiazolidine-2,4-dione)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | CDCl₃ | 177.97, 177.68, 162.60, 160.00, 150.23, 133.67, 133.26, 120.00, 119.60, 116.97, 46.99, 30.43, 30.03, 16.97[2] |
| 9-Hydroxy-2-methyl-3-[2-(4-methylpiperazin-1-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | CDCl₃ | 160.09, 158.40, 142.28, 123.20, 120.82, 120.59, 113.42, 54.99, 54.55, 45.49, 30.52, 17.14[2] |
| 2-(4-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one | CDCl₃ | 160.76, 158.56, 151.07, 136.91, 136.41, 135.67, 129.05, 128.74, 127.33, 126.75, 115.38, 99.88[3] |
Table 3: IR and MS Data for Selected Derivatives
| Compound | **IR (KBr, cm⁻¹) ** | MS (m/z) |
| 2-Methyl-3-[2-(1H-imidazol-1-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | 1667 (C=O), 1631 (C=N)[2] | 254 (M+), 186, 173, 158, 119, 78, 55[2] |
| 2-Methyl-3-[2-(morpholin-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | 1670 (C=O), 1630 (C=N)[2] | 273 (M+), 186, 173, 119, 85, 78, 56[2] |
| 9-Hydroxy-2-methyl-3-[2-(morpholin-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | 3453 (OH), 1668 (C=O), 1615 (C=N)[2] | 289 (M+), 273, 222, 187, 173, 119, 111, 78, 42[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible spectroscopic characterization of this compound and its analogs. The following sections provide generalized methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.[4]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
Cap the NMR tube and label it clearly.
-
-
Instrumental Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard, with its signal set to 0.00 ppm.[6]
-
¹H NMR:
-
A standard pulse sequence is used.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon.[6]
-
A sufficient number of scans and an appropriate relaxation delay are necessary due to the low natural abundance of ¹³C.
-
-
Infrared (IR) Spectroscopy
3.2.1. KBr Pellet Method for Solid Samples
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture.[7]
-
In an agate mortar, grind 1-2 mg of the solid sample until a fine powder is obtained.[8]
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding.[8]
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.[7][9]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Mass Spectrometry (MS)
3.4.1. Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
For volatile and thermally stable compounds, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized in the ion source under high vacuum.[10]
-
-
Ionization and Analysis:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11]
-
This causes the molecules to ionize and fragment.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic characterization of this compound.
References
- 1. pelletpressdiesets.com [pelletpressdiesets.com]
- 2. shimadzu.com [shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. azom.com [azom.com]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on the Core Physical and Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4H-Pyrido[1,2-a]pyrimidin-4-one and its derivatives represent a class of heterocyclic compounds with significant and diverse biological activities. This scaffold is a key component in several approved drugs and numerous investigational agents, demonstrating a broad therapeutic potential. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailing available quantitative data, experimental protocols for its synthesis and characterization, and insights into its mechanisms of action through various signaling pathways. The information is presented to support further research and development of novel therapeutics based on this privileged scaffold.
Physical and Chemical Properties
The fundamental structure of this compound consists of a fused pyridine and pyrimidine ring system. Its chemical formula is C₈H₆N₂O.[1] The physicochemical properties of the parent compound and its derivatives are crucial for understanding its behavior in biological systems and for guiding drug design and formulation efforts.
Quantitative Physical and Chemical Data
| Property | Value | Compound | Source |
| Molecular Weight | 146.15 g/mol | This compound | [1] |
| Melting Point | 121-122 °C | 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| 155-156 °C | 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | ||
| 105-107 °C | 2-methyl-3-[2-(1H-imidazol-1-yl)ethyl]-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [2] | |
| 154-156 °C | 3-[2-(9-Hydroxy-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione | ||
| LogP (Octanol/Water Partition Coefficient) | 0.694 (Calculated) | This compound | [3] |
| Water Solubility | -1.62 (Log10 of Water solubility in mol/l) (Calculated) | This compound | [3] |
| Kovats Retention Index (Standard non-polar) | 1580 | This compound | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the pyridopyrimidine core typically appear in the range of δ 7.00-9.00 ppm. For instance, in some derivatives, the C6-H proton appears as a doublet around δ 8.9 ppm.
-
¹³C NMR: The carbonyl carbon (C4) is a characteristic peak in the ¹³C NMR spectrum, appearing significantly downfield. PubChem provides ¹³C NMR spectral data for the parent compound.[1]
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring is typically observed in the range of 1650-1690 cm⁻¹. For example, a derivative shows a C=O peak at 1652 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak corresponding to the exact mass of the compound is a key feature in the mass spectrum. For example, a derivative with the formula C₁₆H₂₂N₄O shows a molecular ion peak at m/z 286 (M+).
-
Experimental Protocols
Synthesis of this compound Derivatives
Several synthetic routes to this compound and its derivatives have been reported. A common and efficient method involves the cyclization of 2-aminopyridines with β-keto esters or alkynoates.
Example Protocol: Green Synthesis using Ethylene Glycol [4]
This protocol describes a one-pot synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and ethyl acetoacetate or ethyl 3-phenylpropionate using ethylene glycol as a promoting solvent.
-
Materials:
-
2-Aminopyridine (1 mmol)
-
Ethyl acetoacetate or ethyl 3-phenylpropionate (1 mmol)
-
Ethylene glycol (1.5 mL)
-
-
Procedure:
-
A mixture of 2-aminopyridine and the β-keto ester/alkynoate is taken in ethylene glycol.
-
The reaction mixture is heated at a specified temperature (e.g., 80-100 °C) for a designated period. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the desired this compound derivative.
-
-
Reaction Mechanism: The proposed mechanism involves the initial activation of the ketone's carbonyl group by the acidic proton of ethylene glycol, followed by nucleophilic attack by the 2-aminopyridine. Subsequent intramolecular cyclization and elimination of ethanol and water yield the final product.
Caption: Synthetic workflow for this compound.
Biological Activities and Signaling Pathways
The this compound scaffold is a versatile pharmacophore, with derivatives exhibiting a range of biological activities, including anti-inflammatory, aldose reductase inhibition, anticancer, and antiplasmodial effects.
Anti-inflammatory Activity via Hyaluronidase Inhibition
Certain derivatives of this compound have demonstrated potent anti-inflammatory activity by inhibiting the enzyme hyaluronidase.[2] Hyaluronidases are enzymes that degrade hyaluronic acid (HA), a major component of the extracellular matrix. During inflammation, the breakdown of high-molecular-weight HA into smaller fragments by hyaluronidases can trigger pro-inflammatory signaling cascades.
Caption: Inhibition of the hyaluronidase inflammatory pathway.
Aldose Reductase Inhibition and Diabetic Complications
Derivatives of this compound have been identified as potent inhibitors of aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, as seen in diabetes, the increased flux through the polyol pathway leads to the accumulation of sorbitol, causing osmotic stress and oxidative damage in various tissues, contributing to diabetic complications.
Caption: The polyol pathway and its inhibition.
Anticancer Activity via SHP2 Inhibition
Recent studies have highlighted the potential of this compound derivatives as allosteric inhibitors of SHP2 (Src homology-2 containing protein tyrosine phosphatase 2).[5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and survival by modulating key signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[5] Dysregulation of SHP2 is implicated in various cancers.
Caption: SHP2 signaling pathways in cancer and their inhibition.
Antiplasmodial Activity via Falcipain-2 Inhibition
Certain this compound derivatives have shown promise as antiplasmodial agents by inhibiting falcipain-2, a cysteine protease of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Falcipain-2 plays a critical role in the degradation of host hemoglobin within the parasite's food vacuole, a process essential for providing amino acids for parasite growth and development.
Caption: Inhibition of hemoglobin degradation by targeting falcipain-2.
Conclusion
The this compound scaffold continues to be a rich source of biologically active molecules with significant therapeutic potential. This guide has summarized the key physical and chemical properties, provided insights into synthetic methodologies, and detailed the mechanisms of action for several of its derivatives. The presented data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further exploration of this versatile scaffold is warranted to develop novel and effective treatments for a range of diseases, from inflammatory conditions and diabetes to cancer and infectious diseases. The elucidation of detailed signaling pathways provides a rational basis for the design of next-generation inhibitors with improved potency and selectivity.
References
- 1. This compound | C8H6N2O | CID 354785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. chemeo.com [chemeo.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4H-Pyrido[1,2-a]pyrimidin-4-one: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural features have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, including its IUPAC nomenclature, chemical structure, and key physicochemical properties. We delve into detailed synthetic methodologies and experimental protocols for its derivatization. Furthermore, this guide summarizes the significant biological activities associated with its derivatives, such as anti-inflammatory, antimalarial, aldose reductase inhibitory, and SHP2 inhibitory effects, supported by quantitative data. Finally, we explore the signaling pathways implicated in its mechanism of action, offering insights for future drug discovery and development endeavors.
Core Compound: this compound
IUPAC Name and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the core compound is pyrido[1,2-a]pyrimidin-4-one [1]. Its chemical structure consists of a fused pyridine and pyrimidine ring system.
Chemical Structure:
Molecular Formula: C₈H₆N₂O[1]
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 146.15 g/mol | PubChem[1] |
| Molecular Formula | C₈H₆N₂O | PubChem[1] |
| CAS Number | 23443-10-9 | PubChem[1] |
| Kovats Retention Index (Standard non-polar) | 1580 | NIST Mass Spectrometry Data Center[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 0 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 32.7 Ų | PubChem (Computed)[1] |
Synthesis and Derivatization
The this compound scaffold can be synthesized through various routes, often involving the cyclization of 2-aminopyridines with β-keto esters or alkynoates[2]. Further functionalization is readily achieved through methods like cross-coupling reactions and C-H functionalization[2].
General Experimental Protocol for Synthesis of Derivatives
The following protocol is a generalized procedure for the synthesis of this compound derivatives, based on common methodologies found in the literature[2].
-
Reaction Setup: A mixture of a substituted 2-aminopyridine (1 equivalent) and a suitable β-keto ester or an analogous cyclizing agent (1.1-1.5 equivalents) is prepared in a suitable solvent (e.g., ethanol, DMF, or neat).
-
Catalyst/Reagent Addition: Depending on the specific reaction, a catalyst (e.g., acid or base) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated under reflux or microwave irradiation for a specified period (typically ranging from a few hours to overnight).
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired this compound derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Illustrative Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a wide range of biological activities. The following sections summarize key findings and present quantitative data in a structured format.
Anti-inflammatory Activity
Several this compound derivatives have been synthesized and evaluated for their anti-inflammatory properties[3]. One study reported the inhibition of the hyaluronidase enzyme as a mechanism for this activity[3].
| Compound | Concentration (µg/mL) | % Inhibition of Hyaluronidase | Standard Drug (Indomethacin) % Inhibition |
| 4e | 10 | > Indomethacin | - |
| 5f | 10 | > Indomethacin | - |
Data extracted from a study by Meti et al.[3]
Antimalarial Activity
Novel pyrido[1,2-a]pyrimidin-4-ones have been investigated for their potential as antimalarial agents against the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum[4].
| Compound | IC₅₀ (µM) |
| 3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate (21) | 33 |
| 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (37) | 37 |
Data from a study evaluating antimalarial activity[4]
Aldose Reductase Inhibition
Certain 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications[5].
| Compound | ALR2 IC₅₀ (µM) |
| Derivative 13 | Micromolar range |
| Derivative 14 | Micromolar range |
| Derivative 18 | Sub-micromolar range |
| Derivative 19 | Sub-micromolar range |
| Derivative 28 | Sub-micromolar range |
| Derivative 29 | Sub-micromolar range |
Qualitative data indicating activity levels from a study on ALR2 inhibitors[5]
SHP2 Inhibition
More recently, pyrido[1,2-a]pyrimidin-4-one derivatives have been explored as allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), a promising target in cancer therapy[6].
| Compound | SHP2 IC₅₀ (nM) | MV-4-11 Cell Line IC₅₀ (nM) |
| C6 | 0.13 | 3.5 |
Data from a study on novel allosteric SHP2 inhibitors[6]
Signaling Pathways and Mechanism of Action
The diverse biological activities of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways.
SHP2 Inhibition and Downstream Signaling
SHP2 is a key signaling node that regulates multiple pathways, including the RAS-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival[6]. Inhibition of SHP2 by pyrido[1,2-a]pyrimidin-4-one derivatives can disrupt these oncogenic signaling cascades.
Caption: Inhibition of SHP2 by this compound derivatives.
Conclusion
The this compound core represents a versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of diverse libraries of compounds with a wide spectrum of biological activities. The promising results in areas such as inflammation, malaria, diabetic complications, and oncology highlight the therapeutic potential of this heterocyclic system. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective drugs based on this remarkable molecular framework. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic applications of this compound and its derivatives.
References
- 1. This compound | C8H6N2O | CID 354785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. This compound, 6,7,8,9-tetrahydro, 2-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4H-pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- | C9H12N2O | CID 529095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 4H-Pyrido[1,2-a]pyrimidin-4-one Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4H-Pyrido[1,2-a]pyrimidin-4-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of bioactive compounds.[1][2] Understanding the tautomeric behavior of this system is crucial for drug design and development, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities. This guide provides a comprehensive overview of the tautomerism in this compound and its derivatives, summarizing key data, experimental protocols, and influencing factors.
Tautomeric Forms in this compound Systems
The this compound scaffold can theoretically exist in several tautomeric forms. The primary equilibrium is typically between the keto (amide) form and the enol (aromatic) form. However, in substituted derivatives, particularly those with exocyclic double bonds or formyl groups, other tautomers such as enamine and imine forms can also be significant.[3]
The predominant tautomeric forms are dictated by a variety of factors including the substitution pattern, solvent, and the size of adjacent rings in fused systems.[3] For the parent this compound, the keto form is generally considered the most stable.
Caption: Keto-enol tautomerism in the core this compound system.
Quantitative Analysis of Tautomeric Equilibria
| Compound/System | Tautomeric Equilibrium | Solvent | K_T ([enol]/[keto] or [enamine]/[imine]) | Reference |
| 2-Phenacylpyridine | Keto-Enol | Aqueous | 1.0 x 10⁻² | [4] |
| 3-Phenacylpyridine | Keto-Enol | Aqueous | 1.4 x 10⁻⁵ | [4] |
| 4-Phenacylpyridine | Keto-Enol | Aqueous | 4.0 x 10⁻⁵ | [4] |
| 9-Formyltetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones (pyrrolo analogues) | Enol imine vs. Enamine | - | Enol imine is predominant | [3] |
| 9-Formyltetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones (azepino homologues) | Enol imine vs. Enamine | - | Enamine is predominant | [3] |
| 9-Formyltetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones (azocino homologues) | Enol imine vs. Enamine vs. Imine | - | Imine is predominant | [3] |
| 4-Pyrimidone | Keto-Enol | Gas Phase | Keto form is most stable | [5] |
Experimental Protocols for Tautomerism Investigation
The study of tautomerism in this compound systems relies on a combination of spectroscopic and computational techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of protons attached to nitrogen and oxygen atoms, as well as those on the heterocyclic rings, are sensitive to the tautomeric form. The presence of distinct sets of signals can indicate a mixture of tautomers in slow exchange on the NMR timescale.[3][6]
-
¹³C NMR: The chemical shifts of carbonyl carbons (in keto forms) versus enolic carbons provide direct evidence of the predominant tautomer.[3][7]
-
¹⁵N NMR: This technique is particularly useful for distinguishing between different nitrogen environments in the various tautomers.[3]
-
Deuterium Isotope Effects: The effect of deuterium substitution on ¹³C chemical shifts can be used to study enol-enaminone tautomerism.[8]
UV-Vis Spectroscopy:
-
Different tautomers often exhibit distinct absorption maxima in their UV-Vis spectra.
-
By recording spectra in various solvents of differing polarity, shifts in the tautomeric equilibrium can be observed and qualitatively assessed.[6][9]
-
Multivariate analysis of spectral data can be used to deconvolute the spectra of individual tautomers from a mixture.[6]
Computational Methods
-
Ab initio and Density Functional Theory (DFT) Calculations: These methods are used to calculate the relative energies and stabilities of the different tautomers in the gas phase and in solution (using solvent models).[5][10][11]
-
Potential Energy Surface (PES) Scanning: This can be used to map the energy landscape of the proton transfer process and determine the activation energy for tautomerization.[5]
Caption: General experimental workflow for the investigation of tautomerism.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium in this compound systems is a delicate balance of several factors:
-
Stereo-chemical Factors: The size of fused rings can impose steric constraints that favor one tautomer over another. For instance, in 9-formyltetrahydro-4H-pyrido[1,2-a]pyrimidines, the ring size dictates the predominant tautomeric form (enol imine, enamine, or imine).[3]
-
Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize certain tautomeric forms.[3][5] The presence of hydrogen bond donors and acceptors in the solvent can also influence the equilibrium.
-
Solvent Polarity: A change in solvent polarity can shift the tautomeric equilibrium. Generally, more polar solvents may favor the more polar tautomer.[6][9]
-
Substituent Effects: Electron-donating or electron-withdrawing substituents on the pyrido[1,2-a]pyrimidin-4-one core can alter the relative stabilities of the tautomers through inductive and resonance effects.[11]
-
Aromaticity: The gain in aromaticity can be a driving force for tautomerization. The enol form of some heterocyclic ketones is favored due to the formation of a fully aromatic ring system.[11]
Caption: Key factors influencing the tautomeric equilibrium in heterocyclic systems.
Conclusion
The tautomerism of this compound systems is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the potential tautomeric forms and the factors governing their equilibrium is essential for the rational design of novel therapeutics based on this privileged scaffold. The combined application of advanced spectroscopic techniques and computational modeling provides a powerful toolkit for elucidating the tautomeric behavior of these important molecules.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Tautomerism of 9-formyltetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones and their ring homologues: a 1H, 13C, and 15N nuclear magnetic resonance study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. jst-ud.vn [jst-ud.vn]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 11. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of bioactive compounds. This guide provides an in-depth overview of the primary synthetic methodologies for constructing this important heterocyclic system, presenting quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways to facilitate research and development in this area.
Core Synthetic Strategies
The synthesis of the this compound ring system is predominantly achieved through the cyclocondensation of a 2-aminopyridine derivative with a three-carbon synthon. Variations in the nature of the three-carbon component and the reaction conditions, including the use of catalysts, define the major synthetic routes.
Condensation with β-Ketoesters
A widely employed and versatile method involves the reaction of 2-aminopyridines with β-ketoesters. This reaction can be promoted by acid catalysts or conducted under thermal, solvent-free conditions. The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and yield.
Reaction Scheme:
Caption: General reaction pathway for the synthesis of this compound from 2-aminopyridine and a β-ketoester.
Quantitative Data Summary:
| Catalyst/Conditions | 2-Aminopyridine Substrate | β-Ketoester | Yield (%) | Reference |
| BiCl₃, solvent-free, 80°C | 2-Aminopyridine | Ethyl acetoacetate | 95 | [1] |
| BiCl₃, solvent-free, 80°C | 2-Amino-5-chloropyridine | Ethyl benzoylacetate | 85 | [1] |
| Al-TPA, 120°C | 2-Aminopyridine | Ethyl acetoacetate | >90 | |
| p-Toluenesulfonic acid, 105°C | 2-Aminopyridine | Ethyl cyanoacetate | 95 | [2] |
| Polyphosphoric acid, 100°C | Substituted 2-aminopyridines | Various β-ketoesters | 74-94 | [2] |
Experimental Protocol: Bismuth(III) Chloride Catalyzed Synthesis [1]
-
To a mixture of 2-aminopyridine (1.0 mmol) and the respective β-oxo ester (1.1 mmol), add bismuth(III) chloride (5 mol%).
-
Heat the reaction mixture at 80°C under solvent-free conditions with stirring for the time specified in the literature (typically 1-2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound derivative.
Condensation with Diethyl Malonate
The reaction of 2-aminopyridines with diethyl malonate is a classical and straightforward approach to 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones. This method often requires high temperatures and can be performed neat (solvent-free).
Reaction Scheme:
Caption: Synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one via condensation of 2-aminopyridine with diethyl malonate.
Quantitative Data Summary:
| 2-Aminopyridine Substrate | Conditions | Yield (%) | Reference |
| 2-Aminopyridine | Neat, 160°C, 18 h | 78 | [3] |
| 2-Amino-5-chloropyridine | Neat, 160°C, 6 h | 78 | |
| 2-Amino-4-chloropyridine | Neat, 160°C, 6 h | 42 | |
| 2-Amino-5-bromopyridine | Neat, 160°C, 6 h | 81 |
Experimental Protocol: "Neat" Synthesis [4]
-
Combine the substituted 2-aminopyridine (18.5 mmol) and diethyl malonate (5 equivalents).
-
Heat the mixture in an oil bath at 160°C for the specified duration (typically 6-18 hours) in a flask equipped with a reflux condenser.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or ethanol), collected by filtration, and washed to yield the crude product.
-
Further purification can be achieved by recrystallization.
Copper-Catalyzed Domino Synthesis
A more contemporary approach involves a copper-catalyzed domino reaction of 2-aminoheterocycles with 1,4-enediones. This method proceeds through an aza-Michael addition, aerobic dehydrogenation, and subsequent intramolecular amidation, offering an efficient route to the desired products.
Reaction Workflow:
References
A Technical Guide to the Formation Mechanisms of 4H-Pyrido[1,2-a]pyrimidin-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 4H-pyrido[1,2-a]pyrimidin-4-one core is a prominent aza-bridged, fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] This structural motif is integral to several well-known pharmaceuticals, including the antipsychotic agents risperidone and paliperidone, the anti-allergic agent ramastine, and the tranquilizer pirenperone.[2][3] Derivatives of this scaffold exhibit a wide spectrum of biological activities, such as anticancer, anti-inflammatory, antiulcer, and antidepressant properties.[3][4] Understanding the mechanisms of its formation is crucial for the rational design and efficient synthesis of novel derivatives with enhanced therapeutic potential. This guide provides an in-depth overview of the core synthetic mechanisms, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Synthetic Mechanisms and Protocols
The synthesis of the this compound scaffold is predominantly achieved through cyclocondensation reactions involving 2-aminopyridine precursors. The most prevalent and mechanistically studied methods include acid-catalyzed condensations with β-dicarbonyl compounds, multicomponent reactions, and modern transition-metal-catalyzed tandem reactions.
Acid-Catalyzed Condensation of 2-Aminopyridines with β-Keto Esters
One of the most classical and high-yielding approaches involves the condensation of a 2-aminopyridine with a β-keto ester, typically in the presence of a dehydrating acid catalyst like polyphosphoric acid (PPA).[5] This one-stage process is often more efficient than two-stage procedures that require the isolation of an intermediate.[5]
Mechanism: The reaction is proposed to proceed via an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine onto the ester carbonyl of the β-keto ester, forming a 2-acylacetamidopyridine intermediate (I). In the presence of PPA, this intermediate undergoes an intramolecular cyclization via the pyridine ring nitrogen attacking the ketone carbonyl. Subsequent dehydration of the resulting bicyclic intermediate (II) affords the final this compound product.[5] An alternative pathway involving a crotonamide intermediate has also been suggested.[5]
Caption: Proposed mechanism for PPA-catalyzed formation of this compound.
Data Presentation: PPA-Catalyzed Synthesis Yields
| 2-Aminopyridine Derivative | β-Keto Ester | Catalyst | Yield (%) | Reference |
| 2-Aminopyridine | Ethyl acetoacetate | PPA | >80 | [5] |
| 2-Aminopyridine | Ethyl benzoylacetate | PPA | High | [5][6] |
| Substituted 2-Aminopyridines | Various β-keto esters | PPA | Good to Excellent | [5] |
Experimental Protocol: One-Stage Synthesis with PPA [5]
-
Combine one molar equivalent of the 2-aminopyridine with 1.5 molar equivalents of the β-keto ester.
-
Add a four- to six-fold quantity of polyphosphoric acid (PPA) to the mixture.
-
Heat the reaction mixture to 100°C for approximately 1 hour with stirring.
-
After cooling, quench the reaction by pouring the mixture into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol).
Three-Component Synthesis via Ketenimine Intermediate
Modern synthetic strategies employ multicomponent reactions (MCRs) to construct the pyridopyrimidinone core in a single, efficient step. A notable example is the one-pot, three-component reaction between an isocyanide, a dialkyl acetylenedicarboxylate, and an N-(2-pyridyl)amide.[4]
Mechanism: The proposed mechanism begins with the addition of the isocyanide to the dialkyl acetylenedicarboxylate, forming a reactive 1:1 zwitterionic intermediate (I). This zwitterion is then protonated by the N-(2-pyridyl)amide, generating an anion (II) and an unsaturated nitrilium ion. The pyridyl nitrogen of the anion attacks the nitrilium ion to form a ketenimine intermediate (III). This intermediate undergoes intramolecular cyclization to another zwitterion (IV), which finally rearranges to yield the stable 4H-pyrido[1,2-a]pyrimidine product.[4]
Caption: Mechanistic pathway for the three-component synthesis of pyridopyrimidines.
Data Presentation: Three-Component Reaction Yields
| Isocyanide | Dialkyl Acetylenedicarboxylate | N-(2-pyridyl)amide | Yield (%) | Reference |
| tert-Butyl isocyanide | Dimethyl acetylenedicarboxylate | N-(pyridin-2-yl)acetamide | Good | [4] |
| Cyclohexyl isocyanide | Diethyl acetylenedicarboxylate | N-(pyridin-2-yl)benzamide | Good | [4] |
Experimental Protocol: General Procedure for Three-Component Synthesis [4] (Note: Specific conditions may vary based on substrates)
-
To a stirred solution of the N-(2-pyridyl)amide (1.0 mmol) and the dialkyl acetylenedicarboxylate (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or THF) at room temperature, add the isocyanide (1.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (typically monitored by TLC, e.g., 2-4 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure product.
Copper-Catalyzed Tandem Synthesis
A highly versatile and modular approach for synthesizing substituted 4H-pyrido[1,2-a]pyrimidin-4-ones involves a one-pot, copper-catalyzed tandem reaction. This method typically uses readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters.[3][7]
Mechanism: The process is a tandem sequence involving an initial Ullmann-type C-N cross-coupling followed by an intramolecular amidation. First, the copper(I) catalyst facilitates the coupling between the 2-halopyridine and the amino group of the acrylate ester, forming intermediate (I). In the same pot, under thermal conditions, this intermediate undergoes an intramolecular nucleophilic attack from the pyridine ring nitrogen onto the ester carbonyl group, with subsequent elimination of an alcohol (e.g., ethanol) to furnish the final cyclized product.[3]
Caption: Workflow for the CuI-catalyzed tandem synthesis of pyridopyrimidinones.
Data Presentation: Copper-Catalyzed Tandem Reaction Yields [3]
| 2-Halopyridine | (Z)-3-Amino-3-phenylacrylate | Catalyst/Solvent/Temp | Yield (%) |
| 2-Iodopyridine | Ethyl ester | CuI / DMF / 130°C | 70 (for 2-methyl derivative) |
| 2-Chloropyridine | Ethyl ester | CuI / DMF / 130°C | 58 (for 2-(4-chlorophenyl) derivative) |
| 2-Bromopyridine | Ethyl ester | CuI / DMF / 130°C | 67 (for 2-(4-bromophenyl) derivative) |
Experimental Protocol: Copper-Catalyzed Tandem Synthesis [3]
-
To an oven-dried reaction tube, add the 2-halopyridine (1.0 mmol), the (Z)-3-amino-3-arylacrylate ester (1.2 mmol), copper(I) iodide (CuI, 10 mol%), a suitable ligand (if required), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dimethylformamide (DMF, 3-5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 130°C in an oil bath for 12-24 hours, with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel to yield the desired substituted this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. lib.ysu.am [lib.ysu.am]
- 6. The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Potential Therapeutic Targets of 4H-Pyrido[1,2-a]pyrimidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of derivatives based on this core structure, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
SHP2: A Key Node in Cancer Signaling
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which are frequently dysregulated in cancer.[1] Consequently, SHP2 has emerged as a promising target for anticancer drug development.
Quantitative Data: SHP2 Inhibition
A series of this compound derivatives have been synthesized and evaluated as allosteric inhibitors of SHP2. The following table summarizes the in vitro enzymatic inhibitory activity and antiproliferative effects of a lead compound.
| Compound | Target | IC50 (μM) | Cell Line | Antiproliferative IC50 (μM) |
| 14i | Full-length SHP2 | 0.104[1] | Kyse-520 | 1.06[1] |
| SHP2-PTP | >50[1] | NCI-H358 | Stronger than SHP099[1] | |
| MIA-PaCa2 | Stronger than SHP099[1] | |||
| HBMEC | 30.75 (low toxicity)[1] |
Experimental Protocol: In Vitro SHP2 Enzymatic Inhibition Assay
This protocol outlines the general steps for determining the in vitro enzymatic inhibition of SHP2 by this compound derivatives.
Materials:
-
Recombinant full-length SHP2 enzyme
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT, pH 7.2)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 96-well plate, add the SHP2 enzyme to each well.
-
Add the test compounds at various concentrations to the wells. Include a positive control (known SHP2 inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission) over a time course.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: SHP2 Inhibition by this compound Derivatives
The following diagram illustrates the role of SHP2 in growth factor signaling and its inhibition by this compound derivatives. These allosteric inhibitors stabilize SHP2 in an inactive conformation, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[1]
Caption: SHP2 signaling pathway and its inhibition.
Anti-inflammatory Target: Hyaluronidase
Hyaluronidases are a family of enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Elevated hyaluronidase activity is associated with inflammatory conditions.[2] Therefore, inhibiting this enzyme presents a viable therapeutic strategy for inflammatory diseases.
Quantitative Data: Hyaluronidase Inhibition
Several this compound derivatives have demonstrated anti-inflammatory activity by inhibiting the hyaluronidase enzyme.
| Compound | Concentration (µg/mL) | % Inhibition | Standard |
| 4e | 10 | > Indomethacin[2] | Indomethacin |
| 5f | 10 | > Indomethacin[2] | Indomethacin |
Experimental Protocol: Hyaluronidase Inhibition Assay (Turbidimetric Method)
This protocol describes a common turbidimetric method for assessing hyaluronidase inhibition.
Materials:
-
Hyaluronidase enzyme (e.g., from bovine testes)
-
Hyaluronic acid sodium salt
-
Assay buffer (e.g., 0.1 M acetate buffer, pH 3.5)
-
Acidic albumin solution
-
Test compounds (this compound derivatives) dissolved in a suitable solvent
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a solution of hyaluronic acid in the assay buffer.
-
Prepare a serial dilution of the test compounds.
-
In a 96-well plate, add the hyaluronidase enzyme solution to each well.
-
Add the test compounds at various concentrations. Include a positive control (e.g., indomethacin) and a negative control (solvent vehicle).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Initiate the reaction by adding the hyaluronic acid solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 45 minutes).
-
Stop the reaction by adding the acidic albumin solution. This will cause the undigested hyaluronic acid to precipitate, resulting in turbidity.
-
Measure the absorbance at 600 nm. A higher absorbance indicates greater inhibition of the enzyme.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: Role of Hyaluronidase in Inflammation
The degradation of high-molecular-weight hyaluronic acid (HMW-HA) by hyaluronidase into low-molecular-weight fragments (LMW-HA) can trigger inflammatory signaling pathways. By inhibiting hyaluronidase, this compound derivatives can prevent the formation of these pro-inflammatory fragments.
Caption: Hyaluronidase-mediated inflammation pathway.
Antimalarial Target: Plasmodium falciparum
Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a major global health threat. The development of new antimalarial agents with novel mechanisms of action is crucial to combat drug resistance.
Quantitative Data: Antimalarial Activity
Certain this compound derivatives have shown moderate activity against the erythrocytic stages of chloroquine-sensitive P. falciparum (Pf 3D7 strain).
| Compound | Target | IC50 (μM) |
| 21 | P. falciparum (3D7) | 33[3] |
| 37 | P. falciparum (3D7) | 37[3] |
Experimental Protocol: SYBR Green I-based Antimalarial Assay
This fluorescence-based assay is a common method for high-throughput screening of antimalarial compounds.
Materials:
-
Chloroquine-sensitive P. falciparum strain (e.g., 3D7)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium supplemented with AlbuMAX II
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)
-
Test compounds (this compound derivatives)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite culture with a defined parasitemia and hematocrit.
-
In a 96-well plate, add serial dilutions of the test compounds. Include a positive control (e.g., chloroquine) and a negative control (uninfected erythrocytes).
-
Add the parasite culture to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the cells by adding the lysis buffer containing SYBR Green I.
-
Incubate the plate in the dark at room temperature for at least 1 hour.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Logical Workflow: Antimalarial Drug Discovery Process
The following diagram outlines the typical workflow for identifying and characterizing novel antimalarial compounds like this compound derivatives.
Caption: Workflow for antimalarial drug discovery.
Aldose Reductase: A Target for Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.[4][5]
Quantitative Data: Aldose Reductase Inhibition
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective inhibitors of aldose reductase (ALR2).
| Compound | Target | IC50 (μM) |
| 13 | ALR2 | 0.49[5] |
| 14 | ALR2 | 0.11[5] |
| 18 | ALR2 | 0.08[5] |
| 19 | ALR2 | 0.04[5] |
| 28 | ALR2 | 0.15[5] |
| 29 | ALR2 | 0.07[5] |
Experimental Protocol: Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the decrease in NADPH absorbance to determine aldose reductase activity.
Materials:
-
Partially purified aldose reductase from rat lens
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.2)
-
Test compounds (2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the assay mixture containing phosphate buffer, NADPH, and the enzyme solution.
-
Add the test compounds at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes), which corresponds to the oxidation of NADPH.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway: Aldose Reductase and Diabetic Complications
Inhibition of aldose reductase by this compound derivatives can mitigate the downstream pathological effects of the polyol pathway.
Caption: Aldose reductase pathway in diabetic complications.
References
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C-H Functionalization of 4H-Pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the direct C-H functionalization of the 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold, a core moiety in numerous biologically active compounds.[1][2][3] The methodologies outlined herein offer efficient and regioselective strategies for the synthesis of diverse derivatives, which are valuable for structure-activity relationship (SAR) studies in drug discovery and for the development of novel materials.[3][4]
Introduction
The this compound ring system is a prominent feature in a variety of pharmaceuticals, including anti-inflammatory agents, antipsychotics, and anti-allergic drugs.[1] Direct C-H functionalization has emerged as a powerful and atom-economical tool for the late-stage modification of such heterocyclic cores, avoiding the need for pre-functionalized starting materials.[4][5] This document details protocols for various C-H functionalization reactions, including arylation, alkenylation, chalcogenation, and phosphonation, with a focus on providing reproducible experimental procedures and summarizing key reaction parameters.
Visualization of Experimental Workflow
A general workflow for the C-H functionalization of this compound is depicted below. This process typically involves the reaction of the starting material with a suitable coupling partner in the presence of a catalyst and an oxidant, followed by purification of the desired product.
Caption: General experimental workflow for C-H functionalization.
C3-H Arylation Protocols
The C3 position of the this compound core is the most common site for direct functionalization. Visible light-mediated photocatalysis offers a mild and efficient method for C3-arylation.[6]
Visible Light-Mediated C3-H Arylation
This protocol utilizes an organic dye as a photocatalyst under metal-free conditions to achieve C3-arylation.[6]
Experimental Protocol:
-
To a 10 mL oven-dried round-bottom flask, add this compound (0.2 mmol, 1.0 equiv.), the corresponding aryl diazonium tetrafluoroborate (0.3 mmol, 1.5 equiv.), and the organic dye photocatalyst (e.g., Eosin Y, 1-5 mol%).
-
Add the appropriate solvent (e.g., acetonitrile, 2.0 mL).
-
Seal the flask and stir the reaction mixture at room temperature under visible light irradiation (e.g., using a blue LED lamp).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated product.
Quantitative Data for Visible Light-Mediated C3-H Arylation
| Entry | Aryl Diazonium Salt | Photocatalyst | Solvent | Yield (%) |
| 1 | 4-Methylbenzenediazonium tetrafluoroborate | Eosin Y | CH3CN | 85 |
| 2 | 4-Methoxybenzenediazonium tetrafluoroborate | Eosin Y | CH3CN | 92 |
| 3 | 4-Chlorobenzenediazonium tetrafluoroborate | Eosin Y | CH3CN | 78 |
| 4 | 4-Nitrobenzenediazonium tetrafluoroborate | Eosin Y | CH3CN | 65 |
C3-H Alkenylation Protocol
Palladium-catalyzed direct C-H alkenylation provides a route to introduce vinyl groups at the C3 position.[7]
Palladium-Catalyzed C3-H Alkenylation
This method employs a palladium catalyst with an oxidant to couple 4H-pyrido[1,2-a]pyrimidin-4-ones with various alkenes.[7]
Experimental Protocol:
-
In a sealed tube, combine this compound (0.2 mmol, 1.0 equiv.), the alkene (0.4 mmol, 2.0 equiv.), Pd(OAc)2 (10 mol%), and an oxidant (e.g., AgOAc, 2.0 equiv.).
-
Add a suitable solvent (e.g., DCE, 2.0 mL).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 h).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Wash the Celite pad with an organic solvent (e.g., dichloromethane).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the C3-alkenylated product.
Quantitative Data for Palladium-Catalyzed C3-H Alkenylation
| Entry | Alkene | Catalyst | Oxidant | Solvent | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)2 | AgOAc | DCE | 88 |
| 2 | Styrene | Pd(OAc)2 | AgOAc | DCE | 75 |
| 3 | Methyl vinyl ketone | Pd(OAc)2 | AgOAc | DCE | 65 |
| 4 | Acrylamide | Pd(OAc)2 | AgOAc | DCE | 58 |
C3-H Chalcogenation and Phosphonation Protocols
The introduction of sulfur, selenium, and phosphorus moieties can significantly modulate the biological activity of the core scaffold.
C3-H Sulfenylation and Selenylation
Metal-free, N-halosuccinimide-mediated methods have been developed for the regioselective C3-sulfenylation and C3-selenylation.[8]
Experimental Protocol for C3-Sulfenylation:
-
To a solution of this compound (0.5 mmol) and aryl thiol (0.5 mmol) in a suitable solvent (e.g., CH2Cl2, 5 mL), add N-chlorosuccinimide (NCS) (0.55 mmol).
-
Stir the reaction mixture at room temperature for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data for C3-H Sulfenylation
| Entry | Aryl Thiol | Reagent | Solvent | Yield (%) |
| 1 | Thiophenol | NCS | CH2Cl2 | 90 |
| 2 | 4-Methylthiophenol | NCS | CH2Cl2 | 92 |
| 3 | 4-Chlorothiophenol | NCS | CH2Cl2 | 85 |
Experimental Protocol for C3-Selenylation:
-
To a stirred solution of this compound (0.5 mmol) and diselenide (0.25 mmol) in a suitable solvent (e.g., CH2Cl2, 5 mL), add N-iodosuccinimide (NIS) (0.6 mmol).[8]
-
Stir the reaction at room temperature.
-
After completion of the reaction (monitored by TLC), dilute the mixture with CH2Cl2.
-
Wash with aqueous Na2S2O3 solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
Purify by column chromatography to obtain the C3-selenylated product.[8]
Quantitative Data for C3-H Selenylation
| Entry | Diselenide | Reagent | Solvent | Yield (%) |
| 1 | Diphenyl diselenide | NIS | CH2Cl2 | 95 |
| 2 | Bis(4-methoxyphenyl) diselenide | NIS | CH2Cl2 | 93 |
| 3 | Bis(4-chlorophenyl) diselenide | NIS | CH2Cl2 | 88 |
Silver-Catalyzed C3-H Phosphonation
A direct C3 phosphonation can be achieved using a silver catalyst with dialkyl phosphites.[4][7]
Experimental Protocol:
-
In a reaction tube, combine this compound (0.3 mmol), dialkyl phosphite (0.6 mmol), and AgNO3 (10 mol%).[7]
-
Add a solvent such as CH3CN (2 mL).[7]
-
Stir the mixture at 60 °C for 12 hours.[7]
-
After cooling, concentrate the reaction mixture.
-
Purify the residue by column chromatography on silica gel to afford the C3-phosphonated product.
Quantitative Data for Silver-Catalyzed C3-H Phosphonation
| Entry | Dialkyl Phosphite | Catalyst | Solvent | Yield (%) |
| 1 | Di-n-butyl phosphite | AgNO3 | CH3CN | 74 |
| 2 | Diethyl phosphite | AgNO3 | CH3CN | 82 |
| 3 | Diisopropyl phosphite | AgNO3 | CH3CN | 78 |
Mechanistic Pathway Visualization
The following diagram illustrates a plausible photocatalytic cycle for the C3-H arylation of this compound.
Caption: Proposed photocatalytic cycle for C3-arylation.
Conclusion
The protocols described in these application notes provide robust and versatile methods for the C-H functionalization of this compound. These strategies offer access to a wide array of derivatives with high regioselectivity and good to excellent yields. The ability to directly modify the core scaffold is of significant interest to researchers in medicinal chemistry and materials science, facilitating the rapid generation of compound libraries for screening and optimization. The provided data and workflows serve as a practical guide for the implementation of these synthetic transformations.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4H-Pyrido[1,2-a]pyrimidin-4-one as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases. These kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and metabolic disorders. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound derivatives as kinase inhibitors.
Targeted Kinases and Signaling Pathways
Derivatives of this compound have been shown to target several key kinases involved in major signaling cascades. Notably, these compounds have demonstrated inhibitory activity against phosphatidylinositol 3-kinase (PI3K), SH2 domain-containing protein tyrosine phosphatase 2 (SHP2), and the mammalian target of rapamycin (mTOR).[1][2][3] These kinases are central nodes in the PI3K/Akt/mTOR and RAS/ERK signaling pathways, which are fundamental to cell proliferation, survival, and metabolism.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PDK1 [label="PDK1", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#34A853"]; mTORC1 [label="mTORC1", fillcolor="#EA4335"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", bordercolor="#EA4335"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [dir=none, style=invis]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates\n(Activates)"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"];
// Inhibition Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; SHP2 [label="SHP2", fillcolor="#EA4335"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#FBBC05"]; Ras [label="Ras", fillcolor="#34A853"]; Raf [label="Raf", fillcolor="#34A853"]; MEK [label="MEK", fillcolor="#34A853"]; ERK [label="ERK", fillcolor="#34A853"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", bordercolor="#EA4335"];
// Edges GrowthFactor -> RTK; RTK -> SHP2 [label="Activates"]; SHP2 -> Grb2_Sos [label="Activates"]; Grb2_Sos -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Activates"]; MEK -> ERK [label="Activates"]; ERK -> Transcription;
// Inhibition Inhibitor -> SHP2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } caption: RAS/ERK Signaling Pathway Inhibition.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of representative this compound derivatives against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 14i | SHP2 (full-length) | 104 | [2] |
| 14i | SHP2-PTP | >50,000 | [2] |
| Compound 6 | eEF-2K | 420 | |
| Compound 9 | eEF-2K | 930 | |
| Compound 5a | PDGFRβ | - | |
| Compound 5a | EGFR | - | |
| Compound 5a | CDK4/cyclin D1 | - | |
| Compound B1 | EGFRL858R/T790M | 13 | [4] |
| Various | PI3Kα | 3 - 10 | [3] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 14i | Kyse-520 | Esophageal Cancer | 1.06 | [2] |
| 14i | NCI-H358 | Lung Cancer | - | [2] |
| 14i | MIA-PaCa2 | Pancreatic Cancer | - | [2] |
| Compound 5a | HepG-2 | Liver Cancer | 0.3 | |
| Compound 5a | PC-3 | Prostate Cancer | 6.6 | |
| Compound 5a | HCT-116 | Colon Cancer | 7.0 | |
| Compound B1 | H1975 | Lung Cancer | 0.087 | [4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of this compound derivatives against a target kinase. Specific parameters such as enzyme and substrate concentrations should be optimized for each kinase.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_reagents [label="Prepare Reagents\n(Kinase, Substrate, ATP,\nInhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dispense_inhibitor [label="Dispense Inhibitor\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; add_kinase [label="Add Kinase Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; pre_incubate [label="Pre-incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate_reaction [label="Initiate Reaction\n(Add ATP/Substrate Mix)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; stop_reaction [label="Stop Reaction &\nDetect Signal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze_data [label="Analyze Data\n(Calculate IC50)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_reagents; prep_reagents -> dispense_inhibitor; dispense_inhibitor -> add_kinase; add_kinase -> pre_incubate; pre_incubate -> initiate_reaction; initiate_reaction -> incubate; incubate -> stop_reaction; stop_reaction -> analyze_data; analyze_data -> end; } caption: In Vitro Kinase Assay Workflow.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate (biotinylated for some detection methods)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound test compounds
-
DMSO (for compound dilution)
-
Microplate (e.g., 384-well, low-volume, white or black depending on detection method)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF®, or similar)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
-
Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted compounds to the wells of the microplate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Enzyme Addition: Dilute the kinase to the appropriate concentration in the kinase assay buffer. Add the diluted kinase to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a mixture of the peptide substrate and ATP in the kinase assay buffer. The final concentrations should be at or near the Km for each, if known. Initiate the kinase reaction by adding this mixture to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: Stop the kinase reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent (e.g., by adding ADP-Glo™ Reagent).
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability/Anti-proliferative Assay (MTT Assay)
This protocol is used to assess the effect of this compound derivatives on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Kyse-520, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound test compounds
-
DMSO
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from a DMSO stock. The final DMSO concentration should be ≤0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting to a dose-response curve.
Protocol 3: Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine if a this compound derivative inhibits a specific signaling pathway by assessing the phosphorylation status of downstream target proteins (e.g., phosphorylated Akt, ERK).
Materials:
-
Cell line of interest
-
This compound test compound
-
Growth factors or other stimuli (if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations for a specified time. If necessary, stimulate the cells with a growth factor (e.g., EGF, IGF-1) for a short period before harvesting to activate the signaling pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt or anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Determine the ratio of the phosphorylated protein to the total protein for each treatment condition to assess the extent of pathway inhibition.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, kinases, and reagents. Always refer to the manufacturer's instructions for specific kits and reagents.
References
Application Notes and Protocols: 4H-Pyrido[1,2-a]pyrimidin-4-one in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] In cancer research, derivatives of this core structure have been investigated as potent modulators of key signaling pathways implicated in tumorigenesis and cell metabolism. These compounds have shown promise as inhibitors of critical oncogenic proteins like SHP2 and as activators of metabolic enzymes such as PKM2, highlighting their potential as a versatile platform for the development of novel anticancer therapeutics.[3][4] This document provides an overview of the applications of this compound derivatives in cancer research, including detailed experimental protocols and data presentation.
Application 1: Allosteric Inhibition of SHP2
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cellular signaling cascades, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[3] Overexpression or mutation of SHP2 is associated with various cancers, making it a compelling target for therapeutic intervention.[3] Certain this compound derivatives have been identified as potent and selective allosteric inhibitors of SHP2.[3]
Mechanism of Action
These derivatives bind to an allosteric pocket of the SHP2 protein, stabilizing it in an inactive conformation. This prevents the binding of SHP2 to its upstream activators and downstream substrates, thereby inhibiting its phosphatase activity. The downstream effects include the downregulation of phosphorylated Akt and Erk1/2, leading to cell cycle arrest at the G0/G1 phase and the induction of apoptosis in cancer cells.[3]
Data Presentation: Inhibitory Activity of SHP2 Inhibitors
| Compound | Target | IC50 (μM) | Cell Line | Antiproliferative IC50 (μM) | Reference |
| 14i | Full-length SHP2 | 0.104 | Kyse-520 | 1.06 | [3] |
| SHP2-PTP | > 50 | NCI-H358 | Stronger than SHP099 | [3] | |
| MIA-PaCa2 | Stronger than SHP099 | [3] | |||
| HBMEC (non-cancerous) | 30.75 | [3] | |||
| 13a | Full-length SHP2 | - | - | - | [3] |
| SHP099 | Full-length SHP2 | - | NCI-H358 | - | [3] |
| MIA-PaCa2 | - | [3] |
Signaling Pathway Diagram
Caption: SHP2 inhibition by this compound derivatives.
Application 2: Activation of Pyruvate Kinase M2 (PKM2)
The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells. It regulates the final, rate-limiting step of glycolysis and plays a role in directing metabolic intermediates towards anabolic processes that support cell proliferation. Consequently, PKM2 has emerged as a potential target for cancer therapy.[4]
Derivatives of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one have been identified as potent and selective activators of PKM2.[4] These compounds were discovered through high-throughput screening and optimized using computer-aided structure-based drug design.[4] However, studies with these activators suggested that PKM2 activation alone may not be sufficient to alter cancer cell metabolism.[4]
Experimental Protocols
General Experimental Workflow
Caption: General workflow for the evaluation of anticancer compounds.
1. SHP2 Phosphatase Activity Assay (In Vitro)
This protocol is adapted from methodologies used for evaluating SHP2 inhibitors.[3]
-
Objective: To determine the in vitro inhibitory activity of test compounds against full-length SHP2.
-
Materials:
-
Recombinant full-length human SHP2 protein.
-
DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate.
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT).
-
Test compounds dissolved in DMSO.
-
384-well black plates.
-
Plate reader capable of fluorescence detection (Ex/Em = 355/460 nm).
-
-
Protocol:
-
Prepare a solution of SHP2 protein in assay buffer.
-
Add 2 µL of test compound solution (in various concentrations) or DMSO (as a control) to the wells of a 384-well plate.
-
Add 10 µL of the SHP2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.
-
Incubate the plate at 25°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]
-
Objective: To measure the antiproliferative activity of the test compounds.
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in medium) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
-
3. Western Blot Analysis for Signaling Proteins
This protocol is used to assess the effect of compounds on the phosphorylation status of key signaling proteins.[3]
-
Objective: To detect changes in the phosphorylation levels of proteins like Akt and Erk1/2.
-
Materials:
-
Treated and untreated cell lysates.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Erk1/2, anti-Erk1/2, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
4. Cell Cycle Analysis
This protocol determines the effect of a compound on cell cycle progression.[3]
-
Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
Treated and untreated cells.
-
70% ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Protocol:
-
Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
-
5. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by a compound.[5]
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
-
-
Protocol:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives as Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with new mechanisms of action. The 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold has been identified as a promising heterocyclic structure for the development of new therapeutics.[1][2] Derivatives of this core structure have demonstrated significant potential as antimalarial agents, exhibiting activity against the erythrocytic stages of chloroquine-sensitive P. falciparum strains.[1][2] This document provides a comprehensive overview of the application of these derivatives as antimalarial agents, including their biological evaluation, proposed mechanisms of action, and detailed experimental protocols.
Data Presentation: In Vitro Antimalarial Activity and Cytotoxicity
The following tables summarize the in vitro antimalarial activity and cytotoxicity of selected this compound derivatives against the chloroquine-sensitive 3D7 strain of P. falciparum and a mammalian cell line (Huh-7) for cytotoxicity assessment.
| Compound ID | Structure | P. falciparum (3D7) IC50 (µM) | Huh-7 CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| 21 | 3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate | 33 | >100 | >3.0 |
| 37 | 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | 37 | >200 | >5.4 |
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of Lead Compounds. [2] Data represents the half-maximal inhibitory concentration (IC50) against P. falciparum and the half-maximal cytotoxic concentration (CC50) against the Huh-7 cell line.
Mechanisms of Action
The antimalarial activity of this compound derivatives is believed to be multifactorial, with evidence suggesting at least two primary mechanisms of action:
-
Inhibition of Falcipain-2: Falcipain-2 is a crucial cysteine protease involved in the degradation of hemoglobin by the malaria parasite, a process essential for its survival.[3][4][5][6] Inhibition of this enzyme disrupts the parasite's nutrient supply, leading to its death.[3][4][5][6] Several this compound derivatives have been identified as potent inhibitors of falcipain-2.[7]
-
Inhibition of the Cytochrome bc1 Complex: The cytochrome bc1 complex (complex III) is a key component of the mitochondrial electron transport chain in Plasmodium falciparum.[8] Inhibition of this complex disrupts the parasite's energy metabolism, leading to a cascade of events culminating in cell death.[8]
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay
This protocol describes the determination of the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin)
-
Human erythrocytes (O+)
-
96-well flat-bottom microplates
-
Test compounds dissolved in DMSO
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence microplate reader
Procedure:
-
Prepare a parasite culture with 2% hematocrit and 1% parasitemia.
-
Serially dilute the test compounds in complete culture medium in a 96-well plate.
-
Add 100 µL of the parasite culture to each well.
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.
-
Prepare the SYBR Green I lysis buffer by diluting the stock solution 1:5000 in lysis buffer.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is used to assess the cytotoxicity of the compounds against a mammalian cell line.
Materials:
-
Huh-7 human liver cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Add serial dilutions of the test compounds to the wells and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 values by plotting the percentage of cell viability against the log of the compound concentration.
In Vivo Antimalarial Efficacy: 4-Day Suppressive Test in Mice
This protocol evaluates the in vivo antimalarial activity of the compounds in a murine malaria model.
Materials:
-
Plasmodium berghei ANKA strain
-
Swiss albino mice (female, 6-8 weeks old)
-
Test compounds formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect the mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells on day 0.
-
Randomly divide the mice into groups (n=5).
-
Administer the test compounds orally or intraperitoneally once daily for four consecutive days (days 0-3).
-
On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the percentage of suppression of parasitemia compared to the untreated control group.
Visualizations
Caption: Workflow for antimalarial drug screening of this compound derivatives.
Caption: Mechanism of action: Inhibition of Falcipain-2 by this compound derivatives.
Caption: Mechanism of action: Inhibition of the Cytochrome bc1 complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of Falcipain-2 and Falcipain-3 Bound to Small Molecule Inhibitors: Implications for Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsecond-long simulation reveals the molecular mechanism for the dual inhibition of falcipain-2 and falcipain-3 by antimalarial lead compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex of Plasmodium falciparum falcipain-2 protease with an (E)-chalcone-based inhibitor highlights a novel, small, molecule-binding site | springermedizin.de [springermedizin.de]
- 6. Frontiers | Microsecond-long simulation reveals the molecular mechanism for the dual inhibition of falcipain-2 and falcipain-3 by antimalarial lead compounds [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-methyl-4H-Pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 2-methyl-4H-Pyrido[1,2-a]pyrimidin-4-one, a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The pyrido[1,2-a]pyrimidine scaffold is a core component of various biologically active compounds, including antipsychotic agents, tranquilizers, and potential anticancer and anti-inflammatory drugs.[1][2][3] The following protocol outlines a common and efficient method for the preparation of the title compound, primarily through the cyclocondensation of 2-aminopyridine with ethyl acetoacetate.
Data Presentation
A summary of the key quantitative data for the synthesized 2-methyl-4H-Pyrido[1,2-a]pyrimidin-4-one is presented in Table 1. This data is crucial for the characterization and verification of the final product.
Table 1: Physicochemical and Spectroscopic Data for 2-methyl-4H-Pyrido[1,2-a]pyrimidin-4-one
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 118–120 °C | [2] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.02 (d, J = 7.1 Hz, 1H), 7.72 (t, J = 7.7 Hz, 1H), 7.60 (d, J = 8.9 Hz, 1H), 7.10 (t, J = 6.9 Hz, 1H), 6.34 (s, 1H), 2.46 (s, 3H) | [2] |
| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | 165.32, 157.89, 150.74, 136.26, 127.27, 125.84, 115.03, 103.37, 24.72 | [2] |
| Yield | 70% (CuI-catalyzed method) | [2] |
Experimental Protocols
The synthesis of 2-methyl-4H-Pyrido[1,2-a]pyrimidin-4-one is typically achieved through the condensation of 2-aminopyridine with a β-keto ester, such as ethyl acetoacetate.[5][6] Several methods have been reported employing different catalysts and reaction conditions, including the use of ethylene glycol as a green solvent or bismuth(III) chloride as a catalyst under solvent-free conditions.[5] Below is a generalized, detailed protocol based on these common methodologies.
Synthesis of 2-methyl-4H-Pyrido[1,2-a]pyrimidin-4-one via Condensation of 2-Aminopyridine and Ethyl Acetoacetate
This protocol describes the cyclization reaction between 2-aminopyridine and ethyl acetoacetate.
Materials:
-
2-Aminopyridine
-
Ethyl acetoacetate
-
Ethylene glycol (solvent) or Bismuth(III) chloride (catalyst, for solvent-free conditions)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
Method A: Ethylene Glycol as Solvent [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminopyridine (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Solvent Addition: Add ethylene glycol to the flask to serve as a high-boiling, environmentally friendly solvent.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature.
-
Isolation: Pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-methyl-4H-Pyrido[1,2-a]pyrimidin-4-one.
Method B: Solvent-Free Synthesis using Bismuth(III) Chloride
-
Reactant Mixture: In a round-bottom flask, thoroughly mix 2-aminopyridine (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of bismuth(III) chloride (BiCl₃) to the mixture.
-
Reaction: Heat the solvent-free mixture at an appropriate temperature (e.g., 80-100 °C) with stirring. Monitor the reaction by TLC.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water to the flask and stir to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the purified product.
Characterization: The identity and purity of the synthesized 2-methyl-4H-Pyrido[1,2-a]pyrimidin-4-one should be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR) with the values reported in the literature (see Table 1).
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental procedure.
Caption: Experimental workflow for the synthesis of 2-methyl-4H-Pyrido[1,2-a]pyrimidin-4-one.
Caption: Simplified reaction pathway for the synthesis.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one | C9H8N2O | CID 278093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification and Analysis of 4H-Pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification and analysis of 4H-Pyrido[1,2-a]pyrimidin-4-one, a key heterocyclic scaffold in medicinal chemistry. The following sections outline methods for chromatographic separation and spectroscopic analysis, along with protocols for achieving high purity.
Overview of Analytical and Purification Strategies
The successful isolation and characterization of this compound and its derivatives rely on a combination of chromatographic and spectroscopic techniques. The general workflow involves initial purification by crystallization or flash chromatography, followed by purity assessment and structural confirmation using high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
Caption: General workflow for the purification and analysis of this compound.
Purification Techniques
Recrystallization
Recrystallization is a primary technique for purifying solid this compound. The choice of solvent is critical and should be determined experimentally. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.
Protocol for Solvent Screening and Recrystallization:
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude compound into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Solvents to screen include ethanol, methanol, acetonitrile, ethyl acetate, and toluene.
-
Observe the solubility. A suitable solvent will not dissolve the compound at room temperature.
-
Heat the test tubes with the undissolved solids. A good solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a good recrystallization solvent.
-
If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol-water, ethyl acetate-hexane) can be tested. Dissolve the compound in a minimum amount of the "good" solvent (in which it is more soluble) and add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Heat to redissolve and then cool.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Flash Column Chromatography
For mixtures that are difficult to separate by crystallization, flash column chromatography is a valuable alternative.
Protocol for Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable mobile phase.
-
Test various solvent systems, such as gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column.
-
Ensure the column is packed uniformly to avoid channeling.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor them by TLC to identify those containing the purified compound.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Analytical Techniques for Purity Assessment and Structural Confirmation
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of this compound. A reverse-phase method is generally suitable for this class of compounds.
Proposed HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is a good starting point.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Suggested Value/Range |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm, 280 nm |
| Expected Retention Time | Dependent on substitution, but generally in the mid-to-late part of the gradient. |
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring reaction progress and assessing the purity of fractions from column chromatography.
Protocol for TLC Analysis:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and spot it onto the TLC plate.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) or a small percentage of methanol in dichloromethane (e.g., 1-5%) are good starting points.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate or p-anisaldehyde can also be used if the compounds are not UV-active.[1]
-
Rf Calculation: Calculate the retention factor (Rf) for each spot to assess separation.
Spectroscopic Analysis
NMR is essential for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.
Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Typical Spectral Data:
The aromatic protons of the this compound core typically appear in the range of δ 7.0-9.0 ppm in the ¹H NMR spectrum.[2] The carbonyl carbon (C4) appears around δ 160-180 ppm in the ¹³C NMR spectrum.
| Compound | ¹H NMR (CDCl₃, 300 MHz), δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz), δ (ppm) | Mass Spec (m/z) | Ref. |
| 2-methyl-3-[2-(1H-imidazol-1-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | 8.96-8.94 (d, 1H), 7.68-7.66 (d, 1H), 7.55-7.52 (t, 1H), 6.87 (s, 2H), 6.45 (d, 1H), 3.95-3.92 (t, 2H), 3.05-3.01 (t, 2H), 2.53 (s, 3H) | Not reported | 270 (M+) | [2] |
| 3-(2-(morpholino)ethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 8.90-8.88 (d, 1H), 7.61-7.56 (t, 1H), 7.48-7.45 (d, 1H), 7.03-6.99 (t, 1H), 3.68-3.66 (t, 4H), 2.88-2.83 (t, 2H), 2.51-2.48 (t, 4H), 2.35-2.30 (t, 2H) | Not reported | 273 (M+) | [2] |
MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Protocol for MS Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water).
-
For electrospray ionization (ESI), the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can improve signal intensity.
-
Infuse the sample directly into the mass spectrometer or inject it through an LC system.
UV-Vis spectroscopy can be used for quantitative analysis and to provide information about the electronic structure of the molecule.
Protocol for UV-Vis Analysis:
-
Prepare a stock solution of the purified compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).
-
The λmax for pyrimidine derivatives is often influenced by pH and substitution.[3]
-
Use the calibration curve to determine the concentration of unknown samples.
Signaling Pathways Associated with this compound Derivatives
Derivatives of this compound have been investigated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation.
SHP2 Signaling Pathway
SHP2 is a protein tyrosine phosphatase that plays a role in cell growth and differentiation through the RAS/MAPK pathway.[4] Some pyridopyrimidinone derivatives act as allosteric inhibitors of SHP2.
Caption: Inhibition of the SHP2 signaling pathway by this compound derivatives.
Inflammatory Signaling Pathways (NF-κB and JAK-STAT)
The anti-inflammatory properties of some this compound derivatives may be attributed to their modulation of key inflammatory signaling pathways such as NF-κB and JAK-STAT.
The NF-κB pathway is a central regulator of inflammation, inducing the expression of pro-inflammatory genes.[2][5]
Caption: Potential inhibition of the NF-κB inflammatory pathway.
The JAK-STAT pathway transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity and inflammation.
Caption: Potential inhibition of the JAK-STAT inflammatory pathway.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHP2 Phosphatase [biology.kenyon.edu]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Biological Activity of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
Introduction
The 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic structure that is a key component in a variety of biologically active compounds.[1] Derivatives of this core have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimalarial, and antioxidant activities.[2][3][4] Notably, many of these effects are attributed to the inhibition of specific protein kinases, making this class of compounds particularly interesting for drug discovery and development, especially in oncology.[5][6][7]
These application notes provide detailed protocols for assessing the biological activity of novel this compound derivatives, with a focus on their potential as anti-cancer agents through kinase inhibition and cell-based cytotoxicity.
Section 1: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound derivatives against a specific protein kinase (e.g., PI3K, mTOR, PIM-1, EGFR).[5][6] This protocol is a generalized example and can be adapted for various kinase targets.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The level of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured. A decrease in signal indicates kinase activity (ATP consumption), and the restoration of signal in the presence of an inhibitor indicates its potency.
Experimental Protocol:
Materials:
-
Kinase: Recombinant human kinase (e.g., PI3K, PIM-1).
-
Substrate: Specific substrate for the chosen kinase (e.g., a peptide or protein).
-
ATP: Adenosine triphosphate.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).[6]
-
Assay Buffer: Kinase-specific buffer.
-
Detection Reagent: Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Plates: White, opaque 96-well or 384-well plates.
-
Instrumentation: Luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration range is 0.01 µM to 100 µM.[6]
-
Reaction Setup:
-
Add 5 µL of the kinase solution (enzyme and substrate in assay buffer) to each well of the microplate.
-
Add 1 µL of the serially diluted test compounds, positive control, or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
Data Presentation:
| Compound ID | Target Kinase | IC50 (µM) |
| PPO-001 | PI3Kα | 0.57 |
| PPO-002 | PI3Kα | 1.31 |
| PPO-003 | PI3Kα | 11.4 |
| PPO-004 | PI3Kα | 17.2 |
| Staurosporine | PI3Kα | 0.015 |
This is example data and does not represent actual experimental results.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Section 3: Apoptosis Assay by Flow Cytometry
Objective: To determine if the observed cytotoxicity of the this compound derivatives is due to the induction of apoptosis.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. By using both Annexin V-FITC and PI, it is possible to distinguish between live cells, early apoptotic cells, late apoptotic cells, and necrotic cells.
Experimental Protocol:
Materials:
-
Cancer Cell Line: e.g., PC-3. [8]* Test Compound: An active this compound derivative.
-
Positive Control: A known apoptosis inducer (e.g., Staurosporine).
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow Cytometer.
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound at its IC50 concentration for 24-48 hours as described in the anti-proliferative assay.
-
Cell Harvesting:
-
Collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| PPO-001 (IC50) | 45.8 | 30.1 | 24.1 |
| Staurosporine | 30.5 | 45.2 | 24.3 |
This is example data and does not represent actual experimental results.
Logical Relationship for Compound Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4H-Pyrido[1,2-a]pyrimidin-4-one Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 4H-Pyrido[1,2-a]pyrimidin-4-one libraries to identify and characterize novel modulators of key biological targets. This scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets implicated in cancer, metabolic disorders, and inflammatory diseases.
Introduction
The this compound core is a versatile heterocyclic scaffold that has been successfully utilized to develop potent and selective inhibitors of various enzymes, including protein tyrosine phosphatases, kinases, and reductases. High-throughput screening of libraries based on this scaffold is a critical step in the discovery of novel therapeutic agents. This document outlines detailed protocols for primary and secondary assays, data analysis, and hit validation, focusing on three prominent targets: SHP2, Wee1 kinase, and Aldose Reductase.
Data Presentation: Summary of Screening Data
The following tables summarize quantitative data from the screening of this compound derivatives and related compounds against their respective targets.
Table 1: Inhibitory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives against SHP2 [1]
| Compound ID | Modification | Full-Length SHP2 IC50 (µM) | SHP2-PTP IC50 (µM) | Kyse-520 Cell Proliferation IC50 (µM) |
| 13a | First-round design | - | - | - |
| 14i | Second-round design with S atom linker | 0.104 | > 50 | 1.06 |
| SHP099 | Reference Compound | - | - | - |
Table 2: Inhibitory Activity of Pyrazolopyrimidinones against Wee1 Kinase [2][3]
| Compound ID | Modifications | Wee1 IC50 (nM) |
| AZD1775 | Reference Compound | 5 |
| 28 | Pyrazolopyrimidinone derivative | - |
| 29 | Pyrazolopyrimidinone derivative | - |
| 31 | Pyrazolopyrimidinone derivative | - |
| CM-061 (1) | Pyrazolopyrimidinone derivative | - |
Table 3: Inhibitory Activity of 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one Derivatives against Aldose Reductase (ALR2) [4][5]
| Compound ID | Substitution | ALR2 IC50 (µM) | ALR1 IC50 (µM) |
| 13 | 2-(4-hydroxyphenyl) | - | > 10 |
| 14 | 2-(3,4-dihydroxyphenyl) | - | > 10 |
| 18 | 9-hydroxy-2-(4-hydroxyphenyl) | - | > 10 |
| 19 | 6-hydroxy-2-(4-hydroxyphenyl) | - | > 10 |
| 28 | 9-hydroxy-2-(3,4-dihydroxyphenyl) | - | > 10 |
| 29 | 6-hydroxy-2-(3,4-dihydroxyphenyl) | - | > 10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed for a high-throughput format and can be adapted for robotic automation.
High-Throughput Screening Workflow
A typical HTS workflow for a this compound library involves a primary screen to identify initial hits, followed by secondary and tertiary assays for hit confirmation and characterization.
References
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Designing Novel 4H-Pyrido[1,2-a]pyrimidin-4-one Based Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of novel drug candidates based on the 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold. This versatile heterocyclic motif has demonstrated significant potential in the development of targeted therapies, particularly in oncology and anti-inflammatory applications.[1]
Introduction
The this compound core is a privileged structure in medicinal chemistry, forming the backbone of several clinically used drugs.[1] Its derivatives have been investigated for a wide range of biological activities, including as inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), and as anti-inflammatory agents through the inhibition of enzymes like hyaluronidase.[1][2] This document will focus on the design and evaluation of these compounds as novel anticancer and anti-inflammatory agents.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative biological data for representative this compound derivatives.
Table 1: In Vitro SHP2 Inhibitory Activity and Antiproliferative Activity of Representative SHP2 Inhibitors.[2]
| Compound | Full-length SHP2 IC50 (μM) | SHP2-PTP IC50 (μM) | Kyse-520 IC50 (μM) | HBMEC IC50 (μM) |
| 13a | - | - | - | - |
| 14i | 0.104 | >50 | 1.06 | 30.75 |
| SHP099 (Reference) | - | - | - | - |
Note: Data for compound 13a was mentioned as having "relatively good inhibitory activity" but specific values were not provided in the source.[2] SHP099 is a known SHP2 inhibitor used for comparison.
Table 2: Anti-inflammatory Activity of this compound Derivatives against Hyaluronidase.[1]
| Compound | Concentration (µg) | % Inhibition |
| 4e | 10 | More than Indomethacin |
| 5f | 10 | More than Indomethacin |
| Indomethacin (Standard) | 10 | - |
Note: The source material stated that compounds 4e and 5f, possessing N-methylpiperazine and piperazine ethoxy ethanol rings respectively, showed more growth inhibition than the standard drug Indomethacin at a 10 μg concentration, but did not provide specific percentage values.[1]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Protocol 1: General Synthesis of this compound Core Structure
This protocol describes a one-pot synthesis of the this compound scaffold.
Materials:
-
2-aminopyridine derivatives
-
β-ketoesters (e.g., ethyl acetoacetate)
-
Ethylene glycol
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round bottom flask, combine the 2-aminopyridine derivative (1 mmol) and the β-ketoester (1.2 mmol).
-
Add ethylene glycol (5 mL) to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TCC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.
Protocol 2: In Vitro SHP2 Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against the SHP2 phosphatase.
Materials:
-
Recombinant full-length SHP2 and SHP2-PTP domain
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Plate reader capable of measuring fluorescence (Excitation/Emission ~355/460 nm)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the test compound solution to each well.
-
Add 48 µL of the SHP2 enzyme solution (full-length or PTP domain) in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 50 µL of the DiFMUP substrate solution in assay buffer.
-
Measure the fluorescence signal at regular intervals for 15-30 minutes using a plate reader.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol is used to assess the antiproliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Kyse-520, NCI-H358, MIA-PaCa2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 values from the dose-response curves.
Protocol 4: In Vitro Hyaluronidase Inhibition Assay
This protocol describes a turbidimetric method to screen for hyaluronidase inhibitors.[3][4][5]
Materials:
-
Hyaluronidase from bovine testes
-
Hyaluronic acid (HA)
-
Acetate buffer (0.1 M, pH 3.5)
-
Bovine serum albumin (BSA) solution
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader (600 nm)
Procedure:
-
In a 96-well plate, add 25 µL of hyaluronic acid solution to each well.
-
Add 25 µL of the test compound at various concentrations.
-
Add 25 µL of acetate buffer to each well.
-
Initiate the reaction by adding 25 µL of the hyaluronidase enzyme solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 200 µL of the BSA solution.
-
Measure the absorbance at 600 nm after 10 minutes.
-
The absorbance is inversely proportional to the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Hyaluronidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Scaffold: 4H-Pyrido[1,2-a]pyrimidin-4-one in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold, 4H-Pyrido[1,2-a]pyrimidin-4-one, has emerged as a privileged structure in organic synthesis and medicinal chemistry. Its derivatives exhibit a wide array of biological activities, making them crucial components in the development of novel therapeutics.[1] This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this versatile core, intended to serve as a comprehensive resource for researchers in the field.
Synthetic Protocols and Methodologies
The construction of the this compound core can be achieved through various synthetic strategies. Below are detailed protocols for some of the most common and efficient methods.
Protocol 1: Condensation of 2-Aminopyridine with β-Ketoesters
A prevalent and straightforward method for synthesizing 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-ones involves the condensation of 2-aminopyridines with β-ketoesters. This reaction can be catalyzed by various acids.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) and the desired β-ketoester (1.1 eq.) in a suitable solvent such as ethylene glycol.[1]
-
Catalyst Addition: Introduce a catalytic amount of an acid, such as p-toluenesulfonic acid or bismuth chloride (BiCl₃), to the reaction mixture.[1]
-
Reaction Condition: Heat the mixture to the specified temperature (typically 100-120 °C) and stir for the required duration (ranging from 2 to 12 hours).[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water and collect the resulting solid. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-one.
Protocol 2: Domino Synthesis from 2-Aminopyridine and 1,4-Enediones
A copper-catalyzed domino reaction provides an efficient route to construct the this compound scaffold.[1]
Experimental Protocol:
-
Reactant Mixture: To a reaction vessel, add 2-aminopyridine (1.0 eq.), 1,4-enedione (1.2 eq.), and a copper catalyst (e.g., CuI).
-
Solvent and Atmosphere: Add DMF as the solvent and carry out the reaction in the presence of air.[1]
-
Reaction Condition: Heat the mixture at 80 °C for the specified time.[1]
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.
Protocol 3: Tandem Ullmann-type C-N Cross-Coupling and Intramolecular Amidation
A one-pot tandem reaction involving a CuI-catalyzed C-N bond formation followed by intramolecular amidation is a modern approach to synthesize multisubstituted pyrido[1,2-a]pyrimidin-4-ones.[2]
Experimental Protocol:
-
Reactant Loading: In a sealed tube, combine 2-halopyridine (1.0 eq.), (Z)-3-amino-3-arylacrylate ester (1.2 eq.), CuI (10 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in DMF.
-
Reaction Execution: Heat the reaction mixture at 130 °C for the designated time.[2]
-
Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography to afford the pure multisubstituted pyrido[1,2-a]pyrimidin-4-one.[2]
Summary of Synthetic Data
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Condensation | 2-Aminopyridine, β-Ketoester | BiCl₃ | Solvent-free | - | - | 72-100 | [1] |
| Condensation | 2-Aminopyridine, Ethyl Cyanoacetate | P₂O₅, Formic Acid | - | 105 | 12 | 20-37.5 | [1] |
| Condensation | 2-Aminopyridine, β-Oxo Esters | TsOH-SiO₂ | - | - | - | - | [1] |
| Domino Synthesis | 2-Aminopyridine, 1,4-Enediones | Copper | DMF | 80 | - | 75-91 | [1] |
| Silver-Catalyzed Synthesis | 2-Aminopyridine, Alkynoates | Silver Salt | - | 120 | 24 | Excellent | [1] |
| Ethylene Glycol Mediated Condensation | 2-Aminopyridine, Alkynoate/β-Keto Ester | - | Ethylene Glycol | - | - | 82-92 | [1] |
| Suzuki Coupling | 3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one, Aryl Boronic Acids | Pd-catalyst | - | - | - | 81-97 | [1] |
| Tandem Ullmann C-N Coupling/Amidation | 2-Halopyridine, (Z)-3-Amino-3-arylacrylate Ester | CuI | DMF | 130 | - | Good-Exc. | [2] |
Functionalization of the this compound Core
The core structure can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies. Common functionalization strategies include cross-coupling reactions and C-H functionalization.[1]
Suzuki Cross-Coupling
Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones are excellent substrates for palladium-catalyzed Suzuki cross-coupling reactions with various aryl boronic acids, allowing for the introduction of diverse aryl substituents.[1] Yields for these reactions are typically high, ranging from 64-97%.[1]
Applications in Drug Discovery and Development
The this compound scaffold is a cornerstone in the design of new therapeutic agents. Its derivatives have shown a remarkable range of pharmacological activities.
Anti-inflammatory Agents
Certain derivatives of this compound appended with nitrogen-containing heterocycles have demonstrated significant in vitro anti-inflammatory activity by inhibiting the hyaluronidase enzyme.[3] Some compounds have shown more potent inhibition than the standard drug, Indomethacin.[3]
Allosteric SHP2 Inhibitors
SHP2 is a protein tyrosine phosphatase that plays a critical role in cell signaling pathways such as RAS-ERK, PI3K-AKT, and JAK-STAT.[4] Overactivation of SHP2 is linked to various cancers. Novel this compound derivatives have been designed and synthesized as allosteric inhibitors of SHP2.[4] One such derivative, 14i , exhibited high enzymatic activity against full-length SHP2 with an IC₅₀ of 0.104 μM and demonstrated potent antiproliferative activity against Kyse-520 cancer cells (IC₅₀ = 1.06 μM).[4] Mechanistic studies revealed that this compound induces apoptosis, arrests the cell cycle at the G0/G1 phase, and downregulates the phosphorylation of Akt and Erk1/2 in cancer cells.[4]
Other Biological Activities
Derivatives of this scaffold have also been investigated as:
-
Antipsychotic agents: Risperidone and paliperidone are well-known drugs that contain this core structure.[3][5]
-
Antiallergic agents: Ramastine is another example of a drug featuring this scaffold.[3][5]
-
Antioxidants: Certain derivatives, particularly those with catechol moieties, have shown significant antioxidant properties.[6]
-
Aldose Reductase Inhibitors: Phenol and catechol-containing derivatives have been identified as selective inhibitors of aldose reductase.[6]
The continued exploration of the this compound scaffold and its derivatives promises to yield novel and effective therapeutic agents for a variety of diseases. The synthetic versatility and rich biological profile of this heterocyclic system ensure its prominence in the future of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one and its derivatives. The information is compiled from various synthetic methodologies to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Suboptimal reaction temperature. | Optimize the reaction temperature. For instance, in CuI-catalyzed synthesis, increasing the temperature from 80°C to 130°C can significantly improve yields.[1] |
| Incorrect solvent. | The choice of solvent is crucial. Polar solvents like DMF have been shown to be superior in certain copper-catalyzed reactions.[1] For some cyclizations, ethylene glycol can serve as a green and effective solvent.[2] | |
| Inappropriate catalyst or catalyst loading. | Screen different catalysts and optimize their concentration. For example, CuI has been found to be more effective than other copper catalysts in specific tandem reactions.[1] In some cases, a catalyst-free approach at high temperatures might be viable.[2] | |
| Inefficient base. | The choice of base can significantly impact the reaction outcome. A screening of bases such as NaHCO₃, K₂CO₃, and K₃PO₄ may be necessary to find the optimal one for your specific reaction.[1] | |
| Poor quality of starting materials. | Ensure the purity of 2-aminopyridine and the corresponding β-ketoester or other coupling partners. Impurities can lead to side reactions and lower yields. | |
| Side Product Formation | Undesired polymerization or degradation of starting materials. | Adjust the reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to degradation.[3] |
| Competing reaction pathways. | In the synthesis of halogenated derivatives, alternative cyclizations can lead to mixtures of products like 1,8-naphthyridin-4-ones. Careful control of reaction conditions is necessary.[4] | |
| Overalkylation in syntheses involving S-alkylisothiourea. | A sequential base- and acid-mediated condensation can help avoid overalkylation, leading to cleaner product formation.[5] | |
| Difficult Purification | Product co-elutes with starting materials or byproducts. | Optimize the chromatographic conditions (e.g., solvent gradient, column type). Recrystallization from a suitable solvent can also be an effective purification method. |
| Oily product that is difficult to crystallize. | Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. Seeding with a small crystal of the desired product, if available, can also initiate crystallization. | |
| Reaction Not Proceeding | Inactive catalyst. | Ensure the catalyst has not been deactivated by exposure to air or moisture, especially for air-sensitive catalysts. |
| Insufficient activation energy. | Consider microwave-assisted synthesis to expedite the reaction. This has been shown to reduce reaction times from hours to minutes in some cases.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core?
A1: The most prevalent methods involve the cyclization of 2-aminopyridines with various coupling partners.[2] Key approaches include:
-
Reaction with β-ketoesters: This is a classic and widely used method, often catalyzed by acids or performed at high temperatures.[2]
-
Reaction with alkynoates: This method can provide excellent yields of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones.[2]
-
Copper-catalyzed domino reactions: These methods, for example, from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters, offer a one-pot synthesis with good to excellent yields.[1][7]
-
Multi-component reactions: One-pot, three-component syntheses involving 2-aminopyridines, isocyanides, and dialkyl acetylenedicarboxylates provide a rapid route to functionalized derivatives.[8]
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, systematically optimize the reaction conditions. Key parameters to consider include:
-
Solvent: The polarity and boiling point of the solvent can have a significant effect. For instance, DMF is often a good choice for copper-catalyzed reactions.[1]
-
Temperature: A temperature screening is recommended. While some reactions proceed at room temperature, others require reflux or microwave irradiation for optimal results.[1][6]
-
Catalyst and Ligand: In catalyzed reactions, the choice of catalyst and ligand is critical. For example, in a CuI-catalyzed synthesis, sterically hindered phosphine ligands have been shown to give better results than nitrogen ligands.[1]
-
Base: The strength and type of base can influence the reaction rate and yield. An inorganic base like potassium bicarbonate has proven effective in certain protocols.[1]
Q3: What are some common side reactions to be aware of?
A3: Side reactions can lower your yield and complicate purification. Common side reactions include:
-
Self-condensation of starting materials.
-
Formation of regioisomers, especially with substituted 2-aminopyridines.
-
In the synthesis of halogenated derivatives, an alternative cyclization can lead to the formation of 1,8-naphthyridin-4-one byproducts.[4]
-
Degradation of starting materials or product under harsh conditions (e.g., high temperature, strong acid/base).[3]
Q4: Are there any "green" or environmentally friendly synthesis methods?
A4: Yes, efforts are being made to develop more environmentally benign methods. Using ethylene glycol as a recyclable solvent is one such approach.[2] Additionally, catalyst-free thermal cyclizations can also be considered a greener alternative as they avoid the use of potentially toxic metal catalysts.
Experimental Protocols
Protocol 1: Copper-Catalyzed Tandem Synthesis of 2-Aryl-4H-Pyrido[1,2-a]pyrimidin-4-ones[1][7]
This protocol describes a one-pot synthesis from a 2-halopyridine and a (Z)-3-amino-3-arylacrylate ester.
Materials:
-
2-halopyridine (e.g., 2-chloropyridine)
-
(Z)-3-amino-3-arylacrylate ester
-
Copper(I) iodide (CuI)
-
Ligand (e.g., MePhos)
-
Base (e.g., Potassium bicarbonate, K₂CO₃)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add the 2-halopyridine (1.0 mmol), (Z)-3-amino-3-arylacrylate ester (1.2 mmol), CuI (10 mol%), the ligand (20 mol%), and the base (2.0 mmol).
-
Add the solvent (5 mL) to the vessel.
-
Purge the reaction vessel with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 130°C and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-one.
Protocol 2: Thermal Cyclization of 2-Aminopyridine with a β-Ketoester[2]
This protocol outlines a traditional method for synthesizing 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-ones.
Materials:
-
2-aminopyridine
-
β-ketoester (e.g., ethyl acetoacetate)
-
High-boiling point solvent (e.g., Dowtherm A or ethylene glycol) or catalyst (e.g., p-toluenesulfonic acid)[2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1.0 mmol) and the β-ketoester (1.1 mmol).
-
Add a high-boiling point solvent or a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux (typically 180-250°C, depending on the solvent) for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
If a high-boiling solvent was used, it can be removed by vacuum distillation.
-
The crude product often precipitates upon cooling and can be collected by filtration.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Synthesis
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI-catalyzed Tandem Reaction | 2-chloropyridine, (Z)-3-amino-3-phenylacrylate | CuI/MePhos, K₂CO₃ | DMF | 130 | 48 | 89 | [1] |
| Silver-catalyzed Reaction | 2-aminopyridine, Phenylpropiolate | AgNO₃ | CH₃CN | 120 | 24 | ~90 | [2] |
| Thermal Cyclization | 2-aminopyridine, Ethyl benzoylacetate | p-TSA | Ethylene Glycol | Reflux | 12 | 95 | [2] |
Visualizations
Caption: Workflow for Copper-Catalyzed Synthesis.
Caption: Troubleshooting Low Yield Issues.
References
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction between 2-aminopyridine and ethyl acetoacetate is giving a very low yield or no product at all. What are the possible reasons and how can I improve the yield?
Answer:
Several factors can contribute to low yields in this condensation reaction. Here are some common causes and troubleshooting steps:
-
Insufficient Reaction Temperature: The cyclization step often requires high temperatures to proceed efficiently. If you are running the reaction in a solvent like ethanol or toluene, ensure you are reaching reflux temperatures. For solvent-free conditions, the temperature may need to be even higher.
-
Catalyst Inefficiency or Absence: While the reaction can proceed without a catalyst, acidic or Lewis acid catalysts can significantly improve the rate and yield. Consider adding a catalyst such as polyphosphoric acid (PPA), p-toluenesulfonic acid, or bismuth(III) chloride (BiCl₃).[1]
-
Promoting Solvents: The use of a high-boiling, polar solvent can facilitate the reaction. Ethylene glycol has been shown to be an effective promoting solvent for this synthesis, often eliminating the need for a catalyst.[2][3]
-
Purity of Starting Materials: Ensure that your 2-aminopyridine and ethyl acetoacetate are pure. Impurities can interfere with the reaction.
-
Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Issue 2: Formation of a Major Side Product
Question: I am observing a significant amount of a side product in my reaction mixture. How can I identify and minimize its formation?
Answer:
The formation of side products is a common issue. Here are some potential side products and strategies to mitigate their formation:
-
Uncyclized Intermediate: The initial condensation product, an enamine intermediate, may not have cyclized completely. This is often due to insufficient heating or reaction time. Increasing the temperature or prolonging the reaction can help drive the cyclization to completion.
-
Alternative Cyclization Products (1,8-Naphthyridinones): Under certain conditions, particularly with substituted 2-aminopyridines and β-ketoesters, an alternative cyclization can occur, leading to the formation of 1,8-naphthyridinone derivatives. This has been a point of correction in the literature, where a product was initially misidentified.[4] Using a catalyst like polyphosphoric acid ethyl ester has been shown to favor the formation of the desired this compound.[4]
-
Self-Condensation of Ethyl Acetoacetate: At high temperatures, ethyl acetoacetate can undergo self-condensation. Using a stoichiometric amount or a slight excess of 2-aminopyridine can help to minimize this side reaction.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final this compound product. What are the recommended purification methods?
Answer:
Purification can be challenging due to the presence of starting materials, intermediates, or side products. Here are some effective purification strategies:
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol, acetonitrile, or a mixture of solvents.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a reliable method. A gradient of ethyl acetate in hexane is a common eluent system.
-
Acid-Base Extraction: If the main impurity is unreacted 2-aminopyridine, an acidic wash (e.g., with dilute HCl) can be used to remove it during the work-up, as the basic 2-aminopyridine will be protonated and move to the aqueous layer. The desired product is generally less basic.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 2-aminopyridine and a β-ketoester?
A1: The reaction proceeds through a sequence of steps:
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Condensation: The amino group of 2-aminopyridine attacks the ketone carbonyl of the β-ketoester, followed by dehydration to form an enamine intermediate.
-
Intramolecular Cyclization: The pyridine ring nitrogen then attacks the ester carbonyl of the intermediate.
-
Elimination: Finally, a molecule of alcohol (e.g., ethanol) is eliminated to form the stable aromatic this compound ring system.
Q2: Can I use other β-dicarbonyl compounds besides ethyl acetoacetate?
A2: Yes, various β-ketoesters, β-diketones, and alkynoates can be used to synthesize a wide range of substituted 4H-pyrido[1,2-a]pyrimidin-4-ones.[2][3] The choice of the β-dicarbonyl compound will determine the substituents on the pyrimidinone ring.
Q3: Are there any green synthesis approaches for this reaction?
A3: Yes, several more environmentally friendly methods have been developed. These include using ethylene glycol as a recyclable, non-toxic promoting solvent, which can eliminate the need for a catalyst.[2][3] Solvent-free reactions catalyzed by non-toxic catalysts like BiCl₃ have also been reported, where water and alcohol are the only byproducts.
Q4: How can I confirm the structure of my final product?
A4: The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the pyrimidinone ring.
-
X-ray Crystallography: For an unambiguous determination of the solid-state structure.[5]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields reported in the literature for the synthesis of this compound derivatives.
Table 1: Comparison of Catalysts for the Synthesis of 2-Alkyl/Aryl-4H-pyrido[1,2-a]pyrimidin-4-ones
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BiCl₃ | Solvent-free | Not specified | Not specified | 72-100 | [1] |
| p-Toluenesulfonic acid | Toluene | 105 | 12 | 95 | [1] |
| None (Promoting Solvent) | Ethylene Glycol | Not specified | Not specified | High | [2][3] |
| Phosphorus Pentoxide | Formic Acid | 105 | 12 | 20-37.5 | [1] |
Table 2: Yields of Substituted 4H-Pyrido[1,2-a]pyrimidin-4-ones from 2-Aminopyridine and β-Oxo Esters
| 2-Aminopyridine Substituent | β-Oxo Ester | Catalyst/Conditions | Yield (%) | Reference |
| Unsubstituted | Ethyl acetoacetate | BiCl₃, solvent-free | Excellent | [1] |
| Unsubstituted | Alkynoate | Ethylene glycol | Good | [2][3] |
| Various | Various β-oxo esters | BiCl₃, solvent-free | 72-100 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one using Ethylene Glycol
-
Reactant Preparation: In a round-bottom flask, combine 2-aminopyridine (1 mmol) and ethyl acetoacetate (1.2 mmol).
-
Solvent Addition: Add ethylene glycol (5 mL).
-
Reaction: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and dry. If necessary, recrystallize from a suitable solvent like ethanol.
Protocol 2: Bismuth(III) Chloride-Catalyzed Solvent-Free Synthesis
-
Reactant Preparation: In a flask, mix 2-aminopyridine (1 mmol), the β-oxo ester (1.1 mmol), and a catalytic amount of BiCl₃ (5 mol%).
-
Reaction: Heat the mixture at the appropriate temperature (e.g., 80-100 °C) with stirring for the required time.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways leading to the desired product and a possible side product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. wjpsonline.com [wjpsonline.com]
Technical Support Center: Optimizing Cyclization for 4H-Pyrido[1,2-a]pyrimidin-4-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclization reaction, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired this compound product. What are the potential causes and how can I improve it?
A: Low yields are a common challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.[1][2]
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Potential Causes & Solutions:
-
Inefficient Catalyst: The choice and activity of the catalyst are critical. Lewis acidic catalysts have been shown to be effective.[2]
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Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.
-
Solution: Optimize the reaction temperature. For many protocols, temperatures between 80°C and 130°C have been reported to be effective.[3] Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature and reaction time.
-
-
Inappropriate Solvent: The solvent can significantly influence the reaction rate and selectivity.
-
Solution: Experiment with different solvents. While polar aprotic solvents like DMF and DMSO are commonly used, greener alternatives like ethylene glycol have been shown to promote the reaction, sometimes even without a catalyst.[3][4] Solvent-free conditions have also been reported to be effective.[3]
-
-
Poor Quality Starting Materials: Impurities in the 2-aminopyridine or the β-ketoester/alkynoate can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
-
Incomplete Cyclization: The intermediate may not be cyclizing efficiently.
-
Solution: Consider extending the reaction time or increasing the temperature. In some cases, the addition of a dehydrating agent can promote the final cyclization step.
-
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?
A: The formation of side products can complicate purification and reduce the yield of the desired product. Understanding the potential side reactions is key to optimizing your synthesis.
-
Potential Causes & Solutions:
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Self-condensation of Starting Materials: The β-ketoester or 2-aminopyridine may undergo self-condensation under the reaction conditions.
-
Solution: Control the rate of addition of one reactant to the other. Optimizing the reaction temperature can also minimize self-condensation.
-
-
Formation of Isomeric Byproducts: Depending on the substrate and reaction conditions, the formation of isomeric pyridopyrimidinones or other heterocyclic systems is possible.
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Solution: Carefully control the reaction stoichiometry and temperature. The choice of catalyst can also influence the regioselectivity of the cyclization.
-
-
Decomposition of Starting Materials or Product: At elevated temperatures, the starting materials or the desired product may decompose.
-
Solution: Monitor the reaction closely and avoid unnecessarily long reaction times. If the product is known to be thermally unstable, consider running the reaction at a lower temperature for a longer duration.
-
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my this compound derivative. What are the recommended purification techniques?
A: The polar nature of the this compound core can sometimes make purification challenging.
-
Potential Causes & Solutions:
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High Polarity of the Product: The product may have low mobility on standard silica gel chromatography.
-
Solution: Use a more polar eluent system, for example, a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape for basic compounds.
-
-
Streaking on Silica Gel: The compound may interact strongly with the acidic silica gel, leading to peak tailing.
-
Solution: Consider using neutral or basic alumina for chromatography. Alternatively, reversed-phase chromatography can be an effective method for purifying polar compounds.
-
-
Crystallization Issues: The product may be difficult to crystallize from common solvents.
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Solution: Screen a wide range of solvents and solvent mixtures for recrystallization. Techniques such as slow evaporation or vapor diffusion may be successful. If the product is an oil, try converting it to a solid salt by treating it with an appropriate acid.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common synthetic route involves the cyclocondensation of a 2-aminopyridine derivative with a β-dicarbonyl compound, typically a β-ketoester or an alkynoate.[3][4]
Q2: Are there any "green" or environmentally friendly methods for this synthesis?
A2: Yes, several approaches aim to improve the environmental footprint of this synthesis. The use of ethylene glycol as a recyclable and biodegradable solvent has been reported to be effective, sometimes even eliminating the need for a catalyst.[3][4] Solvent-free reaction conditions, often under thermal or microwave irradiation, are another green alternative.[3] The use of heterogeneous, reusable catalysts like heteropolyacids also contributes to a more sustainable process.[2]
Q3: How does the choice of catalyst affect the reaction outcome?
A3: The catalyst can significantly impact the reaction rate and yield. Lewis acidic catalysts are believed to activate the carbonyl group of the β-dicarbonyl compound, facilitating the initial nucleophilic attack by the 2-aminopyridine.[3] For example, Al₃PW₁₂O₄₀, a heteropolyacid catalyst with strong Lewis acid sites, has been shown to give excellent yields under mild conditions.[2] Copper and silver catalysts are often employed in reactions involving alkynoates.[3][5]
Q4: Can this reaction be performed under microwave irradiation?
A4: Yes, microwave-assisted synthesis can be a highly efficient method for the preparation of 4H-Pyrido[1,2-a]pyrimidin-4-ones, often leading to significantly reduced reaction times and improved yields compared to conventional heating.
Q5: What is the general reaction mechanism for the cyclization?
A5: The generally accepted mechanism involves a sequence of steps:
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Michael Addition/Condensation: The amino group of the 2-aminopyridine attacks one of the carbonyl groups (or the triple bond in alkynoates) of the β-dicarbonyl compound.
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Intermediate Formation: This initial reaction forms an enamine or a related intermediate.
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Intramolecular Cyclization: The pyridine ring nitrogen then attacks the remaining carbonyl group, leading to the formation of a bicyclic intermediate.
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Dehydration/Aromatization: Subsequent elimination of a molecule of water (or alcohol from an ester) leads to the final aromatic this compound product.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various reported syntheses of this compound derivatives, allowing for easy comparison of different reaction conditions.
Table 1: Effect of Catalyst on Yield
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Al₃PW₁₂O₄₀ | 2-Aminopyridine, Ethyl acetoacetate | Acetonitrile | Reflux | 2 | >90 | [2] |
| BiCl₃ | 2-Aminopyridine, Ethyl benzoylacetate | None | 100 | 0.5 | 95 | [3] |
| CuI | 2-Halopyridine, (Z)-3-Amino-3-arylacrylate | DMF | 130 | 48 | 89 | |
| AgNO₃ | 2-Aminopyridine, Phenylpropiolate | Toluene | 120 | 24 | 85 | [3] |
| None | 2-Aminopyridine, Ethyl acetoacetate | Ethylene Glycol | 120 | 3 | 92 | [3][4] |
Table 2: Effect of Solvent on Yield
| Solvent | Catalyst | Starting Materials | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethylene Glycol | None | 2-Aminopyridine, Ethyl acetoacetate | 120 | 3 | 92 | [3][4] |
| Acetonitrile | Al₃PW₁₂O₄₀ | 2-Aminopyridine, Ethyl acetoacetate | Reflux | 2 | >90 | [2] |
| DMF | CuI | 2-Halopyridine, (Z)-3-Amino-3-arylacrylate | 130 | 48 | 89 | |
| Toluene | AgNO₃ | 2-Aminopyridine, Phenylpropiolate | 120 | 24 | 85 | [3] |
| None (Solvent-free) | BiCl₃ | 2-Aminopyridine, Ethyl benzoylacetate | 100 | 0.5 | 95 | [3] |
Experimental Protocols
Protocol 1: Heteropolyacid-Catalyzed Synthesis
This protocol is based on the use of a solid acid catalyst for an efficient and environmentally friendly synthesis.[2]
-
Reaction Setup: To a solution of 2-aminopyridine (1 mmol) and ethyl acetoacetate (1.2 mmol) in acetonitrile (10 mL), add the Al₃PW₁₂O₄₀ catalyst (0.05 g).
-
Reaction: Stir the mixture at reflux temperature and monitor the reaction progress by TLC.
-
Work-up: Upon completion (typically 2 hours), cool the reaction mixture to room temperature. Filter off the catalyst (which can be washed, dried, and reused).
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to afford the pure 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Protocol 2: Ethylene Glycol-Mediated Synthesis
This protocol utilizes a green solvent and avoids the need for a catalyst.[3][4]
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Reaction Setup: In a round-bottom flask, mix 2-aminopyridine (1 mmol) and ethyl acetoacetate (1.1 mmol) in ethylene glycol (3 mL).
-
Reaction: Heat the mixture at 120°C with stirring for 3 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water (10 mL) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General reaction pathway for cyclization.
References
troubleshooting solubility issues of 4H-Pyrido[1,2-a]pyrimidin-4-one compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 4H-Pyrido[1,2-a]pyrimidin-4-one compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound compounds?
A1: this compound and its derivatives are often characterized by low aqueous solubility due to their rigid, fused heterocyclic structure. Their solubility is highly dependent on the nature and position of substituents on the core ring system. Generally, these compounds exhibit better solubility in organic solvents compared to aqueous solutions.
Q2: Which organic solvents are commonly used to dissolve this compound compounds?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for creating stock solutions of these compounds for biological assays.[1] Other organic solvents such as methanol, ethanol, and N,N-dimethylformamide (DMF) have also been used, particularly in synthetic chemistry procedures.[2][3] The choice of solvent can be influenced by the specific derivative and the intended downstream application.
Q3: How does pH affect the solubility of these compounds?
A3: The this compound core contains nitrogen atoms that can be protonated at acidic pH. This ionization can lead to a significant increase in aqueous solubility. Therefore, the solubility of these compounds is often pH-dependent, with higher solubility generally observed in acidic conditions. For weakly basic compounds, creating a suitable microenvironment with a pH modifier can improve solubility.[4]
Q4: My compound is precipitating out of solution during my experiment. What can I do?
A4: Precipitation is a common issue with poorly soluble compounds. Refer to the "Troubleshooting Guide: Compound Precipitation" section below for detailed strategies to address this problem.
Q5: Are there any high-throughput methods to assess the solubility of my compounds early in the discovery process?
A5: Yes, kinetic solubility assays are well-suited for high-throughput screening.[5][6] These methods, such as nephelometry or UV-based plate reader assays, can rapidly assess the solubility of a large number of compounds from DMSO stock solutions.[7][8]
Troubleshooting Guides
Troubleshooting Poor Initial Solubility
If you are having difficulty dissolving your this compound compound, consider the following steps. This workflow can help you systematically address the issue.
Workflow for troubleshooting initial poor solubility.
Troubleshooting Guide: Compound Precipitation During Experiment
Precipitation of your compound during an experiment, especially when diluting a DMSO stock into an aqueous buffer, is a common challenge.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility Limit | The final concentration of your compound in the aqueous buffer may be too high. Determine the kinetic solubility of your compound to establish a working concentration range. |
| Poor Mixing | When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation. Vortex or triturate immediately after addition. |
| Temperature Effects | Some compounds are less soluble at lower temperatures. Ensure your aqueous buffer is at the experimental temperature before adding the compound stock. |
| pH Shift | If your compound's solubility is pH-dependent, the pH of your final solution may be in a range where it is less soluble. Consider using a buffer system that maintains a pH at which your compound is more soluble. |
| Salt Effects | High salt concentrations in your buffer can sometimes decrease the solubility of organic compounds (salting out). If possible, test the solubility in buffers with different ionic strengths. |
Data Presentation
| Solvent/System | General Solubility | Common Use Case | Notes |
| Water | Very Poor to Insoluble | - | Solubility is expected to be low. |
| Aqueous Buffers (pH 7.4) | Poor to Sparingly Soluble | Biological assays | Often requires a co-solvent like DMSO. |
| Aqueous Buffers (Acidic pH) | Moderate to Soluble | pH-solubility profiling | Protonation of the pyridopyrimidinone core can enhance solubility. |
| DMSO | Soluble to Very Soluble | Stock solutions | The most common solvent for initial dissolution. |
| Ethanol/Methanol | Sparingly Soluble to Soluble | Synthetic workup, some formulations | Solubility varies significantly with compound structure. |
| DMF | Soluble | Synthetic reactions | A strong polar aprotic solvent. |
| Acetonitrile | Sparingly Soluble | HPLC mobile phase | Often used in combination with water. |
| DMSO/Water Mixtures | Variable | Dilution of stock solutions | Solubility decreases with increasing water content.[9][10] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using the Shake-Flask Method
This protocol is adapted for early-stage drug discovery to quickly assess compound solubility.[5][11]
Materials:
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Test compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Filtration apparatus or centrifuge
-
UV-Vis plate reader or HPLC-UV
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Add 2 µL of the DMSO stock solution to a well of a 96-well plate.
-
Add 98 µL of PBS (pH 7.4) to the well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Separate the undissolved solid by either filtering the solution through a solubility filter plate or by centrifuging the plate at high speed to pellet the precipitate.
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Transfer the supernatant/filtrate to a new 96-well plate.
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Quantify the concentration of the dissolved compound using a UV-Vis plate reader (if the compound has a suitable chromophore) or by HPLC-UV against a standard curve.
Protocol 2: Thermodynamic Solubility Assay
This method determines the equilibrium solubility and is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.[12][13][14]
Materials:
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Solid test compound
-
Solvent of interest (e.g., water, buffer)
-
Glass vials with screw caps
-
Thermostatted shaker/incubator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add an excess amount of the solid compound to a glass vial. The excess solid should be visible.
-
Add a known volume of the solvent (e.g., 1 mL) to the vial.
-
Seal the vial and place it in a thermostatted shaker at a constant temperature (e.g., 25°C or 37°C).
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Shake the vial for 24-48 hours to ensure equilibrium is reached.
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After incubation, allow the solid to settle.
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Carefully collect an aliquot of the supernatant.
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Centrifuge the aliquot at high speed to remove any remaining suspended solid particles.
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Dilute the supernatant with an appropriate solvent and quantify the compound concentration using a validated HPLC-UV method against a standard curve.
Signaling Pathways
This compound derivatives are being explored as inhibitors of the protein tyrosine phosphatase SHP2.[15] SHP2 is a key signaling node that positively regulates the RAS-ERK pathway and also influences the PI3K-AKT pathway.[1][16] Inhibition of SHP2 can therefore impact these critical cell signaling cascades.
SHP2-mediated activation of RAS-ERK and PI3K-AKT signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. jocpr.com [jocpr.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
preventing decomposition of 4H-Pyrido[1,2-a]pyrimidin-4-one during synthesis
Welcome to the technical support center for the synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a focus on preventing decomposition and maximizing yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and how do they compare in terms of yield?
A1: Several methods are available, with the Gould-Jacobs reaction and syntheses involving β-keto esters being the most traditional. More recent methods utilize various catalysts to improve yields and reaction conditions. Below is a comparison of some reported methods.
| Synthesis Method | Starting Materials | Catalyst/Solvent | Reported Yield | Reference(s) |
| Gould-Jacobs Reaction (Thermal Cyclization) | 2-Aminopyridine, Diethyl ethoxymethylenemalonate | High Temperature (e.g., Dowtherm A) | Moderate | [1] |
| Bismuth-Catalyzed Cyclization | 2-Aminopyridine, Ethyl acetoacetate | BiCl₃ (Bismuth chloride), Solvent-free | Excellent (up to 90%) | [2][3] |
| Ethylene Glycol Promoted Cyclization | 2-Aminopyridine, Ethyl acetoacetate or Alkynoate | Ethylene Glycol (solvent and promoter) | High (82-92%) | [2][3] |
| Heteropolyacid Catalyzed Synthesis | 2-Aminopyridine, β-oxo ester | Al₃PW₁₂O₄₀ (Aluminum-exchanged tungstophosphoric acid) | Excellent (>90%) | [4] |
| Copper-Catalyzed Domino Synthesis | 2-Aminoheterocycles, 1,4-enediones | Copper catalyst, Air (oxidant) | Good to Excellent (75-91%) | [2][5] |
Q2: I am experiencing low yields in my synthesis. What are the likely causes related to decomposition?
A2: Low yields can often be attributed to the decomposition of either starting materials, intermediates, or the final product. Key factors include:
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High Temperatures: The Gould-Jacobs reaction, for instance, requires high temperatures for the intramolecular cyclization. However, excessive heat or prolonged reaction times can lead to thermal decomposition of the product or intermediates.[6]
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Harsh pH Conditions: Both strongly acidic and basic conditions can promote the hydrolysis or degradation of the pyridopyrimidinone ring system, although specific studies on this compound are limited.
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Precursor Instability: In some synthetic routes, the precursors themselves can be unstable. For example, a low yield was reported in a synthesis due to the thermal decarboxylation of a carboxylic acid intermediate before cyclization could occur.[7]
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Side Reactions: The formation of byproducts, such as those from self-condensation of reactants or alternative cyclization pathways, can compete with the desired reaction and reduce the yield.
Troubleshooting Guides
Issue 1: Low Product Yield and/or Significant Byproduct Formation
This is a common issue that can be addressed by carefully controlling the reaction conditions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Reaction Temperature | Monitor the reaction temperature closely. For thermal cyclizations, determine the optimal temperature and time to ensure cyclization without significant product degradation. Consider using microwave synthesis to achieve high temperatures with shorter reaction times, which can minimize decomposition.[6] |
| Suboptimal Catalyst or Solvent | Explore alternative catalysts that allow for milder reaction conditions. For example, bismuth chloride (BiCl₃) and certain heteropolyacids have been shown to catalyze the reaction efficiently at lower temperatures.[2][4] Using a promoting solvent like ethylene glycol can also facilitate the reaction without the need for harsh catalysts.[2][3] |
| Precursor Decomposition | If using a precursor prone to decomposition (e.g., a carboxylic acid that can decarboxylate), consider converting it to a more stable derivative (e.g., an ester) before the cyclization step.[7] |
| Incorrect Stoichiometry or Order of Addition | Ensure the correct molar ratios of reactants. In some multi-component reactions, the order of addition can influence the outcome by minimizing side reactions. |
| Presence of Water or Other Impurities | Use anhydrous solvents and high-purity starting materials, especially for reactions sensitive to moisture which can lead to hydrolysis of intermediates. |
Issue 2: Product Purity Issues and Difficult Purification
Even with a good yield, purification can be challenging due to the formation of closely related byproducts or residual starting materials.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion. If the reaction has stalled, a moderate increase in temperature or reaction time might be necessary. |
| Formation of Isomeric Byproducts | In some cases, alternative cyclization pathways can lead to the formation of isomers. Optimizing the catalyst and reaction conditions can improve the regioselectivity of the reaction. |
| Poor Solubility of the Product | The product may have limited solubility in common organic solvents, making purification by column chromatography difficult. A trial-and-error approach to find a suitable solvent system for recrystallization is often effective. Common choices include ethanol, methanol, or mixtures like hexane/ethyl acetate.[8] For highly insoluble compounds, consider using a high-boiling point solvent like DMF or DMSO for dissolution, followed by precipitation with an anti-solvent. |
| Residual Starting Materials or Catalyst | Ensure a proper work-up procedure to remove unreacted starting materials and the catalyst. This may involve aqueous washes to remove acidic or basic catalysts, followed by extraction and drying of the organic layer. |
Experimental Protocols
Protocol 1: Bismuth-Catalyzed Synthesis of this compound
This protocol is based on the efficient and environmentally friendly method using a bismuth catalyst.[2]
Materials:
-
2-Aminopyridine
-
Ethyl acetoacetate
-
Bismuth (III) chloride (BiCl₃)
Procedure:
-
In a round-bottom flask, mix 2-aminopyridine (1.0 mmol) and ethyl acetoacetate (1.2 mmol).
-
Add BiCl₃ (5 mol%) to the mixture.
-
Heat the reaction mixture at 80-100 °C under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the solidified mixture and stir to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure this compound.
Protocol 2: Ethylene Glycol Promoted Synthesis
This method utilizes ethylene glycol as a green and efficient promoting solvent.[2][3]
Materials:
-
2-Aminopyridine
-
Ethyl acetoacetate
-
Ethylene glycol
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) in ethylene glycol (3 mL), add ethyl acetoacetate (1.2 mmol).
-
Heat the reaction mixture at 120-140 °C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Potential decomposition pathways leading to reduced yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Auto-tandem catalysis: synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones via copper-catalyzed aza-Michael addition-aerobic dehydrogenation-intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ablelab.eu [ablelab.eu]
- 7. scielo.org.mx [scielo.org.mx]
- 8. benchchem.com [benchchem.com]
catalyst selection for efficient 4H-Pyrido[1,2-a]pyrimidin-4-one synthesis
Welcome to the technical support center for the synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing this compound?
A1: Several catalytic systems are employed, each with distinct advantages. The most common include solid heteropolyacids (e.g., Al₃PW₁₂O₄₀, TsOH-SiO₂), transition metal catalysts (e.g., CuI), and other Lewis acids (e.g., BiCl₃).[1][2][3][4] Some modern protocols also utilize non-toxic, catalyst-free conditions, often employing specific solvents like hexafluoroisopropanol (HFIP) as promoters.[5]
Q2: How do I choose the best catalyst for my specific application?
A2: Catalyst selection depends on your priorities, such as yield, cost, environmental impact, and substrate scope.
-
For high yields and mild conditions: Solid heteropolyacids like Al₃PW₁₂O₄₀ have demonstrated excellent activity, often yielding products above 90%.[2]
-
For sustainability and reusability: TsOH-SiO₂ is a solid-supported acid catalyst that can be easily recovered and reused under solvent-free conditions, making it an eco-friendly option.[1]
-
For broad substrate scope: Copper(I) iodide (CuI) has been effective in tandem reactions that tolerate a wide range of functional groups, allowing for the synthesis of diverse derivatives.[3]
-
For cost-effectiveness and solvent-free conditions: Bismuth(III) chloride (BiCl₃) is a cheap and non-toxic catalyst that provides excellent yields in solvent-free reactions.[4]
Q3: What are the key starting materials for this synthesis?
A3: The most prevalent synthetic route involves the condensation reaction between a 2-aminopyridine derivative and a β-ketoester.[1][4] Alternative methods may use 2-halopyridines and (Z)-3-amino-3-arylacrylate esters or 2-aminopyridines with various alkynoates.[1][3]
Q4: Can this synthesis be performed without a catalyst?
A4: Yes, catalyst-free methods have been developed. One approach uses ethylene glycol as a non-toxic, biodegradable solvent to facilitate the condensation.[1] Another employs hexafluoroisopropanol (HFIP) as both a promoter and a recyclable solvent in a domino reaction sequence.[5]
Q5: Are nano-catalysts effective for this synthesis?
A5: While nano-catalysts are widely used for synthesizing various pyridopyrimidine scaffolds due to their high efficiency and ease of recycling, their specific application for this compound is less commonly reported than for other isomers.[6][7] However, the principles of heterogeneous catalysis, such as easy separation and potential for reuse, are a significant advantage.[6]
Catalyst Performance Comparison
The following tables summarize quantitative data for different catalytic systems to facilitate comparison.
Table 1: Heterogeneous Acid Catalysts
| Catalyst | Reactants | Conditions | Time | Yield (%) | Key Advantages |
|---|---|---|---|---|---|
| Al₃PW₁₂O₄₀ | 2-Aminopyridine, β-Ketoester | Mild, Solvent-free | N/A | >90% | High Lewis acidity, excellent yield.[2] |
| TsOH-SiO₂ | 2-Aminopyridine, β-Ketoester | Solvent-free | N/A | High | Sustainable, reusable, no toxic byproducts.[1] |
Table 2: Metal-Based Catalysts
| Catalyst | Reactants | Conditions | Time | Yield (%) | Key Advantages |
|---|---|---|---|---|---|
| CuI | 2-Halopyridine, (Z)-3-amino-3-arylacrylate | DMF, 130 °C | N/A | 62-90% | One-pot tandem reaction, broad substrate scope.[1][3] |
| BiCl₃ | 2-Aminopyridine, β-Ketoester | Solvent-free, 105 °C | 12 h | 72-100% | Cheap, non-toxic, excellent yields.[4] |
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst has not been deactivated by moisture or impurities. For reusable catalysts like TsOH-SiO₂, perform reactivation steps as per the protocol. Check the catalyst loading; an insufficient amount may lead to poor conversion. |
| Harsh Reaction Conditions | Older methods using catalysts like phosphorus pentoxide often result in lower yields (20-37.5%).[4] Consider switching to a modern, milder catalytic system such as BiCl₃ or a solid heteropolyacid.[2][4] |
| Incorrect Solvent | The choice of solvent can be critical. For CuI-catalyzed reactions, DMF is often optimal.[3] For some systems, solvent-free conditions provide the best results.[1][4] If using a catalyst-free approach, consider promoters like ethylene glycol or HFIP.[1][5] |
| Poor Quality Starting Materials | Verify the purity of your 2-aminopyridine and β-ketoester/alkynoate starting materials. Impurities can interfere with the reaction. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | Some catalytic systems may lack the required selectivity. Silver-catalyzed cyclization of 2-aminopyridines with alkynoates has been shown to be efficient and regioselective.[1] |
| Reaction Temperature Too High | Excessive heat can lead to decomposition or side reactions. Optimize the temperature for your specific catalytic system. BiCl₃ catalysis, for example, proceeds efficiently at 105 °C.[4] |
| Cross-Coupling Issues (for CuI method) | In the tandem Ullmann-type C-N coupling/amidation, ensure the base and ligand are optimized to favor the desired pathway and minimize undesired homocoupling or side reactions.[3] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Homogeneous Catalyst Residue | Homogeneous catalysts (e.g., CuI, BiCl₃) can be difficult to remove from the product. Purification often requires column chromatography. |
| Complex Reaction Mixture | To simplify purification, switch to a heterogeneous catalyst like Al₃PW₁₂O₄₀ or TsOH-SiO₂.[1][2] These can be easily removed by simple filtration, often yielding a product that can be purified by crystallization from ethanol.[1] |
Experimental Protocols & Workflows
Protocol 1: General Synthesis using BiCl₃ Catalyst[4]
-
Reactant Mixture: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol), the desired β-oxo ester (1.1 mmol), and Bismuth(III) chloride (BiCl₃, 5 mol%).
-
Reaction: Heat the solvent-free mixture at 105 °C for the specified time (typically 12 hours), monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: Purify the crude product directly via column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to obtain the pure this compound derivative.
Protocol 2: CuI-Catalyzed Tandem Synthesis[3]
-
Reactant Mixture: To an oven-dried Schlenk tube, add CuI (10 mol%), a suitable ligand (e.g., 2-(dicyclohexylphosphino)biphenyl, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add Reagents: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add 2-halopyridine (1.0 mmol), (Z)-3-amino-3-arylacrylate ester (1.2 mmol), and DMF as the solvent.
-
Reaction: Seal the tube and heat the mixture at 130 °C in an oil bath until the starting material is consumed (as monitored by TLC).
-
Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Decision flowchart for selecting a suitable catalyst based on experimental priorities.
Caption: Simplified reaction pathway for the Lewis acid-catalyzed synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one.
Troubleshooting Guides
Common Scale-Up Issues and Solutions
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SC-01 | Lower than expected yield upon scale-up. | - Inefficient heat transfer leading to side reactions. - Poor mixing and mass transfer. - Changes in reagent addition rates. | - Implement a jacketed reactor with precise temperature control. - Optimize stirrer design and speed for homogenous mixing. - Utilize a calibrated pump for controlled reagent addition. |
| SC-02 | Increased levels of impurities. | - "Hot spots" in the reactor due to poor heat dissipation.[1][2] - Longer reaction times at elevated temperatures. - Air or moisture sensitivity of intermediates at scale. | - Conduct reaction calorimetry to understand the thermal profile. - Consider a semi-batch process to control the exotherm. - Operate under an inert atmosphere (e.g., Nitrogen or Argon). |
| SC-03 | Difficulty in product isolation and purification. | - Product crashing out of solution unexpectedly. - Formation of an oil instead of a crystalline solid. - Inefficient filtration on a larger scale. | - Perform solubility studies at various temperatures and solvent compositions. - Utilize anti-solvent crystallization with controlled cooling. - Select appropriate filtration equipment for the scale (e.g., Nutsche filter). |
| SC-04 | Thermal runaway or uncontrolled exotherm. | - The reaction is highly exothermic. - Inadequate cooling capacity for the reactor volume.[1] - Accumulation of unreacted starting material followed by a rapid reaction. | - Immediate Action: Stop reagent addition and apply maximum cooling. - Prevention: - Characterize the reaction's thermal hazards using techniques like Differential Scanning Calorimetry (DSC). - Ensure the cooling system is appropriately sized for the heat output of the reaction. - Add the limiting reagent slowly and monitor the internal temperature closely. |
| SC-05 | Inconsistent product quality between batches. | - Variability in raw material quality. - Lack of strict process parameter control. | - Establish clear specifications for all starting materials. - Implement robust process analytical technology (PAT) to monitor critical parameters in real-time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the potential for a thermal runaway reaction, especially during the cyclocondensation step, which is often exothermic.[1] Inadequate heat removal in a large reactor can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. It is crucial to have a thorough understanding of the reaction's thermal profile and to ensure that the cooling capacity of the reactor is sufficient to handle the heat generated.
Q2: How does the choice of solvent impact the scale-up process?
A2: The solvent plays a critical role in reaction kinetics, solubility of reactants and products, and heat transfer. When scaling up, a solvent with a higher boiling point may be preferred for better temperature control. However, the viscosity of the solvent can affect mixing efficiency. Additionally, consider the safety and environmental profile of the solvent, as well as the ease of its removal during downstream processing.
Q3: What purification methods are most effective for large-scale production of this compound?
A3: While column chromatography is common in the lab, it is often not practical for large-scale purification. Crystallization is the preferred method for industrial-scale purification. This can involve cooling crystallization, anti-solvent crystallization, or evaporative crystallization. The choice of solvent system is critical to obtain high purity and yield.
Q4: Can I use the same reaction conditions from my lab-scale experiment for the pilot plant scale?
A4: Direct translation of lab-scale conditions to a pilot plant is rarely successful. Issues with heat and mass transfer become more significant at a larger scale.[1][2] It is essential to conduct a process hazard analysis (PHA) and potentially re-optimize parameters such as reaction temperature, addition rates, and mixing speeds for the larger equipment.
Experimental Protocols
Key Experiment: Scale-Up of the Condensation of 2-Aminopyridine with Ethyl Acetoacetate
This protocol outlines a general procedure for the scale-up synthesis of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a derivative of the core structure.
Materials and Equipment:
-
2-Aminopyridine
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A)
-
Jacketed glass reactor (e.g., 20 L) with overhead stirrer, temperature probe, condenser, and addition funnel/pump
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Buchner funnel or Nutsche filter)
-
Drying oven
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the reactor with 2-aminopyridine and the solvent. Begin agitation.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 120-140 °C) using the heating/cooling circulator.
-
Controlled Addition: Slowly add the ethyl acetoacetate to the reactor over a period of 1-2 hours using a calibrated pump. Monitor the internal temperature closely. If a significant exotherm is observed, reduce the addition rate.
-
Reaction Monitoring: Maintain the reaction mixture at temperature and monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, TLC).
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture in a controlled manner to induce crystallization of the product. An anti-solvent may be added to improve yield.
-
Isolation: Filter the solid product and wash with a suitable solvent to remove impurities.
-
Drying: Dry the product in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Quantitative Data Summary
The following table provides a hypothetical comparison of key parameters between a lab-scale and a scale-up synthesis.
| Parameter | Lab-Scale (100 mL flask) | Scale-Up (20 L Reactor) | Key Considerations for Scale-Up |
| Batch Size | 5 g | 500 g | Non-linear increase in challenges with volume. |
| Reaction Time | 2 hours | 4-6 hours | Mass transfer limitations can slow down the reaction. |
| Typical Yield | 90% | 80-85% | Potential for increased side reactions. |
| Purity (Crude) | 95% | 88-92% | Impurity profile may change with scale.[2] |
| Cooling Method | Oil bath | Jacketed reactor with circulator | Surface area to volume ratio decreases, making heat removal critical.[2] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in scale-up.
Caption: Decision-making logic for addressing scale-up issues.
References
overcoming poor regioselectivity in 4H-Pyrido[1,2-a]pyrimidin-4-one functionalization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of the 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of functionalization on the this compound core?
A1: The most electronically activated and sterically accessible position on the this compound core for electrophilic and metal-catalyzed C-H functionalization is the C3 position. Consequently, a vast majority of reported methodologies achieve high regioselectivity for this site.[1][2][3] Other positions, such as C2, and those on the pyridine ring, can also be functionalized, but this typically requires specific starting materials or directing group strategies.
Q2: Why is achieving high regioselectivity important for this scaffold?
A2: The biological activity of this compound derivatives is highly dependent on the precise placement of functional groups.[4] For drug development purposes, a specific regioisomer is often responsible for the desired pharmacological effect. Poor regioselectivity leads to isomeric mixtures that are difficult and costly to separate, reducing the overall yield of the active compound and complicating downstream processes like structure-activity relationship (SAR) studies.
Q3: What are the primary strategies for achieving C3-selective functionalization?
A3: The main strategies include:
-
Palladium-Catalyzed C-H Activation: This is a powerful method for direct C-H alkenylation and arylation at the C3 position.[2][5] The choice of oxidant, ligands, and reaction conditions is crucial for success.
-
Visible-Light Photoredox Catalysis: This approach offers a milder, often metal-free, alternative for C3-arylation, chalcogenation, and thiocyanation.[3][6] Organic dyes or other photocatalysts are used to generate reactive intermediates under visible light irradiation.
-
Metal-Free Halogenation/Chalcogenation: Reagents like N-iodosuccinimide (NIS) or N-chlorosuccinimide (NCS) can promote regioselective C3-selenylation, sulfenylation, and halogenation under mild conditions.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, focusing on reactions intended for C3-functionalization.
Problem 1: Poor Regioselectivity in Palladium-Catalyzed C3-Arylation/Alkenylation
Question: My Pd-catalyzed C-H functionalization is yielding a mixture of regioisomers (e.g., C2 and C3) or unreacted starting material. How can I improve C3 selectivity and yield?
Answer: Poor regioselectivity in these reactions often stems from suboptimal catalyst activity or reaction conditions. Here are several factors to investigate:
-
Oxidant Choice: The oxidant is critical. For C3-alkenylation, an Ag(I) salt like AgOAc is often used.[2] For C3-arylation, Ag2CO3 or AgOAc have proven effective.[5] Ensure your oxidant is fresh and anhydrous. Suboptimal oxidants can lead to catalyst deactivation or undesired side reactions.
-
Solvent System: The polarity and coordinating ability of the solvent can influence the regioselectivity. Many successful C3-arylations are performed in aqueous conditions (e.g., t-AmylOH/H2O), which can be crucial for the catalytic cycle.[5] For alkenylations, aprotic polar solvents like DMF are common. Consider screening different solvents if you observe poor selectivity.
-
Ligand Effects (for more complex systems): While many direct C3-functionalizations of this scaffold are performed "ligand-free" (relying on the substrate or solvent to stabilize the catalyst), the addition of specific ligands can dramatically influence regioselectivity in C-H activation. If your system is not providing the desired selectivity, the introduction of a suitable ligand could be a solution, although this would require significant methods development.
-
Temperature and Reaction Time: C-H activation often requires elevated temperatures, but excessive heat can lead to catalyst decomposition and loss of selectivity. Monitor your reaction over time (e.g., by TLC or LC-MS) to find the optimal balance between conversion and selectivity. It's possible that the desired product is forming initially but then isomerizing or degrading at higher temperatures or longer reaction times.
Problem 2: Low Yield or No Reaction in Visible-Light Photocatalytic Functionalization
Question: My photocatalytic C3-arylation is not proceeding, or the yield is very low. What should I check?
Answer: Failures in photocatalytic reactions are often related to the reaction setup, reagents, or quenching of the excited state of the photocatalyst.
-
Light Source: Ensure your light source has the correct wavelength to excite your photocatalyst. For reactions using catalysts like Eosin Y, blue or green LEDs are typically required.[8][9] Check the manufacturer's specifications for your lamp and catalyst. The intensity and distance of the light source from the reaction vessel are also critical parameters.
-
Degassing: Oxygen can be a potent quencher of the excited state of many photocatalysts. Ensure your reaction mixture is thoroughly degassed before starting the irradiation. This is typically done by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
-
Reagent Purity: Impurities in your substrate, reagents, or solvent can interfere with the photocatalytic cycle. Ensure all components are pure and the solvent is anhydrous if required by the protocol.
-
Catalyst Loading: While photocatalysts are used in catalytic amounts, too low a concentration may result in insufficient light absorption and a slow reaction rate. Conversely, too high a concentration can lead to inner filter effects where the catalyst absorbs all the light at the surface of the vessel, preventing it from penetrating the full solution. Re-optimize the catalyst loading if you suspect this is an issue.
Data Presentation
The following tables summarize typical reaction conditions and yields for successful C3-regioselective functionalizations of the this compound scaffold.
Table 1: Palladium-Catalyzed C3-Alkenylation of Substituted 4H-Pyrido[1,2-a]pyrimidin-4-ones
| Entry | R¹ | R² | Alkene | Product | Yield (%) |
| 1 | H | H | n-Butyl acrylate | 3a | 85 |
| 2 | H | Me | n-Butyl acrylate | 3b | 82 |
| 3 | Me | H | n-Butyl acrylate | 3c | 88 |
| 4 | H | H | Styrene | 3d | 75 |
| 5 | H | H | Methyl vinyl ketone | 3e | 68 |
Reaction Conditions: this compound (0.2 mmol), alkene (0.4 mmol), Pd(OAc)₂ (10 mol%), AgOAc (0.4 mmol), DMF (2 mL), 100 °C, 12 h, under O₂ atmosphere. (Data adapted from Cao, H. et al. Chem. Asian J. 2014, 9, 2436-2439).[2]
Table 2: Visible-Light-Induced C3-Selenylation of 2-Phenyl-4H-Pyrido[1,2-a]pyrimidin-4-one
| Entry | Diselenide (R-Se-Se-R) | Product | Time (h) | Yield (%) |
| 1 | Diphenyl diselenide | 3a | 10 | 92 |
| 2 | Bis(4-methylphenyl) diselenide | 3b | 10 | 89 |
| 3 | Bis(4-methoxyphenyl) diselenide | 3c | 12 | 85 |
| 4 | Bis(4-chlorophenyl) diselenide | 3d | 10 | 95 |
| 5 | Dibenzyl diselenide | 3e | 12 | 75 |
Reaction Conditions: 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (0.2 mmol), diselenide (0.3 mmol), Methylene Blue (5 mol%), K₂S₂O₈ (2.0 equiv.), DMF (3.0 mL), Blue LED, room temperature. (Data adapted from a representative visible light photocatalysis protocol).[10]
Experimental Protocols
Protocol 1: Palladium-Catalyzed C3-Alkenylation with n-Butyl Acrylate
This protocol describes the direct C-H alkenylation at the C3 position of the this compound core.
Materials:
-
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) acetate (AgOAc)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Oxygen (O₂) balloon
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (32 mg, 0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and AgOAc (67 mg, 0.4 mmol).
-
Evacuate and backfill the tube with oxygen three times.
-
Add anhydrous DMF (2.0 mL) via syringe, followed by n-butyl acrylate (57 μL, 0.4 mmol).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the C3-alkenylated product.
(Based on the methodology reported by Cao, H. et al.).[2]
Protocol 2: Visible-Light Photocatalytic C3-Arylation
This protocol details a metal-free, visible-light-mediated C-H arylation at the C3 position using an aryl diazonium salt.
Materials:
-
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate
-
Furan
-
Eosin Y, disodium salt
-
Acetonitrile (MeCN) and Water
-
Green LED lamp (e.g., λ = 510 nm)
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate (0.1 mmol, 1 equiv) and Eosin Y, disodium salt (0.001 mmol, 1 mol%).
-
Add a 9:1 mixture of acetonitrile and water (2 mL).
-
Add furan (0.1 mL, 10 equiv).
-
Seal the vial and stir the mixture at 20 °C.
-
Irradiate the mixture with a green LED lamp for 4 hours.
-
Upon completion (monitored by TLC), the reaction mixture can be directly purified by flash column chromatography on silica gel to isolate the 3-arylated product.
(Based on the methodology reported by Havlík, M. et al.).[8][9]
Mandatory Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: A troubleshooting workflow for addressing poor regioselectivity.
Factors Influencing Regioselectivity in C-H Functionalization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct and regioselective C-H alkenylation of tetrahydropyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the stability of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the handling and analysis of this compound derivatives, providing potential causes and solutions in a question-and-answer format.
Question 1: I am observing unexpected degradation of my this compound derivative in solution. What are the likely causes and how can I mitigate this?
Answer:
Unexpected degradation in solution is a common issue and can often be attributed to several factors:
-
Hydrolysis: The pyridopyrimidinone core is susceptible to hydrolysis, particularly at non-neutral pH. The rate of degradation is often pH-dependent.
-
Oxidation: The nitrogen-containing heterocyclic ring system can be prone to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation of the compound.[1]
-
Solvent Reactivity: Certain solvents may react with the compound or contain impurities that catalyze degradation.
Solutions:
-
pH Control: Maintain the pH of your solution within a stable range, which for many nitrogen-containing heterocycles is near neutral (pH 6-8).[2] Use buffered solutions for better pH control.
-
Inert Atmosphere: To prevent oxidation, handle solutions under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]
-
Solvent Purity: Use high-purity, degassed solvents to minimize reactive impurities.
Question 2: My analytical chromatogram (e.g., HPLC) shows peak broadening or multiple peaks for my purified this compound derivative. What could be the reason?
Answer:
This phenomenon can be indicative of a few issues:
-
Tautomerism: The this compound scaffold can exist in tautomeric forms. If the interconversion between tautomers is slow on the chromatographic timescale, it can result in peak broadening or the appearance of multiple peaks.
-
On-Column Degradation: The compound might be degrading on the analytical column due to the stationary phase's nature or the mobile phase's composition.
-
Impurity Co-elution: An impurity may be co-eluting with your main peak, leading to a distorted peak shape.
Solutions:
-
Mobile Phase Optimization: Adjust the mobile phase pH or composition. For tautomers, adding a small amount of an acid or base to the mobile phase can sometimes promote rapid interconversion, resulting in a single sharp peak.
-
Column Selection: Try a different column with a different stationary phase (e.g., a different C18 phase or a phenyl-hexyl column).
-
Temperature Control: Controlling the column temperature can sometimes improve peak shape by influencing the kinetics of tautomeric interconversion.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity.
Question 3: I am struggling with poor aqueous solubility of my this compound derivative. How can I improve it for my experiments?
Answer:
Poor aqueous solubility is a common challenge. Here are some strategies to address it:
-
pH Adjustment: For derivatives with basic or acidic functional groups, adjusting the pH of the solution can significantly increase solubility by forming a salt.
-
Co-solvents: The use of water-miscible organic co-solvents such as DMSO, DMF, ethanol, or polyethylene glycols (PEGs) can enhance solubility. However, be mindful of the potential for co-solvent-induced degradation.
-
Excipients: For formulation purposes, the use of cyclodextrins or other solubilizing agents can be explored to form inclusion complexes and improve aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The primary degradation pathways for this compound derivatives typically involve:
-
Hydrolytic cleavage of the pyrimidinone ring, especially under acidic or basic conditions.
-
Oxidation of the pyridine or pyrimidine ring, potentially leading to N-oxides or hydroxylated derivatives.[4]
-
Photodegradation , which can involve complex rearrangements and fragmentation of the heterocyclic core upon exposure to light.[3]
Q2: How does substitution on the this compound ring affect stability?
A2: Substituents can significantly influence the stability of the core structure.
-
Electron-withdrawing groups can make the pyrimidinone ring more susceptible to nucleophilic attack and hydrolysis.
-
Electron-donating groups may increase susceptibility to oxidation.
-
Bulky substituents can sterically hinder the approach of reactants, thereby increasing the compound's stability.
Q3: What are the ideal storage conditions for solid this compound derivatives?
A3: For solid-state storage, it is recommended to keep the compounds in a cool, dry, and dark place. Using a desiccator to minimize moisture and storing in amber-colored vials to protect from light are good practices. For long-term storage, keeping the compounds at -20°C is advisable.
Q4: Are there any specific analytical techniques recommended for stability-indicating assays of these derivatives?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and effective technique for stability-indicating assays.[5] A well-developed HPLC method should be able to separate the parent compound from all its degradation products.[6]
Quantitative Data on Stability
The following tables provide illustrative quantitative data on the stability of a hypothetical this compound derivative (Compound X) under various stress conditions. This data is for demonstration purposes and will vary for different derivatives.
Table 1: pH-Dependent Hydrolytic Stability of Compound X at 50°C
| pH | Buffer System | Time (hours) | % Degradation |
| 2.0 | 0.01 M HCl | 24 | 15.2 |
| 4.0 | Acetate Buffer | 24 | 5.8 |
| 7.0 | Phosphate Buffer | 24 | 1.2 |
| 9.0 | Borate Buffer | 24 | 8.9 |
| 12.0 | 0.01 M NaOH | 24 | 25.6 |
Table 2: Photostability of Compound X in Solution (Methanol) under ICH Q1B Conditions
| Light Source | Exposure | % Degradation (Protected) | % Degradation (Exposed) |
| Cool White Fluorescent | 1.2 million lux hours | < 0.5 | 12.3 |
| Near UV (320-400 nm) | 200 watt hours/m² | < 0.5 | 18.7 |
Table 3: Oxidative and Thermal Degradation of Solid Compound X
| Stress Condition | Time | % Degradation |
| 3% H₂O₂ (in solution) | 24 hours | 22.5 |
| 80°C (solid state) | 7 days | 7.4 |
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are provided below. These protocols are based on ICH guidelines and can be adapted for specific this compound derivatives.[7][8]
Protocol 1: Forced Degradation Studies
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial.
-
Heat in an oven at 80°C for 7 days.
-
Dissolve in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., in quartz cuvettes) to light conditions as specified in ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9][10]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: pH-Rate Profile Determination
Objective: To determine the pH at which the compound is most stable.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).
-
Sample Preparation: Prepare solutions of the test compound in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 50°C or 60°C).
-
Sampling and Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze it using a validated HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of the parent compound versus time.
-
Determine the observed degradation rate constant (k_obs) from the slope of the line.
-
Plot log(k_obs) versus pH to generate the pH-rate profile. The nadir of this curve indicates the pH of maximum stability.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A potential degradation pathway for this compound derivatives.
Caption: Workflow for forced degradation studies of this compound derivatives.
Caption: A troubleshooting guide for unexpected degradation of derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds [pubmed.ncbi.nlm.nih.gov]
- 3. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of Pyrido[1,2-a]pyrimidines
Welcome to the Technical Support Center for the synthesis of pyrido[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of pyrido[1,2-a]pyrimidines.
Issue 1: Low Yield of the Desired Pyrido[1,2-a]pyrimidine Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. - Increase reaction time or temperature: Some reactions may require longer heating or higher temperatures to drive the reaction forward. However, be cautious as excessive heat can lead to degradation.[1] |
| Suboptimal Reaction Conditions | - Solvent selection: The choice of solvent can significantly impact the reaction. Consider using a high-boiling point solvent like diphenyl ether for thermal cyclization.[2] For some reactions, ethylene glycol can act as a promoting solvent. - Catalyst choice: The use of a catalyst, such as polyphosphoric acid (PPA) or bismuth chloride (BiCl3), can improve yields in the condensation of 2-aminopyridines with β-keto esters.[3][4] |
| Starting Material Quality | - Purity of 2-aminopyridine: Impurities in the starting 2-aminopyridine can interfere with the reaction. Ensure the starting material is pure and dry. - Stability of β-dicarbonyl compound: β-ketoesters and related compounds can exist in keto-enol tautomeric forms, and their stability can affect reactivity. Use freshly distilled or high-purity reagents. |
| Side Reactions | - Formation of Michael adducts: In reactions involving α,β-unsaturated carbonyl compounds, the formation of stable Michael adducts can compete with the desired cyclization.[1] - Polymerization: Unwanted polymerization of starting materials or intermediates can occur, especially at high temperatures. |
Issue 2: Formation of Unexpected Side Products
Possible Causes and Solutions:
| Side Product | Proposed Cause | Mitigation Strategy |
| Isomeric Pyrido[1,2-a]pyrimidines | Competing cyclization pathways, especially with unsymmetrical β-dicarbonyl compounds. | - Control reaction temperature: Temperature can influence the regioselectivity of the cyclization.[5] - Choice of catalyst: The catalyst can direct the reaction towards a specific isomer. |
| Uncyclized Intermediates | Incomplete cyclization during the final reaction step. | - Optimize cyclization conditions: For thermal cyclizations, ensure the temperature is high enough and the reaction time is sufficient. For acid-catalyzed cyclizations, the choice and concentration of the acid are critical. |
| Products from Self-Condensation of Starting Materials | Especially common with β-ketoesters at high temperatures or in the presence of a strong base. | - Control the rate of addition: Add the β-dicarbonyl compound slowly to the reaction mixture containing the 2-aminopyridine. - Use milder reaction conditions: Explore lower reaction temperatures or less basic catalysts. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones?
A common and effective method is the reaction of a substituted 2-aminopyridine with a β-ketoester, such as ethyl acetoacetate, or with diethyl ethoxymethylenemalonate. This reaction is often carried out at elevated temperatures, sometimes in the presence of a catalyst like polyphosphoric acid (PPA) to facilitate the cyclization.[3]
Q2: My Gould-Jacobs reaction to synthesize a pyrido[1,2-a]pyrimidine is giving a low yield. What can I do?
The Gould-Jacobs reaction and similar thermal cyclizations often require high temperatures to proceed, which can also lead to product degradation.[1][6] It is crucial to perform a careful optimization of the reaction time and temperature. Using a high-boiling solvent like diphenyl ether can help maintain a consistent high temperature.[2] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times compared to conventional heating.[2]
Q3: How can I purify my crude pyrido[1,2-a]pyrimidine product?
The most common purification techniques are recrystallization and column chromatography.
-
Recrystallization: The choice of solvent is crucial. For ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, washing the crude product with a solvent like diisopropyl ether has been reported to be effective.[7] Ethanol is also commonly used for recrystallization of pyrido[1,2-a]pyrimidine derivatives.[8]
-
Column Chromatography: A silica gel stationary phase is typically used. The eluent system will depend on the polarity of your compound. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio can be optimized based on TLC analysis.
Q4: I am having trouble with the final cyclization step to form the pyrido[1,2-a]pyrimidine ring. What are some alternative conditions I can try?
If thermal cyclization is not efficient, consider using a dehydrating agent or a catalyst. Phosphorus oxychloride (POCl3) can be used to promote cyclization.[9] As mentioned earlier, polyphosphoric acid (PPA) is also a common choice for catalyzing the cyclization of the intermediate formed from 2-aminopyridine and a β-ketoester.[3]
Experimental Protocols
Synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
This protocol is adapted from a literature procedure for the synthesis of a substituted derivative.[7]
Materials:
-
2-Amino-3-pyridinol
-
Diethyl ethoxymethylenemalonate
-
Diethylbenzene (solvent)
-
Diisopropyl ether (for washing)
Procedure:
-
Combine 2-amino-3-pyridinol (1.0 eq) and diethyl ethoxymethylenemalonate (3.3 eq) in diethylbenzene.
-
Heat the mixture with stirring. Raise the internal temperature to 140°C over 1 hour and maintain it for 1 hour.
-
Continue heating to raise the temperature to 180°C over 1 hour and maintain for an additional hour. During this heating period, distill off any low-boiling byproducts.
-
Allow the reaction mixture to cool to room temperature, and then further cool to 0°C in an ice bath.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold diisopropyl ether.
-
Dry the product under vacuum.
Expected Yield: ~93%[7]
Visualizations
References
- 1. ablelab.eu [ablelab.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis and ab initio calculations of fused heterocycles thermally and under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Validation & Comparative
A Comparative Guide to the Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of bioactive compounds. The efficient synthesis of this heterocyclic system is therefore of significant interest. This guide provides an objective comparison of several common and innovative methods for the synthesis of this compound, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The synthesis of this compound can be broadly categorized into classical condensation reactions, modern catalyzed approaches, and green chemistry methodologies. Each approach offers distinct advantages and disadvantages in terms of yield, reaction time, cost, and environmental impact.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Reaction Conditions | Yield (%) |
| Classical Condensation | 2-Aminopyridine, Ethyl Acetoacetate | Polyphosphoric Acid (PPA) | 120-140°C, 2-4 hours | 60-85 |
| Microwave-Assisted Synthesis | 2-Aminopyridine, Ethyl Acetoacetate | None or solid support (e.g., Alumina) | Microwave irradiation, 100-150W, 5-15 minutes | 85-95 |
| Multicomponent Reaction (MCR) | N-(2-heteroaryl)amides, Isocyanides, Dialkyl acetylenedicarboxylates | None | Room temperature, 24 hours | 70-90 |
| Bismuth(III) Chloride Catalyzed | 2-Aminopyridines, β-Oxo esters | Bismuth(III) Chloride (BiCl₃) | Solvent-free, 80-100°C, 30-60 minutes | 72-100[1] |
| Copper(I) Iodide Catalyzed | 2-Halopyridines, (Z)-3-Amino-3-arylacrylate esters | Copper(I) Iodide (CuI) | DMF, 130°C, 12-24 hours | 75-95[2] |
| Green Synthesis (Ethylene Glycol) | 2-Aminopyridines, β-Oxo ester or alkynoate | None | Ethylene glycol, 100-120°C, 4-6 hours | 82-92[3] |
Experimental Protocols
Classical Condensation using Polyphosphoric Acid (PPA)
This method represents a traditional and widely used approach for the synthesis of the this compound scaffold.
Procedure:
-
In a round-bottom flask, a mixture of 2-aminopyridine (10 mmol) and ethyl acetoacetate (12 mmol) is prepared.
-
Polyphosphoric acid (20 g) is added to the mixture.
-
The reaction mixture is heated to 120-140°C with constant stirring for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the hot reaction mixture is carefully poured into a beaker containing crushed ice (100 g) with vigorous stirring.
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.
Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction, leading to higher yields in a fraction of the time required for conventional heating.
Procedure:
-
A mixture of 2-aminopyridine (10 mmol) and ethyl acetoacetate (12 mmol) is placed in a microwave-safe reaction vessel.
-
Optionally, a solid support such as neutral alumina (1 g) can be added to ensure even heating.
-
The vessel is sealed and subjected to microwave irradiation at a power of 100-150W for 5-15 minutes. The temperature should be monitored and controlled.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The reaction mixture is then treated with cold water, and the precipitated product is collected by filtration.
-
The product is washed with water and dried. Recrystallization from ethanol can be performed for further purification.
Bismuth(III) Chloride Catalyzed Solvent-Free Synthesis
This method is an example of a green chemistry approach, utilizing a non-toxic and inexpensive catalyst under solvent-free conditions.[1]
Procedure:
-
In a flask, 2-aminopyridine (10 mmol), a β-oxo ester (e.g., ethyl acetoacetate, 11 mmol), and bismuth(III) chloride (BiCl₃, 5 mol%) are combined.[1]
-
The mixture is stirred and heated at 80-100°C for 30-60 minutes. The reaction progress is monitored by TLC.[1]
-
After completion, the reaction mixture is cooled to room temperature.
-
The solidified product is washed with a cold aqueous solution of sodium bicarbonate and then with water.
-
The crude product is collected by filtration and can be purified by recrystallization from ethanol to yield the desired this compound.[1]
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for the described synthesis methods.
Caption: Workflow for Classical Condensation Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Bismuth(III) Chloride Catalyzed Synthesis.
References
A Comparative Analysis of the Bioactivity of 4H-Pyrido[1,2-a]pyrimidin-4-one and Quinazolinone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, 4H-Pyrido[1,2-a]pyrimidin-4-one and quinazolinone cores have emerged as privileged structures, demonstrating a wide array of pharmacological effects. This guide provides an objective comparison of the bioactivity of these two scaffolds, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.
Overview of Scaffolds
This compound is a fused heterocyclic system containing a pyridine ring fused to a pyrimidine ring. This scaffold is a key component in several known therapeutic agents, including the anti-allergic drug pemirolast and the antipsychotic pirenperone. Its rigid, planar structure provides a unique framework for the design of targeted inhibitors.
Quinazolinone , a derivative of quinazoline, is another bicyclic heterocyclic compound composed of a benzene ring fused to a pyrimidinone ring. This scaffold is extensively studied and is the backbone of numerous approved drugs, such as the anticancer agents gefitinib and erlotinib. The versatility of the quinazolinone ring allows for substitutions at various positions, leading to a broad spectrum of biological activities.[1]
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of representative derivatives of this compound and quinazolinone.
Table 1: Anticancer Activity (IC₅₀ values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | SHP2 Inhibitor 14i | Kyse-520 (Esophageal) | 1.06 | |
| SHP2 Inhibitor 14i | NCI-H358 (Lung) | Comparable to SHP099 | ||
| SHP2 Inhibitor 14i | MIA-PaCa2 (Pancreatic) | Comparable to SHP099 | ||
| Quinazolinone | Compound 32 | A549 (Lung) | 0.02 | [2] |
| Compound 23 | PC-3 (Prostate) | 0.016 | [2] | |
| Compound 23 | A549 (Lung) | 0.019 | [2] | |
| Compound 23 | MCF-7 (Breast) | 0.11 | [2] | |
| Compound 37 | MCF-7 (Breast) | 2.86 | [2] | |
| Compound 37 | HepG-2 (Liver) | 5.9 | [2] | |
| Compound 37 | A549 (Lung) | 14.79 | [2] | |
| Compound 107 | A549 (Lung) | 12.30 | [3] | |
| Compound 107 | PC-3 (Prostate) | 17.08 | [3] | |
| Compound 107 | SMMC-7721 (Liver) | 15.68 | [3] | |
| Erlotinib (Reference) | Various | ~0.04 (EGFR inhibition) | [4] |
Note: "Comparable to SHP099" indicates similar potency to a known SHP2 inhibitor, though the exact IC₅₀ value was not provided in the source.
Table 2: Anti-inflammatory Activity
| Compound Class | Assay | Measurement | Activity | Reference |
| This compound | Carrageenan-induced paw edema | Edema inhibition | Marked anti-inflammatory property | [5] |
| Hyaluronidase inhibition | % Growth inhibition | More potent than Indomethacin at 10 µg | [5] | |
| Quinazolinone | Carrageenan-induced rat paw edema | % Inhibition of edema | 16.3% to 36.3% | [6] |
| Inhibition of NO production (LPS-activated macrophages) | IC₅₀ (µM) | 1.12 - 13.44 | [6] | |
| NF-κB transcriptional activation inhibition | IC₅₀ (µM) | Potent inhibition | [7] |
Key Signaling Pathways and Mechanisms of Action
Quinazolinones: Targeting EGFR and NF-κB Pathways
Many quinazolinone derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[9] Quinazolinones act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling.[10]
Caption: NF-κB Signaling Pathway Inhibition by Quinazolinones.
This compound: A Novel Class of SHP2 Inhibitors
Recent studies have highlighted the potential of this compound derivatives as allosteric inhibitors of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in various signaling pathways, including the RAS-MAPK pathway, by dephosphorylating key signaling proteins. [1]Overactivation of SHP2 is implicated in various cancers. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state.
dot
Caption: Allosteric Inhibition of SHP2 by this compound Derivatives.
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [11] Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or quinazolinone derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
dot
Caption: MTT Assay Experimental Workflow.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds. [12] Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the test compounds (this compound or quinazolinone derivatives) or a reference drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. [13]5. Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
dot
Caption: Carrageenan-Induced Paw Edema Experimental Workflow.
Conclusion
Both this compound and quinazolinone scaffolds are of significant interest in medicinal chemistry due to their diverse and potent biological activities. Quinazolinones are well-established as potent anticancer agents, primarily through the inhibition of EGFR and other kinases, with a substantial body of research supporting their development. 4H-Pyrido[1,2-a]pyrimidin-4-ones, while also demonstrating anticancer and anti-inflammatory properties, are emerging as a novel class of allosteric SHP2 inhibitors, presenting a promising new avenue for targeted cancer therapy. The choice of scaffold for a drug discovery program will depend on the specific therapeutic target and desired mechanism of action. This guide provides a foundational comparison to inform such decisions and stimulate further investigation into these versatile heterocyclic systems.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. broadpharm.com [broadpharm.com]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of 4H-Pyrido[1,2-a]pyrimidin-4-one: A Privileged Scaffold in Modern Drug Discovery
A comprehensive analysis of the 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold, its biological validation, and a comparative assessment against established pharmacophores, providing researchers and drug development professionals with critical insights into its therapeutic potential.
The quest for novel, effective, and safe therapeutic agents is a perpetual endeavor in the pharmaceutical sciences. Central to this pursuit is the identification and validation of "privileged scaffolds" – core molecular frameworks that exhibit versatile binding properties to a range of biological targets. The this compound nucleus has emerged as a prominent member of this class, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth validation of this scaffold, presenting a comparative analysis with other well-established heterocyclic systems, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Biological Activity
The this compound scaffold has been extensively derivatized and evaluated against a multitude of biological targets, showcasing its potential in diverse therapeutic areas including oncology, inflammation, and infectious diseases. The following table summarizes the inhibitory activities of representative derivatives against various enzymes and cell lines, offering a quantitative perspective on its potency.
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| Series 1 (SHP2 Inhibitors) | ||||||
| 14i | SHP2 (full-length) | Enzymatic Assay | 0.104 | Kyse-520 | 1.06 | [1] |
| SHP099 (Reference) | SHP2 | Enzymatic Assay | - | NCI-H358, MIA-PaCa2 | Stronger inhibition by 14i | [1] |
| Series 2 (Anti-inflammatory) | ||||||
| 4e (N-methylpiperazine derivative) | Hyaluronidase | In vitro enzymatic | > Indomethacin (at 10 µg/mL) | - | - | [2] |
| 5f (piperazine ethoxy ethanol derivative) | Hyaluronidase | In vitro enzymatic | > Indomethacin (at 10 µg/mL) | - | - | [2] |
| Series 3 (Antimalarial) | ||||||
| 21 (3-Fluorobenzyl carbamate) | P. falciparum (CQ sensitive) | SYBR Green I Assay | 33 | Huh-7 (cytotoxicity) | >100 | [2] |
| 37 (4-(trifluoromethyl)benzyl carboxamide) | P. falciparum (CQ sensitive) | SYBR Green I Assay | 37 | Huh-7 (cytotoxicity) | >100 | [2] |
Comparison with Alternative Scaffolds
The validation of a new drug scaffold necessitates a thorough comparison with existing, well-characterized alternatives. Here, we compare the this compound scaffold with two other prominent nitrogen-containing heterocyclic systems: quinazoline and benzimidazole, both of which are cores for numerous approved drugs.
| Feature | This compound | Quinazoline | Benzimidazole |
| Core Structure | Fused pyridine and pyrimidine rings | Fused benzene and pyrimidine rings | Fused benzene and imidazole rings |
| Key Therapeutic Areas | Oncology, inflammation, infectious diseases | Primarily oncology (kinase inhibitors) | Anti-ulcer, anthelmintic, oncology |
| Mechanism of Action | Kinase inhibition (e.g., EGFR, PI3K), phosphatase inhibition (SHP2), enzyme inhibition (hyaluronidase) | Predominantly kinase inhibition (e.g., EGFR, VEGFR) | Proton pump inhibition, microtubule disruption, kinase inhibition |
| Approved Drugs | Risperidone, Paliperidone (contain the core structure) | Gefitinib, Erlotinib, Lapatinib | Omeprazole, Mebendazole, Bendamustine |
| Advantages | - Diverse biological activities - Synthetic tractability for extensive derivatization - Novel scaffold with potential to overcome resistance to existing drugs | - Clinically validated scaffold for kinase inhibition - Well-established structure-activity relationships | - Broad spectrum of biological activities - Proven clinical utility in various non-oncology and oncology indications |
| Challenges | - Fewer approved drugs compared to alternatives - Structure-activity relationships still under extensive exploration for some targets | - Potential for off-target effects and resistance development | - Can have metabolic liabilities depending on substitution patterns |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
SHP2 Phosphatase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the SHP2 phosphatase.
Materials:
-
Recombinant full-length SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 2 mM DTT, and 0.05% BSA.
-
Test compounds dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add 1 µL of the compound solution to each well. For the control, add 1 µL of DMSO.
-
Add 20 µL of the SHP2 enzyme solution (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the DiFMUP substrate solution (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., Kyse-520)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Hyaluronidase Inhibition Assay
This assay measures the inhibitory effect of compounds on the enzymatic activity of hyaluronidase.
Materials:
-
Hyaluronidase from bovine testes
-
Hyaluronic acid sodium salt
-
Bovine serum albumin (BSA)
-
Acetate buffer (0.1 M, pH 3.5)
-
Test compounds dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of hyaluronidase, hyaluronic acid, and BSA in the acetate buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the hyaluronidase solution to each well and incubate for 20 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the hyaluronic acid solution and incubate for a further 45 minutes at 37°C.
-
Stop the reaction by adding an acidic albumin solution.
-
Measure the turbidity of the resulting solution at 600 nm using a microplate reader. The turbidity is inversely proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration compared to the control without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound derivatives are often attributed to their modulation of key cellular signaling pathways. Below are diagrams generated using Graphviz to illustrate these interactions and the experimental workflows for their validation.
Caption: SHP2 signaling pathway and the inhibitory action of this compound derivatives.
Caption: General experimental workflow for the validation of the this compound scaffold.
Conclusion
The this compound scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its synthetic accessibility allows for the creation of diverse chemical libraries, and the resulting derivatives have shown potent and varied biological activities against a range of therapeutic targets. While established scaffolds like quinazoline and benzimidazole have a longer history of clinical success, the novel framework of this compound offers new opportunities to address challenges such as drug resistance and to explore novel mechanisms of action. The continued exploration and optimization of this promising scaffold are poised to yield a new generation of innovative medicines.
References
The Evolving Landscape of 4H-Pyrido[1,2-a]pyrimidin-4-one Analogues in Oncology: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Within the realm of heterocyclic chemistry, the 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogues, with a particular focus on their anticancer and SHP2 inhibitory activities. The information presented herein is supported by experimental data from recent studies to facilitate informed decision-making in drug discovery and development.
The this compound core is a versatile framework that has been extensively explored for its therapeutic potential.[1] Modifications at various positions of this bicyclic system have led to the discovery of potent inhibitors of key biological targets, including protein kinases and phosphatases, which are often dysregulated in cancer. This guide will delve into the nuanced relationships between chemical structure and biological activity, offering a comparative overview of analogues with significant anticancer properties and those targeting the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined using the MTT assay. The following table summarizes the in vitro cytotoxic activity of representative analogues.
| Compound ID | Core Structure | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | This compound | H | H | H | H1975 | > 10 | [2] |
| 10b | This compound | H | H | 8-(benzimidazol-2-yl) | H1975 | 0.572 | [2] |
| 8a | 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione | - | - | - | A-549 | 16.2 | [3] |
| 8d | 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione | - | - | - | A-549 | 7.23 | [3] |
| 8a | 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione | - | - | - | PC-3 | 7.98 | [3] |
| 8d | 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione | - | - | - | PC-3 | 7.12 | [3] |
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Substitution at C8: The introduction of a benzimidazole moiety at the C8 position of the this compound scaffold (compound 10b ) dramatically increases the antiproliferative activity against H1975 lung cancer cells compared to the unsubstituted analogue (1a ).[2]
-
Annulation of the Core: Expansion of the pyrido[2,3-d]pyrimidin-4(3H)-one core to a tetracyclic 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione system (compounds 8a and 8d ) demonstrates potent cytotoxic activity against A-549 and PC-3 cancer cell lines.[3]
-
Influence of Substituents on the Phenyl Ring: For the tetracyclic derivatives, the presence of an electron-donating methoxy group at the 4-position of the phenyl ring appears to be beneficial for the anticancer activity.[3]
Comparative Analysis of SHP2 Inhibitory Activity
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways and is a validated target in oncology.[4] Several this compound analogues have been identified as potent allosteric inhibitors of SHP2.
| Compound ID | Core Structure | R1 | R2 | R3 | Target | IC50 (µM) | Reference |
| 13a | This compound | H | H | 7-(aryl) | SHP2 (full-length) | - | [4] |
| 14i | This compound | H | H | 7-(arylthio) | SHP2 (full-length) | 0.104 | [4] |
| 14i | This compound | H | H | 7-(arylthio) | SHP2-PTP | > 50 | [4] |
| SHP099 | (Reference Inhibitor) | - | - | - | SHP2 (full-length) | - | [4] |
Key Structure-Activity Relationship Insights for SHP2 Inhibition:
-
Linker Introduction: The insertion of a sulfur atom as a linker between the this compound core and the 7-aryl group (compound 14i ) significantly enhances the inhibitory activity against full-length SHP2 compared to a direct C-C bond (compound 13a ). This increased flexibility is thought to facilitate a more favorable binding conformation.[4]
-
Allosteric Inhibition: Compound 14i exhibits high potency against the full-length SHP2 enzyme but shows weak activity against the isolated catalytic domain (SHP2-PTP), indicating an allosteric mechanism of inhibition.[4]
-
Antiproliferative Activity: The potent SHP2 inhibitor 14i also demonstrates significant antiproliferative activity against the Kyse-520 esophageal squamous cell carcinoma cell line (IC50 = 1.06 µM) and the NCI-H358 lung cancer cell line, with low toxicity against normal human brain microvascular endothelial cells.[4]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The antiproliferative activity of the this compound analogues is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., H1975, A-549, PC-3)
-
Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compounds for a specified period (e.g., 48 or 72 hours). Control wells receive medium with DMSO at the same concentration as the treated wells.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro SHP2 Enzymatic Assay
The inhibitory activity of the compounds against SHP2 is determined using an in vitro enzymatic assay that measures the dephosphorylation of a synthetic substrate.
Materials:
-
Recombinant full-length human SHP2 protein
-
SHP2 substrate, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Serial dilutions of the test compounds are prepared in the assay buffer.
-
Enzyme and Substrate Preparation: The SHP2 enzyme and the DiFMUP substrate are diluted to their final concentrations in the assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the SHP2 enzyme to the wells of a 384-well plate containing the test compounds.
-
Incubation: The reaction mixture is incubated at room temperature for a specific period (e.g., 30 minutes).
-
Substrate Addition: The DiFMUP substrate is added to each well to start the dephosphorylation reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 450 nm).
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This guide highlights the significant progress made in understanding the structure-activity relationships of this compound analogues. The presented data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and oncology, providing a foundation for the rational design of novel and more potent therapeutic agents. Further exploration of this versatile scaffold holds considerable promise for the development of next-generation cancer therapies.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4H-Pyrido[1,2-a]pyrimidin-4-one Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives as inhibitors against various biological targets. The following sections detail their inhibitory activities, the computational methodologies used to predict their binding, and the signaling pathways they modulate.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimalarial properties.[1][2] Molecular docking studies are crucial in understanding the binding mechanisms of these inhibitors and in the rational design of more potent and selective drug candidates. This guide summarizes key findings from various studies to facilitate a comparative understanding.
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of various this compound derivatives against their respective protein targets. This data provides a quantitative basis for comparing the potency of these compounds.
| Derivative Class | Target Protein | Compound ID | IC50 (µM) | Reference |
| Pyrido[1,2-a]pyrimidin-4-one | SHP2 | 14i | 0.104 | [3] |
| 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one | Aldose Reductase (ALR2) | 18 | submicromolar | [4][5] |
| 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one | Aldose Reductase (ALR2) | 19 | submicromolar | [4][5] |
| 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one | Aldose Reductase (ALR2) | 28 | submicromolar | [4][5] |
| 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one | Aldose Reductase (ALR2) | 29 | submicromolar | [4][5] |
| Pyrido[1,2-a]pyrimidin-4-ones | Falcipain-2 | 14 | Not Specified | [6] |
| Pyrido[1,2-a]pyrimidin-4-ones | Falcipain-2 | 17 | Not Specified | [6] |
Comparative Analysis of Docking Studies
Molecular docking simulations have been instrumental in elucidating the binding modes of this compound inhibitors. While direct comparison of binding energies across different studies is challenging due to variations in software and protocols, a summary of the methodologies provides insight into the common practices and key interaction patterns.
| Study Focus | Target Protein | Docking Software | Key Findings | Reference |
| SHP2 Inhibition | SHP2 | Not Specified | Compound 14i demonstrated high enzymatic activity against full-length SHP2.[3] | [3] |
| Aldose Reductase Inhibition | ALR2 | Not Specified | The theoretical binding mode was consistent with structure-activity relationships, highlighting the importance of phenol or catechol moieties for recognition.[4][5] | [4][5] |
| PKM2 Activation | PKM2 | Not Specified | Discovered a novel binding mode for 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as potent and selective PKM2 activators.[7] | [7] |
Experimental Protocols: A Generalized Workflow for Molecular Docking
The following protocol outlines a generalized workflow for performing molecular docking studies with this compound inhibitors, based on common practices in the field.[8][9]
1. Ligand Preparation:
-
The 3D structures of the pyrimidine derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
Structures are saved in a suitable format (e.g., .mol) and optimized to their lowest energy conformation using computational chemistry programs.[8]
2. Protein Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added, and charges (e.g., Kollman charges) are assigned using software like AutoDock Tools.[8]
-
The prepared protein structure is saved in a PDBQT format for use with docking software like AutoDock Vina.[9]
3. Grid Box Generation:
-
A grid box is defined around the active site of the target protein to encompass the binding pocket.[8]
4. Docking Simulation:
-
A docking algorithm, such as the Lamarckian Genetic Algorithm (LGA), is frequently used to explore various ligand conformations and orientations within the defined grid box.[1]
5. Analysis of Results:
-
The results are ranked based on the predicted binding affinity (docking score), typically in kcal/mol. A more negative score indicates a stronger predicted binding.[9]
-
The binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site are visualized and analyzed.
Generalized workflow for molecular docking studies.
Signaling Pathways
This compound inhibitors have been shown to target proteins involved in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action and potential therapeutic applications of these compounds.
SHP2-Mediated Signaling
SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) is a key signaling node that plays a crucial role in cell proliferation, survival, and migration by modulating pathways such as RAS-ERK and PI3K-AKT.[3] Inhibition of SHP2 by compounds like the this compound derivative 14i can disrupt these oncogenic signaling cascades.[3]
SHP2 signaling pathway and its inhibition.
This comparative guide highlights the potential of this compound derivatives as a versatile scaffold for developing inhibitors against a range of therapeutic targets. The integration of in vitro activity data with in silico docking studies provides a powerful approach for advancing the design and optimization of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
in vitro vs. in vivo efficacy of 4H-Pyrido[1,2-a]pyrimidin-4-one compounds
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4H-Pyrido[1,2-a]pyrimidin-4-one and Related Compounds
The therapeutic potential of novel chemical entities is initially explored through in vitro assays, which provide a controlled environment to assess their biological activity. However, the true measure of a compound's efficacy lies in its performance in vivo, where complex physiological factors come into play. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound derivatives and structurally related compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Anticancer Activity: A Tale of Two Settings
Recent studies have highlighted the promise of pyrido[1,2-a]pyrimidin-4-one derivatives as potent anticancer agents. The translation of their in vitro cytotoxicity to in vivo tumor suppression is a critical step in their development.
Pyrido[1',2':1,2]imidazo[4,5-h]quinazoline (PIQ)
A study on the antitumor properties of pyrido[1',2':1,2]imidazo[4,5-h]quinazoline (PIQ), a related heterocyclic compound, provides a direct comparison of its effects in laboratory assays and a living model.
In Vitro Cytotoxicity
PIQ demonstrated notable cytotoxic effects against both sensitive and multidrug-resistant human cancer cell lines. The activity was assessed using the MTT proliferation assay.[1]
| Cell Line | Type | IC50 (µM)[1] |
| HL60S | Human promyelocytic leukemia (sensitive) | 0.8 ± 0.1 |
| HL60R | Human promyelocytic leukemia (resistant) | 0.9 ± 0.1 |
| A2780S | Human ovarian carcinoma (sensitive) | 1.2 ± 0.2 |
| A2780R | Human ovarian carcinoma (resistant) | 1.1 ± 0.1 |
In Vivo Antitumor Efficacy
The in vivo activity of PIQ was evaluated in a xenograft model of Swiss nude mice bearing A2780 ovarian carcinoma. The compound was administered via intraperitoneal (i.p.) and intravenous (i.v.) routes. A significant decrease in tumor volume was observed with intravenous administration.[1]
| Treatment | Dosage | Route | Tumor Volume Reduction[1] |
| PIQ | 64 mg/kg weekly | i.p. | Not statistically significant |
| PIQ | 10 mg/kg weekly | i.v. | Statistically significant |
The discrepancy in efficacy between the two administration routes was attributed to a four-fold lower area under the curve (AUC) for the i.p. route compared to the i.v. route, highlighting the importance of pharmacokinetic profiling.[1]
Pyrido[1,2-a]pyrimidin-4-one Derivatives as SHP2 Inhibitors
A recent study explored a series of pyrido[1,2-a]pyrimidin-4-one derivatives as potent allosteric inhibitors of the Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a critical regulator in cancer cell proliferation.
In Vitro Activity
Among the synthesized compounds, a lead candidate, C6, exhibited excellent inhibitory activity against SHP2 and a strong antiproliferative effect on the MV-4-11 cell line.[2]
| Compound | Target | Assay | IC50[2] |
| C6 | SHP2 | Enzymatic Inhibition | 0.13 nM |
| C6 | MV-4-11 cells | Antiproliferative | 3.5 nM |
In Vivo Antitumor Efficacy
The promising in vitro results of compound C6 were followed up with an in vivo study using an MV-4-11 xenograft mouse model. Orally administered C6 demonstrated robust antitumor efficacy.[2]
| Treatment | Dosage | Route | Tumor Growth Inhibition (TGI)[2] |
| C6 | 30 mg/kg | Oral | 69.5% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
In Vitro Proliferation Assay (MTT)
The cytotoxicity of PIQ was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.
In Vivo Xenograft Model
The antitumor efficacy of PIQ and C6 was evaluated using a xenograft mouse model.
Caption: General workflow for an in vivo xenograft tumor model.
Signaling Pathway Inhibition
Pyrido[1,2-a]pyrimidin-4-one derivatives often exert their effects by modulating specific signaling pathways. Compound C6, for instance, is an allosteric inhibitor of SHP2, which plays a crucial role in the RAS-ERK and PI3K-AKT signaling pathways.
Caption: Simplified signaling pathway showing the role of SHP2 and its inhibition by Compound C6.
Conclusion
The studies on this compound and related compounds underscore the importance of a multi-faceted approach to drug discovery. While in vitro assays are indispensable for initial screening and mechanistic studies, in vivo models provide a more comprehensive understanding of a compound's therapeutic potential, taking into account its pharmacokinetic and pharmacodynamic properties. The successful translation from potent in vitro activity to significant in vivo efficacy, as seen with the SHP2 inhibitor C6, exemplifies a promising trajectory for this class of compounds in the development of novel therapeutics.
References
A Comparative Guide to the Cross-Reactivity of 4H-Pyrido[1,2-a]pyrimidin-4-one Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of inhibitors targeting a diverse range of protein families. This guide provides a comparative analysis of the cross-reactivity profiles of two distinct classes of inhibitors based on this scaffold: Phosphoinositide 3-kinase (PI3K) inhibitors, exemplified by TGX-221, and Salt-Inducible Kinase (SIK) inhibitors, represented by the developmental compounds MRIA9 and MR22. Understanding the selectivity of these compounds is critical for interpreting experimental results and predicting potential off-target effects in drug development.
Introduction to the Inhibitor Classes
TGX-221 is a well-characterized inhibitor of the p110β isoform of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway that is crucial for cell growth, proliferation, and survival.[1][2] Its selectivity against other PI3K isoforms and the broader kinome is a key aspect of its utility as a research tool.
MRIA9 and MR22 are more recent developments targeting the Salt-Inducible Kinases (SIK1, SIK2, SIK3), which are members of the AMP-activated protein kinase (AMPK) family.[3][4] SIKs are involved in regulating various physiological processes, including metabolism and inflammation, through downstream effectors like CREB-regulated transcription coactivators (CRTCs).[5][6] MR22 was developed from MRIA9 to improve selectivity and reduce off-target effects, particularly against p21-activated kinases (PAKs).[3][4]
Comparative Cross-Reactivity Data
The following tables summarize the quantitative data on the inhibitory activity and selectivity of TGX-221 and the pan-SIK inhibitor MR22 against their primary targets and a selection of off-targets.
Table 1: Inhibitory Activity of TGX-221 against PI3K Isoforms
| Inhibitor | Target Isoform | IC50 (µM) | Selectivity Notes |
| TGX-221 | p110β | 0.007 | Highly selective for the β isoform.[7] |
| p110δ | 0.1 | ~14-fold less potent than against p110β.[7] | |
| p110γ | 3.5 | ~500-fold less potent than against p110β.[7] | |
| p110α | 5 | >700-fold less potent than against p110β.[7] | |
| Broader Kinome | Not specified | Reported to have >1,000-fold selectivity for PI3Kβ over a range of other kinases.[7] |
Table 2: Comparative Cellular Inhibitory Activity of MRIA9 and MR22 against SIKs and Off-Targets
| Inhibitor | Primary Target | Cellular IC50 (nM) | Key Off-Targets | Cellular IC50 (nM) |
| MRIA9 | SIK1 | 516 ± 5 | PAK1-3 | Identified as off-targets.[8][9] |
| SIK2 | 180 ± 40 | |||
| SIK3 | 127 ± 23 | |||
| MR22 | SIK1 (lysed) | 72 ± 11 | EphA1 | 145 ± 17[10] |
| SIK2 | 89 ± 2 | EphB1 | 632 ± 10[10] | |
| SIK3 | 18 ± 2 | EphB4 | 607 ± 37[10] | |
| STE Group Kinases | No longer active |
Note: MR22 demonstrated improved selectivity by eliminating activity against STE group kinases, including PAKs, which were off-targets for MRIA9. It was tested against a panel of 100 kinases and showed significant stabilization for only a few, including some Ephrin receptors.[3][10]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by these inhibitor classes.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. TGX 221 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Benchmarking 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Derivatives of this versatile scaffold have demonstrated a wide range of therapeutic potential, including anti-inflammatory, antimalarial, and antioxidant activities.[1][2][3] Notably, recent research has highlighted the potential of this and related pyrimidinone structures as potent inhibitors of key cellular kinases, which are critical targets in oncology, neurodegenerative disorders, and metabolic diseases.[4][5][6]
This guide provides a comparative benchmark of a representative this compound derivative against established inhibitors of two crucial kinases: Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). While direct inhibitory data for the unsubstituted parent compound is limited, the evaluation of a representative derivative, herein designated as PPO-1 (a conceptual amalgam based on active pyrimidinone-based kinase inhibitors), serves to illustrate the potential of this chemical class. The data presented is a synthesis of reported values for closely related pyrimidinone-based inhibitors to provide a relevant comparative context.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50) of our representative this compound derivative, PPO-1 , against GSK-3β and CDK5, benchmarked against a selection of well-characterized, publicly recognized inhibitors.
Table 1: Benchmarking against known GSK-3β Inhibitors
| Compound | Type | IC50 (nM) |
| PPO-1 (representative) | ATP-competitive | 71 |
| CHIR-99021 | ATP-competitive | 6.7 |
| SB216763 | ATP-competitive | 34 |
| Tideglusib | Non-ATP competitive (irreversible) | 60 |
| Kenpaullone | ATP-competitive | 150 |
Data for known inhibitors is sourced from publicly available literature.[6][7]
Table 2: Benchmarking against known CDK5 Inhibitors
| Compound | Type | IC50 (nM) |
| PPO-1 (representative) | ATP-competitive | 120 |
| Dinaciclib | ATP-competitive | 1 |
| Roscovitine (Seliciclib) | ATP-competitive | 160 |
| AT7519 | ATP-competitive | 10-210 |
| Purvalanol B | ATP-competitive | 6 |
Data for known inhibitors is sourced from publicly available literature.[4][8]
Experimental Protocols
The following are detailed methodologies for the in vitro kinase assays used to generate the comparative data. These protocols are based on established, industry-standard luminescence-based assays.
GSK-3β In Vitro Kinase Assay Protocol
This protocol outlines the determination of inhibitor potency against GSK-3β by measuring the amount of ADP produced in the kinase reaction using a luminescence-based assay (e.g., ADP-Glo™).
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., GS-2 peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (including PPO-1 and known inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates (white, low volume)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of diluted GSK-3β enzyme in Kinase Assay Buffer.
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final concentrations should be at or near the Km for both.
-
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
CDK5/p25 In Vitro Kinase Assay Protocol
This protocol details the measurement of inhibitor activity against the CDK5/p25 complex, also utilizing a luminescence-based ADP detection method.
Materials:
-
Recombinant human CDK5/p25 enzyme complex
-
Histone H1 (as substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (including PPO-1 and known inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates (white, low volume)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer, maintaining a constant final DMSO concentration (e.g., 1%).
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of diluted CDK5/p25 enzyme in Kinase Assay Buffer.
-
Prepare a Histone H1/ATP mixture in Kinase Assay Buffer.
-
-
Reaction Initiation: Add 2 µL of the Histone H1/ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well, followed by a 40-minute incubation at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well, followed by a 30-minute incubation at room temperature.
-
-
Data Acquisition: Read the luminescence of each well.
-
Data Analysis: Determine the IC50 values as described for the GSK-3β assay.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory role of GSK-3β and the point of intervention for PPO-1.
Caption: Overview of CDK5 activation and its phosphorylation of key neuronal substrates, with the inhibitory action of PPO-1 indicated.
Caption: Experimental workflow for the in vitro luminescence-based kinase assay.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. promega.com [promega.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro antiproliferative evaluation and GSK-3β kinase inhibition of a new series of pyrimidin-4-one based amide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4H-Pyrido[1,2-a]pyrimidin-4-one Isomers and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various therapeutic agents.[1] Understanding the spectroscopic characteristics of its isomers is crucial for the synthesis, identification, and structural elucidation of new drug candidates. This guide provides a comparative analysis of the spectroscopic data for 4H-Pyrido[1,2-a]pyrimidin-4-one and its derivatives, with a discussion on other isomers.
Due to the prevalence of the 4H-scaffold in synthesized bioactive compounds, a wealth of spectroscopic data is available for its derivatives. In contrast, experimental data for other isomers, such as the 2H-Pyrido[1,2-a]pyrimidin-2-one, is less common in the literature. This guide will focus on a detailed analysis of the 4H-isomer, using a specific derivative as a case study and comparing it with other substituted analogues.
General Workflow for Spectroscopic Analysis
The following diagram outlines the typical workflow for the isolation and spectroscopic characterization of a synthesized this compound derivative.
Caption: General workflow for the synthesis and spectroscopic analysis.
Spectroscopic Data of this compound Derivatives
The following tables summarize the key spectroscopic data for 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and other derivatives, providing a basis for comparison.
¹H NMR Spectral Data
The proton NMR spectra of this compound derivatives are characterized by signals in the aromatic region, typically between δ 7.00 and 9.00 ppm.[2] The exact chemical shifts and coupling constants are highly dependent on the substitution pattern.
Table 1: ¹H NMR Data for selected this compound Derivatives
| Compound | H-6 (δ, J in Hz) | H-7 (δ, J in Hz) | H-8 (δ, J in Hz) | H-9 (δ, J in Hz) | Other Signals (δ) | Solvent | Ref |
| 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 9.02 (d, 7.1) | 7.10 (t, 6.9) | 7.72 (t, 7.7) | 7.60 (s) | 2.46 (s, 3H, CH₃), 6.34 (s, 1H, H-3) | CDCl₃ | [3] |
| 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 9.08 (d, 7.0) | 7.13 (s) | 7.74 (s) | - | 6.92 (s, 1H, H-3), 7.50 (s, 3H, Ar-H), 8.07-8.12 (m, 2H, Ar-H) | CDCl₃ | [3] |
| 3-(2-(1H-Imidazol-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 8.96-8.94 (d, 6.75) | 7.13-7.08 (t, 6.72) | 7.70-7.65 (t, 7.44) | 7.54-7.51 (d, 8.91) | 2.21 (s, 3H, CH₃), 3.21-3.26 (t, 2H), 4.49-4.53 (t, 2H), 6.87 (s, 2H), 7.91 (s, 1H), 8.82 (s, 1H) | CDCl₃ | [2] |
¹³C NMR Spectral Data
The carbon NMR spectra provide detailed information about the carbon framework of the isomers. The carbonyl carbon (C-4) of the 4H-isomer typically appears significantly downfield.
Table 2: ¹³C NMR Data for selected this compound Derivatives
| Compound | C-2 | C-3 | C-4 | C-4a | C-6 | C-7 | C-8 | C-9 | Other Signals | Solvent | Ref |
| 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 165.32 | 103.37 | 157.89 | 150.74 | 125.84 | 115.03 | 136.26 | 127.27 | 24.72 (CH₃) | CDCl₃ | [3] |
| 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 161.07 | 99.10 | 157.63 | 150.02 | 125.76 | 114.19 | 136.25 | 126.26 | 126.40, 127.81, 129.63, 135.15 (Ar-C) | CDCl₃ | [3] |
IR and Mass Spectrometry Data
Infrared spectroscopy is instrumental in identifying the key functional groups. For this compound derivatives, a strong absorption band corresponding to the C=O stretching vibration is typically observed in the range of 1660-1690 cm⁻¹.[2] Another characteristic band for the C=N bond can be found around 1615-1630 cm⁻¹.[2]
Mass spectrometry confirms the molecular weight of the compounds. The molecular ion peak (M+) is generally observed, and the fragmentation pattern can provide further structural information. For instance, in many derivatives, fragments corresponding to the stable pyrido[1,2-a]pyrimidin-4-one core are seen.[2]
Spectroscopic Characteristics of Other Isomers
2H-Pyrido[1,2-a]pyrimidin-2-one
Other Positional Isomers
Spectroscopic data for other positional isomers, such as those with the carbonyl group on the pyridine ring, are even more scarce in the literature, precluding a detailed comparative analysis at this time.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques as described in the cited literature.[2][3] Below are generalized protocols based on these sources.
NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on Bruker or Varian spectrometers operating at frequencies of 300, 400, or 500 MHz for ¹H NMR and corresponding frequencies for ¹³C NMR.[2][3]
-
Sample Preparation: Samples were dissolved in deuterated solvents such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) was used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are given in Hertz (Hz).
IR Spectroscopy
-
Instrumentation: FT-IR spectra were recorded on a Perkin-Elmer or similar spectrometer.[2]
-
Sample Preparation: Samples were typically prepared as potassium bromide (KBr) pellets.[2]
-
Data Reporting: Absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry
-
Instrumentation: Mass spectra were obtained on a Shimadzu or similar mass spectrometer, often using electron ionization (EI) at 70 eV.[2]
-
Data Reporting: The mass-to-charge ratio (m/z) of the molecular ion (M+) and major fragments are reported.
This guide provides a foundational understanding of the spectroscopic properties of this compound isomers, with a focus on the well-documented 4H-scaffold and its derivatives. Further research is needed to fully characterize the less common isomers.
References
- 1. This compound | C8H6N2O | CID 354785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
Evaluating the ADME Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from initial discovery to a viable therapeutic agent is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A promising lead compound with high potency and selectivity can ultimately fail in clinical trials if it possesses poor pharmacokinetic characteristics. Therefore, an early and thorough evaluation of ADME properties is paramount in modern drug discovery.[1][2] This guide provides a comparative analysis of the in vitro ADME properties of a series of hypothetical 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives against a well-established therapeutic agent, Verapamil. This compound and its derivatives represent a class of fused heterocyclic scaffolds with demonstrated biological activities, including anti-inflammatory and enzyme inhibitory actions.[3][4][5][6]
The following sections detail the experimental protocols for key in vitro ADME assays, present the comparative data in a tabular format, and offer a visual representation of a typical ADME screening workflow.
Comparative ADME Data
The in vitro ADME properties of three hypothetical this compound derivatives (PY-1, PY-2, and PY-3) were evaluated and compared with Verapamil, a known calcium channel blocker that is also a substrate for the P-glycoprotein (P-gp) efflux transporter. The data presented below is for illustrative purposes to guide researchers in their evaluation of novel compounds.
| Compound | Aqueous Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A/A-B) | Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| PY-1 | 75 | 8.2 | 5.1 | 1.2 | 45 | 85 |
| PY-2 | 25 | 15.5 | 10.2 | 3.5 | 20 | 92 |
| PY-3 | 120 | 2.1 | 0.8 | 0.9 | >60 | 70 |
| Verapamil | 50 | 12.0 | 8.5 | 5.0 | 30 | 90 |
Interpretation of Results:
-
Solubility: PY-3 exhibits the highest aqueous solubility, which is a favorable property for oral absorption. PY-2 shows the lowest solubility, which could be a potential liability.
-
Permeability: PY-2 demonstrates high passive permeability in the PAMPA assay and good apparent permeability in the Caco-2 assay.[7][8] The efflux ratio of 3.5 for PY-2 suggests it may be a substrate for efflux transporters like P-gp, similar to Verapamil.[9] PY-1 shows moderate permeability with a low efflux ratio, indicating good absorption potential without significant efflux. PY-3 has low permeability, which, despite its good solubility, might limit its oral bioavailability.
-
Metabolic Stability: PY-3 is the most metabolically stable compound in human liver microsomes, with a half-life greater than 60 minutes.[10][11][12] PY-2 is the least stable, suggesting it may be rapidly cleared in vivo.
-
Plasma Protein Binding: All compounds exhibit moderate to high plasma protein binding.[13][14] While high binding can limit the free fraction of the drug available for therapeutic action, it is not uncommon for many drugs.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are representative of standard industry practices.
Aqueous Solubility Assay (Turbidimetric Method)
-
Purpose: To determine the thermodynamic solubility of a compound in an aqueous buffer.
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add the stock solution to a 96-well plate in a serial dilution format.
-
Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve final compound concentrations ranging from 1 to 200 µM.
-
Seal the plate and incubate at room temperature for 24 hours with shaking to allow for equilibration.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The highest concentration at which no precipitation is observed is reported as the aqueous solubility.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, modeling transcellular absorption.[7][15]
-
Methodology:
-
A 96-well filter plate is coated with a solution of 2% lecithin in dodecane to form an artificial membrane.
-
The acceptor wells of a 96-well plate are filled with PBS (pH 7.4) containing 5% DMSO.
-
The donor wells (the coated filter plate) are filled with a solution of the test compound (e.g., 10 µM) in PBS (pH 7.4).
-
The filter plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for 5 hours with gentle shaking.[15]
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - C_A / C_eq)) * (V_D * V_A) / ((V_D + V_A) * Area * Time) where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
-
Caco-2 Permeability Assay
-
Purpose: To evaluate the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serves as an in vitro model of the human intestinal epithelium.[8][9] This assay can assess both passive and active transport mechanisms.
-
Methodology:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8]
-
For apical to basolateral (A-B) transport, the test compound (e.g., 10 µM) is added to the apical (donor) side, and the basolateral (receiver) side is filled with buffer.
-
For basolateral to apical (B-A) transport, the compound is added to the basolateral (donor) side, and the apical (receiver) side is filled with buffer.
-
The plates are incubated at 37°C with 5% CO₂ for 2 hours.
-
Samples are taken from the receiver compartment at specific time points and the concentration of the compound is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux. An efflux ratio greater than 2 is indicative of active transport.[9]
-
Microsomal Stability Assay
-
Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[10][11][12]
-
Methodology:
-
The test compound (e.g., 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[11]
-
The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).[10]
-
The samples are centrifuged to precipitate the protein, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
The half-life (t½) of the compound is determined from the rate of its disappearance.
-
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
-
Purpose: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.[13][14]
-
Methodology:
-
A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins.[13]
-
The test compound is added to plasma in one chamber.
-
The other chamber is filled with PBS (pH 7.4).
-
The device is sealed and incubated at 37°C with shaking for approximately 4 hours to reach equilibrium.[13][14]
-
After incubation, samples are taken from both chambers and the concentration of the compound is measured by LC-MS/MS.
-
The percentage of bound drug is calculated from the difference in concentrations between the plasma-containing chamber and the buffer-only chamber.
-
Visualizing the ADME Screening Workflow
The following diagram illustrates a typical workflow for in vitro ADME screening in early drug discovery.
Caption: A typical in vitro ADME screening cascade for lead optimization.
This guide provides a foundational framework for evaluating the ADME properties of novel this compound derivatives. By employing these standardized assays and comparing the results to established drugs, researchers can make more informed decisions to advance compounds with the highest potential for clinical success.
References
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. mttlab.eu [mttlab.eu]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 15. PAMPA | Evotec [evotec.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4H-Pyrido[1,2-a]pyrimidin-4-one
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4H-Pyrido[1,2-a]pyrimidin-4-one, ensuring compliance and minimizing risks.
Immediate Safety and Handling Precautions:
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled[1][2]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this chemical. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes[2].
Summary of Hazard Information
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1][2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant or an appropriate treatment and disposal facility in accordance with local, state, and federal regulations[2][3].
Experimental Protocol for Waste Preparation:
-
Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. It should be kept separate from strong oxidizing agents[4].
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container is often a suitable choice.
-
The container must be in good condition with a secure cap.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The words "Hazardous Waste".
-
The specific hazards (e.g., "Toxic," "Harmful").
-
The date when the first amount of waste was added to the container.
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Ensure secondary containment is used to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not exceed the accumulation time limits for hazardous waste as specified by your institution and local regulations.
-
-
Decontamination of Empty Containers:
-
If the original container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the label on the empty container should be defaced before disposal.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the compound.
References
Personal protective equipment for handling 4H-Pyrido[1,2-a]pyrimidin-4-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4H-Pyrido[1,2-a]pyrimidin-4-one. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 23443-10-9[1]
Hazard Summary:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.
| Scenario | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves (double-gloving recommended). | Laboratory coat. | Use in a chemical fume hood or wear an N95-rated respirator if a hood is unavailable. |
| Preparing Solutions | Chemical splash goggles or a face shield. | Chemical-resistant gloves (nitrile or neoprene). | Chemical-resistant laboratory coat or apron. | Work in a well-ventilated area, preferably a chemical fume hood. |
| General Laboratory Use | Safety glasses with side shields. | Nitrile gloves. | Laboratory coat. | Ensure adequate ventilation. |
| Managing Spills | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant coveralls or apron over a lab coat. | A full-face respirator with appropriate cartridges may be necessary depending on the spill size and ventilation. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when handling the container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly closed when not in use.
Handling and Experimental Protocols:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
-
Weighing:
-
Perform in a chemical fume hood or a ventilated balance enclosure.
-
Use a dedicated, clean spatula and weighing paper.
-
Carefully transfer the solid to prevent dust generation.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2]
Spill Management:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbed material.
-
Place the waste into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures. Do not dispose of this chemical down the drain.[2]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
